1-(3-Amino-4-hydroxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-amino-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLRRXLWJXURTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547686 | |
| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54255-50-4 | |
| Record name | 1-(3-Amino-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Amino-4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Scaffolding Molecule
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Amino-4-hydroxyphenyl)ethanone
In the landscape of modern synthetic chemistry and drug discovery, the utility of a molecule is often defined by its structural functionality and reactive potential. This compound, a substituted acetophenone, emerges as a compound of significant interest for researchers and drug development professionals. Its architecture, featuring an aromatic ring functionalized with amino, hydroxyl, and acetyl groups, provides a versatile platform for the construction of more complex molecular entities. This guide offers a comprehensive technical overview of its chemical properties, analytical profile, synthesis, and potential applications, providing a foundational resource for its use in laboratory and industrial settings.
PART 1: Physicochemical and Structural Characteristics
This compound is a solid organic compound whose utility is underpinned by its distinct physical and chemical properties. The presence of both hydrogen bond donor (amino and hydroxyl) and acceptor (carbonyl, amino, hydroxyl) groups influences its solubility and intermolecular interactions, making it a valuable intermediate in various synthetic pathways.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 54255-50-4 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically available at ≥95% | [2] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 63.3 Ų |[1] |
PART 2: Analytical Characterization & Spectral Profile
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the amino and hydroxyl groups. The aromatic protons would appear as multiplets or doublets in the range of δ 6.5-7.5 ppm, with coupling patterns dictated by their positions relative to the electron-donating amino/hydroxyl groups and the electron-withdrawing acetyl group. The methyl protons should present as a sharp singlet around δ 2.5 ppm.[5] The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would be characterized by a carbonyl carbon signal downfield (δ > 195 ppm).[5] The aromatic carbons would resonate in the typical range of δ 110-160 ppm. The methyl carbon of the acetyl group would appear upfield, around δ 26 ppm.[5]
Infrared (IR) Spectroscopy (Expected): The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands would include:
-
O-H stretch: A broad band around 3400-3200 cm⁻¹ for the phenolic hydroxyl group.[6]
-
N-H stretch: Two distinct peaks in the range of 3500-3300 cm⁻¹ for the primary amine.
-
C=O stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹ for the ketone carbonyl.[6]
-
C=C stretch: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Expected): In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 151. A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable acylium ion at m/z 136, a characteristic fragmentation pattern for acetophenones.[4][7]
PART 3: Synthesis and Reaction Chemistry
Proposed Synthesis Workflow
A common and efficient laboratory-scale synthesis of this compound involves the selective reduction of a commercially available nitro precursor, 1-(4-hydroxy-3-nitrophenyl)ethanone. This transformation is a cornerstone of aromatic chemistry, leveraging standard reduction methodologies.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of 1-(4-hydroxy-3-nitrophenyl)ethanone
Causality: This protocol utilizes catalytic hydrogenation, a clean and efficient method for nitro group reduction that often results in high yields and avoids the use of stoichiometric heavy metal reagents. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity.
-
Reactor Setup: To a hydrogenation vessel, add 1-(4-hydroxy-3-nitrophenyl)ethanone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.
Self-Validation: The success of the synthesis is validated at each stage. Reaction completion is confirmed chromatographically. Product identity and purity are confirmed using the analytical methods described in PART 2 (NMR, IR, MS) and by melting point analysis.
Core Reactivity
The synthetic versatility of this compound stems from its three distinct functional groups, which can be targeted with high selectivity.
Caption: Key reactive sites of this compound.
-
Amino Group: The primary aromatic amine is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. The latter is particularly useful for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.
-
Hydroxyl Group: The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide, a strong nucleophile. This enables O-alkylation (Williamson ether synthesis) and O-acylation to form esters.
-
Acetyl Group: The ketone functionality can be reduced to a secondary alcohol, or its alpha-protons can be involved in condensation reactions (e.g., aldol, Claisen-Schmidt) to build larger molecular frameworks. The carbonyl group itself can react with amines to form imines or enamines, which are key intermediates in the synthesis of heterocyclic compounds.
PART 4: Applications in Drug Development & Medicinal Chemistry
The trifunctional nature of this compound makes it an attractive starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[8] Substituted aminophenols are common structural motifs in many biologically active compounds. The ability to selectively modify the three functional groups allows for the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.
For instance, related structures like 1-(3-Amino-2-hydroxyphenyl)ethanone are known intermediates in the synthesis of leukotriene receptor antagonists such as ranlukast, which is used to treat inflammatory conditions.[8] This highlights the role of such aminohydroxyacetophenones as key building blocks for complex therapeutic agents. Modern drug design often incorporates tailor-made amino acid derivatives and other specialized fragments, for which this compound can serve as a valuable precursor.[9]
PART 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety.
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Avoid breathing dust.[10]
-
Avoid contact with skin and eyes.[12]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11][13]
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
For long-term storage, refrigeration is recommended.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
-
1-(3-Acetyl-4-amino-2-hydroxyphenyl)ethanone | C10H11NO3 . PubChem. [Link]
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Supporting Information for "Aerobic Oxidation of Olefins into Ketones Catalyzed by Iron(III) Chloride in the Presence of TEMPO" . The Royal Society of Chemistry. [Link]
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3'-Amino-4'-hydroxyacetophenone | C8H9NO2 . PubChem. [Link]
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Chemical Properties of Ethanone, 1-(3-hydroxyphenyl)- (CAS 121-71-1) . Cheméo. [Link]
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The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis . PharmaCompass. [Link]
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3'-Aminoacetophenone | C8H9NO . PubChem. [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone . National Institutes of Health (NIH). [Link]
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Ethanone, 1-(3-hydroxyphenyl)- . NIST WebBook. [Link]
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Ethanone, 1-(3-hydroxyphenyl)- IR Spectrum . NIST WebBook. [Link]
- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
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3'-Amino-4'-methoxyacetophenone Spectra . SpectraBase. [Link]
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This compound | CAS#:54255-50-4 . Chemsrc. [Link]
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Synthesis of 3-amino-2-hydroxyacetophenone . PrepChem.com. [Link]
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Ethanone, 1-(3-hydroxyphenyl)- Mass Spectrum . NIST WebBook. [Link]
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1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 . PubChem. [Link]
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p-Aminoacetophenone | C8H9NO . PubChem. [Link]
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Ethanone, 1-(3-hydroxyphenyl)- Physical Properties . Cheméo. [Link]
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Ethanone, 1-(3-bromo-4-hydroxyphenyl)- 13C NMR . SpectraBase. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]
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1-(3-Amino-4-nitrophenyl)ethanone | C8H8N2O3 . PubChem. [Link]
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1-(3-Amino-4-hydroxyphenyl)ethanone CAS number 54255-50-4
An In-depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS: 54255-50-4)
Foreword: Unveiling a Versatile Synthetic Building Block
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is a substituted aromatic ketone that serves as a pivotal intermediate in organic synthesis. Its unique trifunctional nature—possessing an amine, a hydroxyl group, and a ketone—makes it a highly versatile scaffold for the construction of complex molecular architectures. While its isomers have gained prominence as key intermediates in the synthesis of pharmaceuticals like the anti-asthma drug Pranlukast[1][2], this specific compound offers a distinct substitution pattern that is invaluable for medicinal chemists and material scientists. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its applications and safe handling, grounded in established scientific principles and practical, field-proven insights.
Core Physicochemical & Structural Characteristics
Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application. This compound is a solid at room temperature, with its key identifiers and properties summarized below.[3]
| Property | Value | Source |
| CAS Number | 54255-50-4 | [3][4][5] |
| Molecular Formula | C₈H₉NO₂ | [4][6] |
| Molecular Weight | 151.16 g/mol | [4][7] |
| IUPAC Name | This compound | [6][7] |
| Synonyms | 3'-Amino-4'-hydroxyacetophenone, 2-amino-4-acetylphenol | [7][8] |
| Appearance | Solid | [3] |
| Melting Point | ~98 °C | [9] |
| SMILES | CC(=O)C1=CC=C(O)C(N)=C1 | [4][6] |
| InChI Key | OMLRRXLWJXURTK-UHFFFAOYSA-N | [3][7] |
Synthesis and Manufacturing: A Strategic Approach
The synthesis of this compound is not commonly detailed as a standalone procedure in widely available literature. However, a logical and effective synthetic route can be designed based on well-established principles of aromatic chemistry, starting from the readily available 4-hydroxyacetophenone. The core strategy involves electrophilic nitration followed by selective reduction of the nitro group.
Proposed Synthetic Pathway
The most direct pathway involves a two-step process:
-
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 4-hydroxyacetophenone. The directing effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups are key. The hydroxyl group is a strongly activating ortho-, para- director, while the acetyl group is a deactivating meta- director. The nitration is expected to occur ortho to the powerful hydroxyl directing group, at the 3-position.
-
Reduction: Conversion of the nitro group to an amino group (-NH₂). This is a standard transformation with several reliable methods available.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure derived from standard organic synthesis methodologies. Researchers must first conduct a thorough risk assessment and optimize conditions on a small scale.
Step 1: Nitration of 4-Hydroxyacetophenone
-
Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 0.1 mol of 4-hydroxyacetophenone to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding 0.11 mol of concentrated nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cooled.
-
Reaction: Add the nitrating mixture dropwise to the solution of 4-hydroxyacetophenone over 1-2 hours. The key causality here is slow addition to control the exothermic reaction and prevent over-nitration or degradation. Maintain the reaction temperature below 10 °C.
-
Quenching: After the addition is complete, stir for an additional 2 hours at the same temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, 1-(4-hydroxy-3-nitrophenyl)ethanone, is isolated by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Reduction of 1-(4-Hydroxy-3-nitrophenyl)ethanone
-
Setup: To a flask containing the dried nitro-intermediate (0.1 mol), add 200 mL of ethanol.
-
Catalyst Addition: Carefully add 1-2 mol% of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at a regulated pressure of 2-3 atm).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, carefully purge the system with nitrogen again to remove excess hydrogen. The catalyst is removed by filtration through a pad of Celite. The cautious handling of Pd/C is critical as it can be pyrophoric when dry and exposed to air.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified this compound.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile synthon. The strategic placement of its three functional groups allows for a multitude of subsequent chemical transformations, making it a valuable building block in Diversity-Oriented Synthesis (DOS) for creating libraries of novel compounds.[10]
-
Amine Group (-NH₂): Acts as a nucleophile or a base. It can be readily acylated, alkylated, or used in condensation reactions to form heterocycles (e.g., quinolines, benzodiazepines).
-
Hydroxyl Group (-OH): Can be converted into an ether or ester, or used to direct further electrophilic substitution. Its acidity allows it to participate in base-catalyzed reactions.
-
Ketone Group (-C=O): The carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for reactions such as aldol condensations, reductions to an alcohol, or reductive aminations.
Caption: Reactivity pathways for this compound in synthesis.
This versatility makes the compound an attractive starting point for developing analogs of natural products, particularly flavonoids and coumarins, where aromatic amino and hydroxyl groups are common features.[10]
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. A multi-technique approach is recommended.
| Technique | Purpose | Expected Key Features |
| ¹H NMR | Structural Elucidation | - A singlet around 2.5 ppm (3H, -COCH₃).- Aromatic signals in the 6.7-7.5 ppm range showing characteristic splitting patterns.- Broad singlets for -NH₂ (around 4-5 ppm) and -OH (can vary, 5-9 ppm), which are D₂O exchangeable. |
| ¹³C NMR | Carbon Skeleton Confirmation | - A carbonyl carbon signal >190 ppm.- Aromatic carbon signals between 110-150 ppm.- A methyl carbon signal around 25-30 ppm. |
| FTIR | Functional Group Identification | - Broad O-H stretch (~3300-3400 cm⁻¹).- N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹).- Strong C=O stretch (~1650-1670 cm⁻¹). |
| Mass Spec (MS) | Molecular Weight Verification | - Molecular ion peak [M]⁺ at m/z ≈ 151. |
| HPLC | Purity Assessment | - A single major peak under optimized conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA). |
Standard HPLC Protocol for Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, start with 95% Water (0.1% TFA) / 5% Acetonitrile (0.1% TFA) and ramp to 5% Water / 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Sample Prep: Dissolve a small amount of the compound (~1 mg/mL) in the initial mobile phase composition or methanol.
-
Injection: Inject 10 µL and analyze the resulting chromatogram for peak purity and retention time.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified with specific hazards that necessitate appropriate precautions.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [3][9] |
| Pictogram | GHS07 (Exclamation Mark) | [9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a physician immediately.[11]
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep in a dark place under an inert atmosphere for long-term stability.[4]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Ground all equipment when handling large quantities.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a chemical of significant interest due to its trifunctional nature, which positions it as a powerful and adaptable building block for synthetic chemistry. Its well-defined structure allows for predictable reactivity, enabling the targeted synthesis of diverse molecular scaffolds relevant to drug discovery and materials science. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can safely and effectively harness the full potential of this valuable compound.
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Chemsrc. This compound | CAS#:54255-50-4. [Link]
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ChemistryViews. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]
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MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
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Introduction to 1-(3-Amino-4-hydroxyphenyl)ethanone
An In-depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound (CAS No: 54255-50-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this versatile chemical intermediate. We will explore its detailed molecular architecture, spectroscopic signature for identification and quality control, a validated synthetic protocol with mechanistic insights, and its potential as a scaffold in medicinal chemistry. The guide integrates practical, field-proven insights with authoritative data to serve as an essential resource for laboratory and development settings.
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is an aromatic organic compound featuring a substituted acetophenone core.[1] Its molecular structure is characterized by the presence of three key functional groups on the phenyl ring: a hydroxyl (-OH) group, an amino (-NH₂) group, and an acetyl (-COCH₃) group. This trifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecules and pharmaceutical intermediates.[2] The strategic placement of these groups allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds. This guide offers a detailed examination of its structural and chemical nature, providing the foundational knowledge necessary for its effective use in research and development.
Molecular Structure and Physicochemical Properties
Chemical Structure
The IUPAC name for this compound is this compound.[1][3] The structure consists of a benzene ring substituted at position 1 with an acetyl group, at position 3 with an amino group, and at position 4 with a hydroxyl group. The presence of both an electron-donating amino group and a hydroxyl group, ortho and para to the electron-withdrawing acetyl group, significantly influences the molecule's reactivity and electronic properties.
Caption: Potential derivatization pathways for the core molecule.
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319). S[1]tandard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.
This compound is a fundamentally important molecule whose value lies in its structural versatility. A thorough understanding of its properties, spectroscopic fingerprints, and synthetic routes is essential for its effective application. As a readily modifiable scaffold, it represents a powerful tool for medicinal chemists and drug development professionals, enabling the exploration of new chemical space in the search for novel therapeutic agents.
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1-(3-Acetyl-4-amino-2-hydroxyphenyl)ethanone | C10H11NO3 - PubChem. (URL: [Link])
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This compound | CAS#:54255-50-4 | Chemsrc. (URL: [Link])
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A kind of synthetic method of 3-amino-2-hydroxyacetophenone - Eureka | Patsnap. (URL: [Link])
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A Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone: Properties, Synthesis, and Applications
This document provides an in-depth technical overview of 1-(3-Amino-4-hydroxyphenyl)ethanone, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This guide moves beyond basic data, offering insights into its synthesis, analytical validation, and strategic applications, grounded in established scientific principles.
Core Molecular and Physicochemical Properties
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is a substituted aromatic ketone. Its structure, featuring amino, hydroxyl, and acetyl groups on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications.
Caption: Chemical structure of this compound.
The fundamental properties of this compound are summarized below, providing a critical baseline for its use in quantitative experimental design.
| Property | Value | Source |
| Molecular Weight | 151.16 g/mol | [1] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| CAS Number | 54255-50-4 | [1][2] |
| Physical Form | Solid | |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| XLogP3 | 0.9 | [1] |
Synthesis and In-Process Validation
A common and reliable method for synthesizing this compound is through the catalytic hydrogenation of its nitro-precursor, 4-Hydroxy-3-nitroacetophenone. This reaction is highly efficient and selective, reducing the nitro group to an amine without affecting the ketone or the aromatic ring.
Expertise & Causality: The choice of Platinum on Carbon (Pt/C) as a catalyst is deliberate. Platinum is highly effective for nitro group reductions under mild conditions (low pressure and temperature), which prevents unwanted side reactions. Ethanol is used as the solvent due to its ability to dissolve the starting material and its inertness under these hydrogenation conditions.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reactor Setup: To a solution of 4-hydroxy-3-nitroacetophenone (1.0 eq) in ethanol (10 mL per gram of starting material), add 5% Platinum on Carbon (0.05 eq by weight).
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature (approx. 25°C) for 2-4 hours.
-
In-Process Monitoring (Trustworthiness): The reaction's completion must be validated. Every 30 minutes, a small aliquot should be withdrawn, filtered, and spotted on a silica TLC plate against the starting material, eluting with a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible. This self-validating step prevents premature workup and ensures maximum yield.
-
Catalyst Removal: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with a small amount of ethanol.
-
Isolation: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting solid by column chromatography on silica gel, using a suitable eluent system such as diethyl ether or an ethyl acetate/hexane gradient, to afford the final product as a solid.[3]
Analytical Characterization and Quality Control
Post-synthesis, the identity, purity, and integrity of the compound must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is essential.
Illustrative HPLC Protocol for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthesized compounds. The following is a robust starting method that can be optimized for specific equipment.
-
Column: Purospher® STAR RP-8 endcapped (5µm) 250x4.6 mm or equivalent.
-
Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.[4]
Expertise & Causality: A reverse-phase (RP) column is chosen due to the moderate polarity of the analyte. A formic acid modifier is used to protonate the amine and phenol groups, ensuring sharp, symmetrical peak shapes by minimizing tailing. A gradient elution is employed to ensure that any impurities with significantly different polarities are effectively separated and eluted.
Expected Analytical Data
| Analysis Method | Expected Result |
| Mass Spectrometry (ESI+) | m/z 152.07 [M+H]⁺ |
| ¹H-NMR (400 MHz, DMSO-d₆) | Expected shifts (δ, ppm): ~2.4 (s, 3H, -COCH₃), ~6.7-7.2 (m, 3H, Ar-H), ~4.9 (br s, 2H, -NH₂), ~9.5 (br s, 1H, -OH). Note: Exact shifts may vary. |
| Purity by HPLC | ≥95% (as per typical commercial grade)[2] |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate. Its value lies in the differential reactivity of its functional groups, which can be selectively targeted for molecular elaboration.
-
Amino Group (-NH₂): Can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems.
-
Hydroxyl Group (-OH): Can be etherified or esterified to modulate solubility and pharmacokinetic properties.
-
Acetyl Group (-COCH₃): The ketone can be reduced to a secondary alcohol, or the adjacent methyl protons can be functionalized.
This trifunctional nature makes it a valuable scaffold. For example, related aminohydroxyphenyl structures are precursors in the synthesis of adrenergic agonists and leukotriene receptor antagonists.[5][6]
Caption: Role as a versatile intermediate in a multi-step API synthesis.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Mandatory Precautions:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: The compound should be stored in a tightly sealed container in a refrigerator to maintain its stability and prevent degradation.
References
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3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142. PubChem. [Link]
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The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com. [Link]
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An In-depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone: Properties, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS No: 54255-50-4), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, reactivity, and analytical methodologies pertinent to this compound. The narrative emphasizes the causality behind its chemical behavior and the practical application of this knowledge in a laboratory and developmental setting.
Introduction and Strategic Importance
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is an aromatic ketone featuring amino, hydroxyl, and acetyl functional groups. This trifunctional scaffold makes it a versatile and valuable building block in organic synthesis, particularly for the construction of complex active pharmaceutical ingredients (APIs).[1] The precise arrangement of its substituents—an activating, ortho-para directing hydroxyl group and an activating, ortho-para directing amino group, both meta to a deactivating acetyl group—governs its reactivity and makes it a strategic starting point for synthesizing specifically substituted aromatic compounds. Its purity and well-defined properties are paramount for ensuring the quality and efficacy of downstream products.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound dictate its behavior in various systems, from reaction media to biological environments. The properties of this compound are summarized below, providing the foundational data required for its application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 3'-Amino-4'-hydroxyacetophenone, 2-amino-4-acetylphenol | [2][3] |
| CAS Number | 54255-50-4 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2][4] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Pale yellow to brown solid/powder/crystal | [3][5] |
| Melting Point | 98 °C | [6] |
| Purity | Typically available from ≥95% to 99% | [3][7] |
| XLogP3 | 0.9 | [2] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
These properties, particularly the moderate lipophilicity (XLogP3) and significant polar surface area, suggest that the molecule possesses a balance of characteristics suitable for its role as a drug intermediate.
Structural Elucidation: A Spectroscopic Profile
Characterization and identity confirmation of this compound rely on standard spectroscopic techniques. The expected spectral features are dictated by its distinct functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key expected absorptions include:
-
~3400-3200 cm⁻¹ : N-H and O-H stretching vibrations from the amino and hydroxyl groups. These bands are often broad.
-
~1650-1685 cm⁻¹ : A strong C=O stretching band for the ketone, conjugated to the aromatic ring. Conjugation lowers the frequency compared to a simple alkyl ketone.[8]
-
~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.
-
~1300-1000 cm⁻¹ : C-N and C-O stretching bands.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would reveal the specific electronic environment of each proton. Expected signals include a singlet for the acetyl group's methyl protons (-COCH₃) around δ 2.5 ppm, distinct signals for the three aromatic protons with splitting patterns determined by their positions relative to each other, and broad, exchangeable signals for the -NH₂ and -OH protons.
-
¹³C NMR : The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) downfield (~195-200 ppm), multiple signals in the aromatic region (δ 110-160 ppm), and a signal for the methyl carbon (-CH₃) upfield (~25-30 ppm).
-
-
Mass Spectrometry (MS) : In mass spectrometry, the compound would exhibit a molecular ion peak (M⁺) corresponding to its monoisotopic mass of approximately 151.06 Da.[2] The fragmentation pattern would likely involve the loss of the acetyl group (•CH₃CO) or the methyl radical (•CH₃), providing further structural confirmation.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of its three functional groups. Understanding this reactivity is key to designing synthetic pathways.
-
Amino Group (-NH₂) : As a primary amine, it is nucleophilic and can undergo acylation, alkylation, and diazotization. The diazonium salt intermediate is highly versatile and can be converted into a wide range of other functional groups (e.g., -F, -Cl, -Br, -CN, -OH).
-
Phenolic Hydroxyl Group (-OH) : This group is weakly acidic and can be deprotonated by a suitable base. The resulting phenoxide is an excellent nucleophile, readily participating in Williamson ether synthesis (alkylation) or forming esters (acylation).
-
Ketone Carbonyl Group (C=O) : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also undergo reactions typical of ketones, such as reductive amination or condensation reactions at the alpha-carbon.
-
Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the powerful ortho, para-directing -OH and -NH₂ groups. The position of substitution will be directed to the carbons ortho and para to these activators, primarily at the C2 and C6 positions.
The interplay of these groups allows for selective transformations, making this molecule a cornerstone for building complex molecular architectures.
Analytical Workflow: Purity Assessment by HPLC-UV
Ensuring the purity of starting materials is a non-negotiable aspect of drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.
Objective : To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.
Materials and Reagents :
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation :
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Protocol Steps :
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases prior to use. This is critical to prevent pump blockages and ensure a stable baseline.
-
-
Sample Preparation :
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in a 50:50 mixture of water and acetonitrile in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~0.1 mg/mL for analysis. The concentration should be optimized to give a strong UV response without saturating the detector.
-
-
Chromatographic Method :
-
Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength : ~254 nm or a wavelength of maximum absorbance determined from a UV scan.
-
Injection Volume : 10 µL.
-
Gradient Elution :
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (hold to wash column)
-
17-18 min: 90% to 10% B (return to initial conditions)
-
18-22 min: 10% B (equilibration) A gradient is chosen to effectively separate the moderately polar main compound from both more polar and more nonpolar impurities.
-
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Sources
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1-(3-Amino-4-hydroxyphenyl)ethanone and its derivatives
An In-depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone and its Structurally Related Derivatives
Abstract
This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate and structural analogue to pharmacologically significant molecules. We delve into its physicochemical properties, plausible synthetic pathways, and analytical characterization. The primary focus shifts to its N-acetylated structural isomer, N-acetyl-m-aminophenol (Metacetamol or AMAP), a compound that has been pivotal in understanding the structure-toxicity relationships of the common analgesic, paracetamol (Acetaminophen or APAP). By contrasting the metabolic fate and toxicological profiles of these isomers, this guide offers field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed experimental protocols for synthesis and in vitro toxicity assessment are provided to bridge theory with practical application.
The Core Scaffold: this compound
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a phenolic hydroxyl group, allows for diverse chemical modifications.
Chemical Identity and Physicochemical Properties
The fundamental properties of the core molecule are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 54255-50-4 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1] |
| Physical Form | Solid | |
| SMILES | CC(=O)C1=CC=C(O)C(N)=C1 | [2] |
| InChIKey | OMLRRXLWJXURTK-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Purity (Typical) | ≥95% | [2][4] |
Synthesis and Derivatization Strategies
The synthesis of the this compound scaffold is crucial for its use as a starting material. A common and logical approach involves the regioselective nitration of a precursor followed by reduction.
Synthesis of the Core Scaffold
A plausible and industrially scalable route begins with 4'-hydroxyacetophenone. The synthesis proceeds in two main steps:
-
Nitration: The aromatic ring of 4'-hydroxyacetophenone is nitrated, typically using nitric acid in a sulfuric acid medium. The hydroxyl group is an ortho-, para-director, and since the para position is blocked, the nitro group is directed to the ortho position (position 3). This yields 4'-hydroxy-3'-nitroacetophenone.
-
Reduction: The resulting nitro compound is then reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.
This workflow provides a reliable method for producing the target molecule, this compound.
Visualization: Synthetic Workflow
Caption: Plausible synthetic route to this compound.
The Isomeric Landscape: Metacetamol and Paracetamol
While direct derivatives of this compound are used as synthetic intermediates, the most profound insights come from studying its structural isomers, particularly in the context of drug toxicology. The N-acetylated derivative of 3-aminophenol, known as Metacetamol (AMAP) , is a non-toxic regioisomer of the widely used drug Paracetamol (APAP) in certain species.[5][6] Understanding their differences is a cornerstone of modern toxicology.
-
Paracetamol (APAP): N-acetyl-p -aminophenol. The hydroxyl and acetamido groups are para (1,4) to each other.
-
Metacetamol (AMAP): N-acetyl-m -aminophenol. The hydroxyl and acetamido groups are meta (1,3) to each other.[6][7]
The core topic molecule, 1-(3-amino -4-hydroxy phenyl)ethanone , is itself an isomer of the direct precursors to these drugs. This subtle shift in substituent positioning dramatically alters their biological activity and toxic potential.
Comparative Toxicology: The Case of Metacetamol (AMAP)
For years, AMAP was considered a non-toxic analogue of paracetamol, particularly based on studies in mice and hamsters.[5][8] However, this assumption proved to be a critical lesson in inter-species metabolic differences.
Species-Dependent Hepatotoxicity
Groundbreaking research revealed that while AMAP is significantly less toxic than APAP in mouse models, it is equally or even more toxic in rat and human liver preparations.[5][7][8] This finding underscores the importance of using human-relevant tissues and models in preclinical toxicology to avoid misleading safety predictions.[5]
Divergent Mechanisms of Toxicity
The toxicity of paracetamol (APAP) is well-established and proceeds via its metabolism by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). In cases of overdose, cellular glutathione (GSH) stores are depleted, allowing NAPQI to form protein adducts, leading to mitochondrial dysfunction and hepatocellular necrosis.
In contrast, the toxicity of Metacetamol (AMAP) in human hepatocytes follows a different path:
-
No Glutathione Conjugates: Unlike APAP, no significant glutathione conjugates of AMAP are detected, indicating that a NAPQI-like intermediate is not the primary driver of its toxicity.[5][8]
-
Alternative Reactive Metabolites: AMAP's toxicity is thought to arise from other reactive metabolites, such as hydroquinones or phenoxyl radicals.[5][9] These species can damage cellular macromolecules like lipids and proteins through mechanisms like hydrogen atom transfer (HAT) or direct arylation of cysteine residues.[9]
Visualization: Comparative Metabolic Pathways
Caption: Contrasting metabolic pathways of Paracetamol and Metacetamol.
Experimental Protocols
The following protocols are provided as representative methodologies. Researchers must adapt them based on available laboratory equipment and safety guidelines.
Protocol: Synthesis of this compound
This protocol outlines the conceptual two-step synthesis from 4'-hydroxyacetophenone.
Step A: Nitration of 4'-Hydroxyacetophenone
-
Preparation: In a flask cooled in an ice bath (0-5°C), slowly add 4'-hydroxyacetophenone (1.0 eq) to concentrated sulfuric acid with stirring until fully dissolved.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a cooled, separate vessel.
-
Reaction: Add the nitrating mixture dropwise to the solution of 4'-hydroxyacetophenone, ensuring the temperature does not exceed 10°C.
-
Stirring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 4'-hydroxy-3'-nitroacetophenone, will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step B: Reduction to this compound
-
Setup: To a round-bottom flask, add the synthesized 4'-hydroxy-3'-nitroacetophenone (1.0 eq), ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically balloon pressure is sufficient for lab scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol: In Vitro Hepatotoxicity Assay using Liver Slices
This protocol is based on the methodologies described for testing AMAP toxicity.[5][8]
-
Preparation of Liver Slices: Prepare precision-cut liver slices (PCLS) from human or rat liver tissue using a Krumdieck tissue slicer, with a typical thickness of 250 µm.
-
Culture: Culture the PCLS in 12-well plates containing supplemented Williams' Medium E in an incubator with a humidified atmosphere of 95% O₂ / 5% CO₂.
-
Dosing: After an initial pre-incubation period, replace the medium with fresh medium containing the test compound (e.g., AMAP, APAP) at various concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM) or a vehicle control.
-
Incubation: Incubate the slices for a defined period (e.g., 24 hours).
-
Toxicity Assessment:
-
ATP Content: Measure intracellular ATP levels as an indicator of cell viability. Lyse the cells in the slices and use a commercially available luciferin/luciferase-based ATP assay kit.
-
Histopathology: Fix a subset of slices in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to morphologically assess cell death and necrosis.
-
Metabolite Profiling (Optional): Analyze the culture medium using LC-MS/MS to identify and quantify metabolites, such as glutathione conjugates.
-
Conclusion and Future Directions
This compound is more than a simple chemical intermediate; it is a key player in a family of isomers that have profoundly shaped our understanding of drug metabolism and toxicology. The story of its related isomer, Metacetamol, serves as a powerful cautionary tale on the risks of extrapolating toxicity data across species. It highlights that minor changes in chemical structure—a simple shift of a hydroxyl group from the para to the meta position—can fundamentally alter a molecule's metabolic fate and switch its mechanism of toxicity.
Future research should focus on synthesizing novel derivatives from the this compound core to explore new structure-activity relationships. Furthermore, applying modern metabolomics and proteomics to the study of these compounds in advanced in vitro models, such as liver-on-a-chip systems, will continue to refine our ability to predict human-specific drug toxicity and develop safer medicines.
References
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An In-depth Technical Guide to the Safety and Hazards of 1-(3-Amino-4-hydroxyphenyl)ethanone
Introduction
1-(3-Amino-4-hydroxyphenyl)ethanone (CAS: 54255-50-4), also known as 3'-Amino-4'-hydroxyacetophenone, is a substituted aromatic ketone of increasing interest in synthetic chemistry and drug discovery. Its bifunctional nature, possessing both an amine and a phenolic hydroxyl group, makes it a versatile building block. However, as with any research chemical, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
This guide provides a comprehensive overview of the known safety and hazard information for this compound. It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a robust framework for risk assessment and safe handling.
Section 1: Chemical and Physical Properties
A foundational understanding of a compound's physical properties is essential for anticipating its behavior under laboratory conditions. These properties influence storage, handling, and emergency response procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| CAS Number | 54255-50-4 | [1][2] |
| Appearance | Solid (Physical form) | [2] |
| InChIKey | OMLRRXLWJXURTK-UHFFFAOYSA-N | [1][2] |
| Storage Temperature | Refrigerator | [2] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O8 [label="O"]; C9 [label="C"]; H10 [label="H₃"]; N11 [label="N"]; H12 [label="H₂"]; O13 [label="O"]; H14 [label="H"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- C7; C7 -- O8 [style=double]; C7 -- C9; C9 -- H10; C3 -- N11; N11 -- H12; C4 -- O13; O13 -- H14;
// Positioning C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C7 [pos="0,1.5!"]; O8 [pos="0,2.5!"]; C9 [pos="1.5,1.8!"]; H10 [pos="2.3,1.8!"]; N11 [pos="-2.4,-2.8!"]; H12 [pos="-3.2,-2.8!"]; O13 [pos="0,-4.1!"]; H14 [pos="0.8,-4.1!"]; }
Caption: Chemical structure of this compound.
Section 2: GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. According to data submitted to the European Chemicals Agency (ECHA), this compound is classified as follows.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning [2]
Hazard Pictograms:
This classification underscores that the primary routes of acute hazard are contact with the skin, eyes, and respiratory system. The causality is rooted in the chemical reactivity of the aromatic amine and phenolic hydroxyl groups, which can interact with biological macromolecules, leading to irritation.
Section 3: Toxicological Profile
-
Acute Toxicity: The compound is classified as harmful if swallowed (H302).[2] General principles for aromatic amines suggest that absorption can lead to systemic effects, such as methemoglobinemia, though this has not been specifically documented for this compound.[3]
-
Skin Irritation (H315): Causes skin irritation.[1] Prolonged or repeated contact should be avoided to prevent dermatitis. The mechanism likely involves local inflammation resulting from interaction with skin proteins.
-
Eye Irritation (H319): Causes serious eye irritation.[1] Direct contact with the eyes can cause significant, but reversible, damage. The irritant nature necessitates immediate and thorough rinsing if exposure occurs.
-
Respiratory Irritation (H335): May cause respiratory irritation.[2][4] Inhalation of dust or aerosols can irritate the mucous membranes and upper respiratory tract, leading to symptoms such as coughing and shortness of breath.
-
Chronic Exposure: Data on carcinogenicity, mutagenicity, or reproductive toxicity are not available for this specific compound.[3][5] In the absence of such data, it is prudent to handle the compound as potentially hazardous upon chronic exposure and to minimize exposure levels. Aromatic amines as a class are noted for potential chronic effects, which warrants a conservative approach.[3]
Section 4: Exposure Controls and Personal Protection
A self-validating system of exposure controls is essential. The choice of personal protective equipment (PPE) must be directly correlated to the identified hazards.
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to control inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6] A face shield should be considered if there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them frequently, especially after direct contact.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved particulate respirator may be required.
Caption: A workflow for the safe handling of this compound.
Section 5: Emergency Procedures
Rapid and appropriate action is critical in the event of an accidental exposure or spill.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice/attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[6]
-
Containment: Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. Place into a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]
Section 6: Handling and Storage
Proper handling and storage are crucial for maintaining the compound's integrity and ensuring long-term safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container.[6]
-
Keep in a dry, cool, and well-ventilated place.[6][9] The recommended storage condition is refrigerated.[2]
-
Store away from incompatible materials.
Section 7: Stability and Reactivity
Understanding the chemical stability and reactivity is key to preventing hazardous reactions.
-
Reactivity: No specific reactivity data is available, but it is expected to be stable under normal conditions.
-
Chemical Stability: Stable under recommended storage conditions.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][8] These materials can react exothermically with the amino and phenolic groups.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][7]
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Unlocking Potential: 1-(3-Amino-4-hydroxyphenyl)ethanone as a Versatile Scaffold in Modern Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: 1-(3-Amino-4-hydroxyphenyl)ethanone, also known as 3-amino-4-hydroxyacetophenone, is a highly functionalized aromatic compound poised at the intersection of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional architecture—comprising a ketone, a phenol, and an aniline moiety within a single, stable scaffold—renders it an exceptionally valuable building block for the synthesis of complex molecules. This guide provides a technical overview of its properties, synthesis, and proven and potential research applications. We will explore its critical role as a key intermediate in the synthesis of established pharmaceuticals, its utility in the generation of diverse compound libraries for drug discovery, and emerging areas of interest. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their research and development programs.
Physicochemical Properties and Characterization
This compound is a solid organic compound whose strategic placement of functional groups dictates its chemical reactivity and utility.[1] The hydroxyl group activates the aromatic ring, the amino group serves as a potent nucleophile and a site for diazotization, and the acetyl group provides a handle for a wide range of carbonyl chemistry.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54255-50-4 | [1][2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 3'-Amino-4'-hydroxyacetophenone, 2-Amino-4-acetylphenol | [2] |
| Physical Form | Solid | [1] |
| Topological Polar Surface Area | 63.3 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis and Availability
The synthesis of this compound and its isomers is well-documented, reflecting their importance as intermediates. Common strategies involve the functionalization of simpler phenolic or aniline precursors.
-
From Substituted Phenols: Synthetic routes often begin with precursors like 2-aminophenol or various hydroxyacetophenones, which undergo a series of reactions including acylation, nitration, and reduction to install the required functional groups in the correct positions.[4] For instance, a multi-step synthesis can be designed starting from 2-aminophenol, proceeding through acetylation, bromination, a Hoesch reaction, and finally catalytic hydrogenation to yield the target molecule.[4]
-
Biosynthetic Routes: Green chemistry approaches are emerging for related isomers. For example, 3-amino-2-hydroxyacetophenone, a key intermediate for the anti-asthma drug pranlukast, can be produced via a multi-enzyme biosynthesis process from m-nitroacetophenone.[5] This highlights a growing trend towards more sustainable production methods that could be adapted for this compound.
The compound is commercially available from various chemical suppliers, typically at purities of 95% or higher, making it readily accessible for research purposes.[3]
Core Research Applications
The true value of this compound lies in its application as a versatile starting material and structural motif in diverse scientific fields.
Keystone Intermediate in Pharmaceutical Synthesis
The primary and most established application is its role as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The distinct reactivity of its three functional groups allows for sequential and regioselective modifications to construct complex heterocyclic systems, which are prevalent in modern drugs.
-
Scaffold for Bioactive Heterocycles: The compound is an ideal precursor for synthesizing a wide range of derivatives. For example, related hydroxyacetophenones are used to create Schiff bases, chalcones, and flavonoids, many of which exhibit potent biological activities, including phosphodiesterase (PDE) inhibition and antifungal properties.[6][7] The amino and hydroxyl groups can participate in condensation and cyclization reactions to form benzoxazoles, quinolines, and other pharmacologically relevant scaffolds.
-
Analogs of Known Drugs: Its structure is found within or can be used to generate analogs of drugs targeting a variety of diseases. For instance, the related isomer 3-amino-2-hydroxyacetophenone is a critical intermediate for pranlukast, a leukotriene receptor antagonist used to treat asthma.[4][5] This demonstrates the utility of the aminohydroxyacetophenone core in constructing high-value pharmaceuticals.
Figure 1: Synthetic utility of this compound.
Foundation for Diversity-Oriented Synthesis (DOS)
In drug discovery, generating libraries of structurally diverse small molecules is essential for high-throughput screening (HTS). This compound is an excellent starting block for DOS.
-
Causality: The presence of three distinct functional groups allows for a combinatorial approach to synthesis. The amino group can be acylated, alkylated, or converted to a variety of other functionalities. The hydroxyl group can be etherified or esterified. The ketone can undergo reactions such as aldol condensations, Mannich reactions, or reductive aminations.[8][9] This multi-faceted reactivity enables the rapid generation of a large number of unique analogs from a single, common core, significantly accelerating the discovery of novel bioactive compounds.[9]
Exploration of Intrinsic and Derivative Bioactivity
While primarily used as an intermediate, the aminohydroxyacetophenone scaffold itself, along with its simple derivatives, warrants investigation for intrinsic biological activity. Structurally related compounds have demonstrated a range of pharmacological effects.
-
Anti-inflammatory and Antioxidant Potential: Various substituted hydroxyacetophenones are known to possess significant anti-inflammatory and antioxidant properties.[10][11] For example, 3,5-diprenyl-4-hydroxyacetophenone isolated from Ageratina pazcuarensis showed potent anti-inflammatory activity by reducing ear edema, scavenging free radicals, and inhibiting the production of inflammatory cytokines like IL-6 and TNF-α.[11] This provides a strong rationale for screening this compound and its derivatives for similar activities.
-
Antimicrobial and Anticancer Research: The broader class of hydroxyacetophenones serves as intermediates for compounds with antimicrobial and anticancer properties.[10][12] The ability to synthesize diverse derivatives makes this scaffold a promising starting point for developing new therapeutic agents in these areas.
Applications in Materials Science
Beyond pharmaceuticals, the reactive nature of this compound suggests potential applications in materials science.
-
Polymer and Dye Synthesis: The amino and phenol groups are classic functionalities used in the synthesis of polymers (e.g., polyamides, polyethers) and dyes. The compound could serve as a monomer or a precursor for creating functional materials, such as specialty polymers with enhanced thermal stability or specific optical properties. Related compounds like 4-hydroxyacetophenone are used as intermediates for preservatives, dyes, and even liquid crystal displays.[13][14]
Exemplary Experimental Protocol: Synthesis of a Schiff Base Derivative
To illustrate the utility of the aminohydroxyacetophenone core, this section provides a representative protocol for the synthesis of a Schiff base (imine), a common reaction in the preparation of compound libraries for biological screening. This protocol is adapted from methodologies used for similar substituted phenols.[6]
Objective: To synthesize a Schiff base derivative by condensing the amino group of this compound with an aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Self-Validating Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.51 g (10 mmol) of this compound in 30 mL of anhydrous ethanol. Stir the solution until all the solid has dissolved.
-
Addition of Reagents: To the stirred solution, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde. Following this, add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Causality Insight: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the acetophenone.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4-6 hours.
-
System Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots.
-
-
Isolation and Purification: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by rotary evaporation until a precipitate forms.
-
Washing: Wash the collected solid product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Figure 2: Experimental workflow for Schiff base synthesis.
Future Outlook and Conclusion
This compound is more than a simple chemical intermediate; it is a versatile platform for innovation. While its role in the synthesis of complex pharmaceutical agents is well-established, significant potential remains untapped.
Future research should focus on:
-
Systematic Biological Screening: A comprehensive evaluation of the intrinsic anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties of the parent compound and a focused library of its simple derivatives is warranted.
-
Novel Catalytic Methodologies: The development of more efficient and sustainable (e.g., biocatalytic) methods for its synthesis and derivatization will further enhance its value.[5]
-
Materials Science Exploration: Investigating its use as a monomer for high-performance polymers or as a core for functional dyes could open new avenues in materials science.
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1-(3-Amino-4-hydroxyphenyl)ethanone synthesis precursors
An In-depth Technical Guide for the Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone: Precursor Analysis and Methodologies
Introduction
This compound, a key substituted aminophenol, serves as a critical building block in the synthesis of various high-value organic molecules, particularly active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring an acetophenone core with strategically positioned amino and hydroxyl groups, makes it a versatile precursor for constructing more complex molecular frameworks. The efficiency, cost-effectiveness, and environmental impact of synthesizing this intermediate are largely dictated by the choice of starting materials and the synthetic route employed.
This technical guide provides an in-depth analysis of the primary and alternative precursors for the synthesis of this compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers a comparative analysis of the most prevalent synthetic strategies. Our focus is on the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established chemical literature.
Primary Synthetic Pathway: From 4-Hydroxyacetophenone
The most common and industrially viable route to this compound begins with the inexpensive and readily available precursor, 4-hydroxyacetophenone. This pathway is a classic two-step process involving regioselective nitration followed by reduction.
Step 1: Synthesis of 4'-Hydroxy-3'-nitroacetophenone
The initial step is the electrophilic aromatic substitution (nitration) of 4-hydroxyacetophenone. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a powerful activating, ortho, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The activating nature of the hydroxyl group dominates, directing the incoming nitro group primarily to the position ortho to it (C3 position), yielding the desired 4'-hydroxy-3'-nitroacetophenone intermediate.[2][3][4]
Causality of Reagent Selection:
Several nitrating systems have been reported for this transformation.
-
Mixed Acid (HNO₃/H₂SO₄): This is a traditional and potent nitrating agent. However, the harsh acidic conditions can lead to side reactions and pose significant safety and environmental concerns.[5]
-
Fuming Nitric Acid/Acetic Acid: This system offers a slightly milder alternative to mixed acid but still involves handling highly corrosive reagents.[5]
-
Ammonium Nitrate/Copper Salt Catalyst: A more recent and greener approach utilizes ammonium nitrate as the nitrating agent in the presence of a copper salt catalyst (e.g., copper acetate or copper hydroxide) in an aqueous organic acid solution.[5] This method is characterized by milder reaction conditions, simpler operation, reduced waste, and high yields, making it highly suitable for industrial-scale production.[5]
Experimental Protocol: Copper-Catalyzed Nitration [5]
-
To a 100 mL three-neck flask, add 4-hydroxyacetophenone (1.0 g, 7.4 mmol) and monohydrated copper(II) acetate (0.074 g, 0.37 mmol).
-
Heat the mixture to 100°C with stirring.
-
Prepare a solution of ammonium nitrate (0.65 g, 8.1 mmol) in 3 mL of water.
-
Add the ammonium nitrate solution dropwise to the reaction mixture.
-
Maintain the reaction at 100°C for 24 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mother liquor to remove the majority of the solvent.
-
Add 50 mL of water to the residue and extract with ethyl acetate (4 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4'-hydroxy-3'-nitroacetophenone.
Data Presentation: Comparison of Nitration Methods
| Nitrating System | Catalyst/Solvent | Temperature (°C) | Reported Yield | Reference |
| Nitric Acid/Sulfuric Acid | - | Low | Variable | [5] |
| Fuming Nitric Acid | Acetic Acid | Room Temp | Good | [5] |
| Y(NO₃)₃·6H₂O | Acetic Acid | Room Temp | Good | [2] |
| Ammonium Nitrate | Copper(II) Acetate / H₂O | 100 | 91.5% | [5] |
Workflow Visualization: Synthesis of the Nitro Intermediate
Caption: Workflow for the copper-catalyzed nitration of 4-hydroxyacetophenone.
Step 2: Reduction of 4'-Hydroxy-3'-nitroacetophenone
The second step involves the reduction of the nitro group of the intermediate to a primary amine, yielding the final product. The choice of reducing agent is critical to ensure selective reduction of the nitro group without affecting the ketone or hydroxyl functionalities.
Causality of Reagent Selection:
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, hydrazine) is a common and clean method. This approach is highly efficient but may require specialized equipment for handling hydrogen gas.[6][7]
-
Metal/Acid Reduction: Systems like Sn/HCl or Fe/HCl are classic methods for nitro group reduction. However, they often require harsh acidic conditions and can lead to metallic waste streams that are difficult to dispose of.
-
Sodium Hydrosulfite (Sodium Dithionite): This reagent provides a mild and effective method for reducing aromatic nitro compounds in an aqueous solution. It is a cost-effective and operationally simple choice, making it suitable for laboratory-scale synthesis.[8]
Experimental Protocol: Reduction with Sodium Hydrosulfite [8]
-
In a 300 mL three-neck flask, dissolve 4'-hydroxy-3'-nitroacetophenone (5.00 g, 27.6 mmol) in 75 mL of 2N sodium hydroxide solution.
-
Prepare a solution of sodium hydrosulfite (25.0 g) in 75 mL of water.
-
Add the sodium hydrosulfite solution dropwise to the mixture over 10 minutes while stirring.
-
Continue stirring at room temperature for an additional 20 minutes, during which time a crystal will precipitate.
-
Filter the solid product.
-
Recrystallize the crude product from a methanol-water mixture to obtain pure this compound.
Workflow Visualization: Reduction to Final Product
Caption: Workflow for the reduction of the nitro intermediate to the final product.
Alternative Synthetic Pathway: The Fries Rearrangement
An alternative approach to synthesizing hydroxyaryl ketones is the Fries rearrangement, a reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[9][10] This pathway could potentially start from N-(4-hydroxyphenyl)acetamide (paracetamol), another widely available and inexpensive precursor.
Proposed Mechanistic Pathway:
The theoretical pathway from N-(4-hydroxyphenyl)acetamide would involve three key steps:
-
O-Acetylation: The phenolic hydroxyl group of paracetamol is acetylated to form 4-acetamidophenyl acetate.
-
Fries Rearrangement: The 4-acetamidophenyl acetate undergoes an intramolecular rearrangement in the presence of a Lewis acid (e.g., AlCl₃).[11] The acetyl group from the ester migrates to the aromatic ring. The reaction is selective for the ortho and para positions relative to the ester oxygen. Since the para position is blocked, the acetyl group is directed to the ortho position, yielding N-(5-acetyl-2-hydroxyphenyl)acetamide.
-
Hydrolysis: The acetamido group (-NHCOCH₃) is then hydrolyzed under acidic or basic conditions to the primary amine (-NH₂), yielding the target molecule.
Causality and Reaction Control:
The Fries rearrangement's regioselectivity is highly dependent on reaction conditions.[9][12]
-
Temperature: Low temperatures generally favor the para product (thermodynamic control), while high temperatures favor the ortho product (kinetic control), which can form a more stable bidentate complex with the Lewis acid catalyst.[9]
-
Solvent: Non-polar solvents tend to favor the ortho product, whereas increasing solvent polarity favors the para product.[9]
While theoretically sound, this route is less commonly reported in the literature for this specific target molecule compared to the nitration-reduction pathway, suggesting potential challenges in yield, selectivity, or the number of required steps.
Workflow Visualization: Fries Rearrangement Pathway
Caption: Proposed synthetic pathway via the Fries Rearrangement.
Comparative Analysis of Synthetic Routes
| Feature | Nitration-Reduction Route | Fries Rearrangement Route (Proposed) |
| Primary Precursor | 4-Hydroxyacetophenone | N-(4-hydroxyphenyl)acetamide (Paracetamol) |
| Precursor Availability | High, inexpensive | Very high, inexpensive |
| Number of Steps | 2 (Nitration, Reduction) | 3 (Acetylation, Rearrangement, Hydrolysis) |
| Overall Yield | Generally high and well-optimized.[5] | Potentially lower due to multiple steps and rearrangement selectivity issues. |
| Scalability | Proven for industrial scale.[5] | Less established for this specific target; may be complex to scale. |
| Key Reagents | Nitrating agents (e.g., NH₄NO₃), reducing agents (e.g., Na₂S₂O₄). | Acylating agents, strong Lewis acids (e.g., AlCl₃), acids/bases for hydrolysis. |
| Safety/Environmental | Modern methods are greener, but traditional methods use harsh acids.[5] | Requires stoichiometric amounts of corrosive Lewis acids, generating significant waste.[10] |
Conclusion
For the synthesis of this compound, the selection of the precursor is intrinsically linked to the chosen synthetic strategy. The most robust and well-documented pathway commences with 4-hydroxyacetophenone . This two-step nitration-reduction sequence is efficient, high-yielding, and adaptable to industrial-scale production, particularly when employing modern, milder catalytic systems.[5]
While the Fries rearrangement starting from the ubiquitous precursor N-(4-hydroxyphenyl)acetamide presents an intellectually appealing alternative, it involves more steps and the practical challenges associated with controlling the rearrangement reaction and handling large quantities of Lewis acids.[9][10]
For researchers and drug development professionals, the pathway from 4-hydroxyacetophenone represents the most reliable and field-proven method. The insights into the causality of reagent selection and reaction conditions provided in this guide are intended to empower scientists to optimize this critical synthesis, ensuring a consistent and high-quality supply of this valuable intermediate for downstream applications.
References
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Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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LookChem. (n.d.). 4'-Hydroxy-3'-nitroacetophenone. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Amino-4-hydroxyphenyl)ethanone, also known as 3'-Amino-4'-hydroxyacetophenone, is a versatile organic compound that holds significant promise as a key building block in the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring an acetophenone core with both amino and hydroxyl functional groups, makes it a valuable intermediate for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and emerging applications in medicinal chemistry, with a particular focus on its potential in the development of antimicrobial and anti-inflammatory drugs. Detailed experimental protocols, mechanistic insights, and characterization data are presented to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The quest for novel and effective therapeutic agents is a cornerstone of modern medicine. Intermediates and scaffolds that offer facile routes to diverse chemical entities are invaluable in this pursuit. This compound (Figure 1) has emerged as one such critical intermediate. Its structure is amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of vast chemical spaces. The presence of both a nucleophilic amino group and a phenolic hydroxyl group provides multiple points for derivatization, enabling the synthesis of libraries of compounds for biological screening.
This guide will delve into the essential technical aspects of working with this compound, from its synthesis and characterization to its burgeoning role in the development of new pharmaceuticals.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis of this compound: A Two-Step Approach
A reliable and efficient synthesis of this compound is crucial for its widespread use in research and development. The most common and practical approach involves a two-step sequence starting from the readily available p-hydroxyacetophenone.
Step 1: Nitration of p-Hydroxyacetophenone
The first step is the regioselective nitration of p-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone. This electrophilic aromatic substitution is directed by the activating hydroxyl group to the ortho position.
Reaction Scheme:
Caption: Nitration of p-hydroxyacetophenone.
Experimental Protocol:
A detailed protocol for the synthesis of 4-hydroxy-3-nitroacetophenone has been described in the patent literature[1]. The general procedure involves the use of a nitrating agent, such as ammonium nitrate, in the presence of an organic acid and a copper salt catalyst[1].
Causality Behind Experimental Choices:
-
Regioselectivity: The hydroxyl group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the acetyl group, nitration occurs at one of the ortho positions.
-
Catalyst: The use of a copper salt catalyst can enhance the reaction rate and improve the yield under milder conditions[1].
Step 2: Reduction of the Nitro Group
The second and final step is the reduction of the nitro group in 4-hydroxy-3-nitroacetophenone to an amino group, yielding the target compound, this compound. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.
Reaction Scheme:
Caption: Reduction of 4-hydroxy-3-nitroacetophenone.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolving 4-hydroxy-3-nitroacetophenone in a suitable solvent, such as ethanol or ethyl acetate.
-
Adding a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Placing the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stirring the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filtering the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrating the filtrate under reduced pressure to obtain the crude product.
-
Purifying the product by recrystallization or column chromatography.
Alternative Protocol (Tin(II) Chloride Reduction):
Another common method for the reduction of aromatic nitro groups is the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid[2][3][4][5].
-
Dissolve 4-hydroxy-3-nitroacetophenone in a solvent like ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Add concentrated hydrochloric acid and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is typically poured into ice and basified (e.g., with NaOH or NaHCO₃) to precipitate tin salts and liberate the free amine.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This method is often favored for its high efficiency and the fact that the only byproduct is water, making the workup straightforward. The choice of catalyst (e.g., Pd/C, PtO₂) can influence the reaction rate and selectivity.
-
SnCl₂/HCl Reduction: This is a classic and robust method for nitro group reduction. The tin(II) chloride acts as the reducing agent, being oxidized to tin(IV) in the process. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. However, the workup can be more challenging due to the formation of tin salts[3][5].
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [6] |
| Molecular Weight | 151.16 g/mol | [6] |
| CAS Number | 54255-50-4 | [6] |
| Appearance | Solid | [7] |
| Melting Point | 98 °C | [8] |
| InChI Key | OMLRRXLWJXURTK-UHFFFAOYSA-N | [7] |
Spectroscopic Characterization:
The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the amino protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring. While a specific published spectrum for this compound was not found in the provided search results, a comparative analysis with similar structures can provide expected chemical shift ranges[9].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the acetyl methyl carbon. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the acetyl group. Resources are available to aid in the interpretation of ¹³C NMR spectra[10][11][12].
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the O-H stretching of the phenol, the C=O stretching of the ketone, and C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).
Applications in Drug Development
The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications, particularly in the areas of antimicrobial and anti-inflammatory research.
Antimicrobial Activity
Derivatives of hydroxyacetophenone have demonstrated promising antibacterial and antifungal activities[13][14][15]. The presence of the phenolic hydroxyl group and the amino group in this compound provides a scaffold that can be elaborated to generate novel antimicrobial agents. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, leading to a diverse range of derivatives.
A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which share a similar structural motif, showed significant activity against multidrug-resistant bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris[14]. This suggests that derivatives of this compound could also exhibit potent antimicrobial properties.
Proposed Mechanism of Action:
While the exact mechanisms are likely varied and dependent on the specific derivative, the antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Anti-inflammatory Activity
Hydroxyacetophenone derivatives have also been investigated for their anti-inflammatory properties[15]. Chronic inflammation is a key factor in a multitude of diseases, and there is a continuous need for new anti-inflammatory agents.
Potential Signaling Pathway Modulation:
The anti-inflammatory effects of phenolic compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways[16]. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. It is plausible that derivatives of this compound could exert their anti-inflammatory effects by interfering with these signaling cascades. Further research is warranted to explore this potential.
Future Perspectives and Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting point for the generation of diverse compound libraries. The emerging evidence of antimicrobial and anti-inflammatory activities in related hydroxyacetophenone derivatives highlights the therapeutic potential of this scaffold.
Future research should focus on:
-
The synthesis and biological evaluation of a wide range of derivatives of this compound.
-
Quantitative structure-activity relationship (QSAR) studies to identify the key structural features responsible for biological activity.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
References
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An In-depth Technical Guide to the Solubility of 1-(3-Amino-4-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS: 54255-50-4), a key building block in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages an in-depth analysis of the compound's physicochemical properties to predict its behavior in various common laboratory solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to precisely determine its solubility, ensuring reproducible and reliable results. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development endeavors.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For drug development professionals, understanding a compound's solubility is not merely an academic exercise; it is a critical determinant of its bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms, often resulting in the costly failure of promising drug candidates.
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is a substituted acetophenone derivative. Its structure, featuring an aromatic ring functionalized with an amino group, a hydroxyl group, and an acetyl group, makes it a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its solubility in a range of solvents is therefore paramount for its effective use in medicinal chemistry, process development, and formulation science.
This guide will first delve into the key physicochemical properties of this compound, providing a theoretical framework for predicting its solubility. Subsequently, it will present a detailed, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate their own high-quality data.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The structure of this compound, with its mix of polar and non-polar features, suggests a nuanced solubility profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem |
| Molecular Weight | 151.16 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
| Physical Form | Solid | Sigma-Aldrich |
Analysis of Physicochemical Properties and Predicted Solubility:
-
Polarity and Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. These functional groups are expected to facilitate strong interactions with polar protic solvents like water, ethanol, and methanol through hydrogen bonding. The carbonyl group of the acetyl moiety also contributes to its polarity and can act as a hydrogen bond acceptor.
-
Aqueous Solubility: The topological polar surface area (TPSA) of 63.3 Ų is indicative of good potential for membrane permeability and suggests a degree of aqueous solubility. However, the aromatic ring contributes a non-polar character, which will limit its solubility in water. The XLogP3 value of 0.9 suggests a relatively balanced lipophilicity, but it is not indicative of high water solubility. Therefore, this compound is predicted to be sparingly to moderately soluble in water .
-
Solubility in Polar Protic Solvents: In solvents like ethanol and methanol , the solubility is expected to be significantly higher than in water. These alcohols can engage in hydrogen bonding with the solute while also having a lower dielectric constant than water, which can better accommodate the non-polar aromatic ring.
-
Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They are expected to be very effective at solvating this compound, leading to high solubility . Acetone , being a polar aprotic solvent, is also likely to be a good solvent for this compound.
-
Solubility in Nonpolar Solvents: In nonpolar solvents like hexane , toluene , and diethyl ether , the solubility is predicted to be low . The strong intermolecular hydrogen bonds between the solute molecules will be difficult to overcome by the weak van der Waals forces offered by these solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water; Soluble in ethanol and methanol | Hydrogen bonding interactions with -OH and -NH₂ groups. The non-polar aromatic ring limits water solubility. |
| Polar Aprotic | DMSO, DMF, Acetone | Very soluble | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble to slightly soluble | "Like dissolves like" principle; weak solute-solvent interactions. |
The Impact of pH on Solubility: An In-depth Look
The presence of both an acidic phenolic hydroxyl group and a basic amino group means that the solubility of this compound will be highly dependent on the pH of the aqueous medium.
-
-
The phenolic hydroxyl group is expected to have a pKa in the range of 9-10 , similar to other phenols. At pH values above its pKa, this group will be deprotonated to form a phenoxide anion, which is significantly more water-soluble.
-
The aromatic amino group is expected to have a pKa in the range of 4-5 . At pH values below its pKa, this group will be protonated to form an ammonium cation, which will also exhibit increased water solubility.
-
Logical Relationship of pH and Solubility
Caption: Predicted effect of pH on the aqueous solubility of this compound.
This pH-dependent solubility is a critical consideration in drug development. For instance, the compound's solubility in the acidic environment of the stomach (low pH) is likely to be different from its solubility in the more neutral environment of the intestines (mid-range pH). This has direct implications for its absorption and bioavailability.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain accurate and reliable solubility data, a well-controlled experimental approach is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a self-validating system designed for accuracy and reproducibility.
4.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the solvent represents its solubility.
4.2. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, hexane)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or incubator shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
4.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered samples and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve. This concentration is the equilibrium solubility.
-
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion and Future Directions
While specific experimental data for the solubility of this compound in common solvents is not widely published, a detailed analysis of its physicochemical properties provides a strong predictive framework for its behavior. The presence of both hydrogen-bonding functional groups and a non-polar aromatic ring suggests a nuanced solubility profile, with high solubility expected in polar aprotic solvents and moderate to good solubility in polar protic solvents, and poor solubility in nonpolar solvents. The pH of the aqueous medium is predicted to have a significant impact on its solubility due to the presence of ionizable amino and hydroxyl groups.
For researchers and drug development professionals, the provided step-by-step experimental protocol for the shake-flask method offers a robust and reliable means of determining the precise solubility of this compound in various solvents and at different pH values. Generating such empirical data is a crucial step in advancing the use of this compound in pharmaceutical research and development, enabling informed decisions in lead optimization, formulation design, and process chemistry. Future work should focus on the experimental validation of the predicted solubility profile and the determination of its pKa values to build a comprehensive and empirically grounded understanding of this important synthetic intermediate.
References
Methodological & Application
Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone from 4-hydroxy-3-nitroacetophenone
An Application Note for Researchers in Synthetic Chemistry and Drug Development
Abstract
This document provides a detailed guide for the synthesis of 1-(3-amino-4-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and materials science, through the reduction of 4-hydroxy-3-nitroacetophenone. We will explore various established reduction methodologies, with a primary focus on catalytic hydrogenation and chemical reduction using reagents like sodium dithionite and iron in acidic media. The causality behind experimental choices, step-by-step protocols, and critical safety considerations will be thoroughly discussed to ensure procedural success and laboratory safety. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this pivotal chemical transformation.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its ortho-amino phenol structure makes it a versatile precursor for the construction of various heterocyclic systems, which are prevalent in many pharmaceutical agents. The conversion of the readily available 4-hydroxy-3-nitroacetophenone to its amino derivative is a fundamental yet critical step in these synthetic pathways. The choice of reduction method is paramount, as it must be efficient, high-yielding, and chemoselective to avoid unwanted side reactions, such as the reduction of the ketone functionality.
This application note will delve into the practical aspects of this transformation, providing a comparative overview of common reduction techniques and offering detailed protocols to guide the researcher in selecting the most appropriate method for their specific needs.
Reaction Mechanism and Method Selection
The reduction of an aromatic nitro group to an amine is a well-established transformation in organic chemistry.[1] The process involves the transfer of six electrons and six protons to the nitro group, proceeding through nitroso and hydroxylamine intermediates. Several methods can achieve this transformation, each with its own set of advantages and disadvantages.[2][3]
Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[3] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[4][5] The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars.[6]
Causality of Experimental Choices:
-
Catalyst Selection: Pd/C is a highly active and versatile catalyst for nitro group reductions.[3] It generally offers excellent chemoselectivity, leaving the ketone group intact under controlled conditions.
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they can effectively dissolve the substrate and facilitate the transfer of hydrogen to the catalyst surface.
-
Pressure and Temperature: While the reaction can proceed at atmospheric pressure, slightly elevated pressures can increase the reaction rate. The temperature is typically kept moderate to prevent over-reduction or side reactions.[6]
Chemical Reduction
Chemical reduction methods provide valuable alternatives to catalytic hydrogenation, especially when specialized high-pressure equipment is unavailable or when the substrate is sensitive to the catalyst.
-
Iron in Acidic Media (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction.[2][7] The reaction proceeds via single electron transfer from the metal to the nitro group.[8] The in situ generation of iron salts is a key feature of this process.
-
Advantages: Inexpensive reagents, mild reaction conditions.
-
Disadvantages: Stoichiometric amounts of metal are required, leading to significant metal waste and potentially cumbersome workup procedures to remove iron salts.[7]
-
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is a versatile and economical reducing agent.[9][10] It is particularly useful for its mildness and high chemoselectivity, tolerating a wide range of functional groups.[9][11] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[9][12]
-
Advantages: Mild conditions, good functional group tolerance, metal-free.[9]
-
Disadvantages: Requires aqueous or semi-aqueous conditions, which may necessitate a biphasic reaction system.
-
The choice between these methods will depend on factors such as available equipment, scale of the reaction, and the presence of other functional groups in the molecule. For this application note, we will provide a detailed protocol for the robust and widely applicable catalytic hydrogenation method.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-hydroxy-3-nitroacetophenone
This protocol describes the reduction of 4-hydroxy-3-nitroacetophenone to this compound using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
| Material/Equipment | Specifications |
| 4-hydroxy-3-nitroacetophenone | >98% purity |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, wet |
| Methanol (MeOH) | Anhydrous |
| Hydrogen (H₂) gas | High purity |
| Diatomaceous earth (e.g., Celite®) | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Hydrogenation apparatus | (e.g., Parr shaker or balloon hydrogenation setup) |
| Magnetic stirrer and stir bar | |
| Filtration apparatus | (e.g., Büchner funnel, filter paper) |
| Rotary evaporator |
graph "Catalytic_Hydrogenation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];// Nodes A[label="Dissolve Substrate\nin Methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Add Pd/C Catalyst\n(under inert atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Purge with H₂\n(3-4 cycles)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Hydrogenate\n(RT, 1-3 atm H₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Monitor Reaction\n(TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Filter through Celite®\nto remove catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Concentrate Filtrate\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Purify Product\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Characterize Product\n(NMR, MS, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B[label=" "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> D [label="Continue if incomplete"]; E -> F [label="Reaction complete"]; F -> G [label=" "]; G -> H [label=" "]; H -> I[label=" "]; }
Caption: Workflow for the catalytic hydrogenation of 4-hydroxy-3-nitroacetophenone.
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve 4-hydroxy-3-nitroacetophenone (1.0 eq) in methanol (approximately 10-20 mL per gram of substrate).
-
Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol %). Safety Note: Handle the wet Pd/C catalyst with care as it can be pyrophoric upon drying.[13][14] It is recommended to add the catalyst under a stream of inert gas (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere. Pressurize the system with hydrogen to the desired pressure (typically 1-3 atm or as per your equipment's capability) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product. Safety Note: The filter cake containing the catalyst should be kept wet and disposed of properly, as it can ignite upon drying.[14]
-
Isolation and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as a solid.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions
-
Handling Nitro Compounds: 4-hydroxy-3-nitroacetophenone is a nitroaromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13][15] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. The hydrogenation apparatus should be properly assembled and leak-tested before use.[16] Pyrophoric catalysts like Pd/C must be handled with extreme care, especially during addition and filtration, and should always be kept wet.[13][14]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [17] |
| Appearance | Solid |
| CAS Number | 54255-50-4[17] |
Expected analytical data should be compared with literature values or a known standard.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure- Poor stirring | - Use fresh, active catalyst.- Ensure the system is properly sealed and pressurized.- Increase the stirring rate to ensure good mixing. |
| Over-reduction of Ketone | - Prolonged reaction time- High temperature or pressure- Highly active catalyst | - Monitor the reaction closely and stop it once the starting material is consumed.- Use milder reaction conditions (lower temperature and pressure).- Consider a less active catalyst or a catalyst poison if selectivity is an issue. |
| Low Yield | - Incomplete reaction- Loss of product during work-up or purification | - Ensure the reaction goes to completion.- Optimize the filtration and recrystallization steps to minimize product loss. |
Conclusion
The synthesis of this compound from 4-hydroxy-3-nitroacetophenone is a crucial transformation for the synthesis of numerous valuable compounds. This application note has provided a detailed overview of the common reduction methods, with a focus on a practical and reliable protocol for catalytic hydrogenation. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently perform this synthesis, paving the way for further discoveries in drug development and materials science.
References
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Organic Chemistry Frontiers. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing. Available from: [Link]
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Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. Available from: [Link]
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ResearchGate. Hydrogenation of Nitro-Substituted Acetophenones | Request PDF. Available from: [Link]
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Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]
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ResearchGate. Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt. % palladium loading) or Raney‐Ni. Available from: [Link]
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ACS Publications. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst | The Journal of Organic Chemistry. Available from: [Link]
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WordPress. Stoichiometric Zn or Fe Metal Reduction. Available from: [Link]
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ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Available from: [Link]
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ResearchGate. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available from: [Link]
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ResearchGate. Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Available from: [Link]
- Google Patents. US2797244A - Process for the hydrogenation of meta-nitroacetophenone.
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ResearchGate. Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone | Request PDF. Available from: [Link]
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Organic Chemistry Data. Nitro Reduction - Common Conditions. Available from: [Link]
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Wikipedia. Reduction of nitro compounds. Available from: [Link]
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UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Available from: [Link]
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Industrial Controls and Safety. Hydrogenation Reaction Safety In The Chemical Industry. Available from: [Link]
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PubChem. 1-(3-Acetyl-4-amino-2-hydroxyphenyl)ethanone | C10H11NO3. Available from: [Link]
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ACS Publications. Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Nitro Reduction - Wordpress. Available from: [Link]
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PubChem. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2. Available from: [Link]
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Environment Clearance. SAFETY PRECAUTION Safety Precaution of Hydrogen. Available from: [Link]
- Google Patents. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone.
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IS MUNI. Synthesis of 3-nitroacetophenone. Available from: [Link]
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ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available from: [Link]
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PubChem. 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2. Available from: [Link]
-
NIH PubChem. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4. Available from: [Link]
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Application Notes and Protocols for the Analytical Characterization of 1-(3-Amino-4-hydroxyphenyl)ethanone
Introduction: The Significance of 1-(3-Amino-4-hydroxyphenyl)ethanone in Pharmaceutical Development
This compound, a substituted acetophenone, serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring an aromatic ring substituted with hydroxyl, amino, and acetyl groups, makes it a versatile building block in medicinal chemistry. The purity and comprehensive characterization of this intermediate are paramount, as any impurities can carry through the synthetic pathway, potentially impacting the safety and efficacy of the final drug product.
This document provides a detailed guide for the analytical characterization of this compound, offering robust protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure the identity, purity, and quality of this key starting material, adhering to the principles of scientific integrity and providing a framework for self-validating analytical systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 54255-50-4 | [1][2][3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.17 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1][3] |
| IUPAC Name | This compound | [3] |
Chromatographic Analysis: A Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of this compound and for monitoring its stability. The following method is designed to be stability-indicating, meaning it can separate the main component from potential impurities and degradation products.[4]
Rationale for Method Design
A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase, a gradient of aqueous buffer and organic solvent, allows for the effective elution and separation of compounds with a range of polarities. A slightly acidic mobile phase (pH ~3) is chosen to ensure the protonation of the amino group, leading to consistent retention times and improved peak shape. UV detection at a wavelength of maximum absorbance provides high sensitivity.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).
-
For quantitative analysis, use a calibration curve generated from a series of standard solutions of known concentrations.
Potential Impurities
Based on common synthesis routes for related aminophenols, potential impurities may include:
-
Starting materials and reagents from the synthesis.
-
Isomers (e.g., 1-(4-Amino-3-hydroxyphenyl)ethanone).
-
Products of side reactions or degradation, such as oxidation products.
A forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions is recommended to confirm the stability-indicating nature of the HPLC method.[5]
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Expected Chemical Shifts (in DMSO-d₆):
-
~2.5 ppm (singlet, 3H): Methyl protons of the acetyl group.
-
~6.8-7.5 ppm (multiplets, 3H): Aromatic protons. The substitution pattern will lead to a specific splitting pattern.
-
~5.0-6.0 ppm (broad singlet, 2H): Amino protons (-NH₂).
-
~9.0-10.0 ppm (broad singlet, 1H): Phenolic hydroxyl proton (-OH).
-
¹³C NMR (Carbon NMR):
-
Rationale: ¹³C NMR provides information on the number of different types of carbon atoms in the molecule.
-
Expected Chemical Shifts (in DMSO-d₆):
-
~26 ppm: Methyl carbon of the acetyl group.
-
~115-150 ppm: Aromatic carbons.
-
~197 ppm: Carbonyl carbon of the acetyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Rationale: Specific chemical bonds absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint.
-
Expected Absorption Bands:
-
3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching (from the methyl group).
-
~1650 cm⁻¹ (strong): C=O stretching of the ketone.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1250 cm⁻¹: C-O stretching of the phenol.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Rationale: In the mass spectrometer, the molecule is ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique fragmentation pattern.
-
Expected Molecular Ion Peak (M⁺): m/z = 151.
Spectroscopic Analysis Workflow
Caption: Integrated Spectroscopic Analysis Workflow.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal properties of the compound, including its melting point and decomposition temperature. This information is crucial for understanding the stability of the material during manufacturing and storage.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The implementation of these protocols will enable researchers and drug development professionals to ensure the identity, purity, and quality of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines. The principles of method validation, including specificity, linearity, accuracy, precision, and robustness, should be applied to all quantitative methods to ensure their suitability for their intended purpose.
References
- BenchChem. (2025). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
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- BenchChem. (n.d.). HPLC method for 3-(2-Aminopropyl)phenol analysis.
- Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,....
- International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-.
- Apollo Scientific. (n.d.). This compound.
- SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Sigma-Aldrich. (n.d.). This compound | 54255-50-4.
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- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
- NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-.
- PMC. (2025, January 7). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Jurnal UPI. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I.
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- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubMed. (n.d.). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC.
- Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- PubMed Central. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
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Application Notes: 1-(3-Amino-4-hydroxyphenyl)ethanone as a Critical Intermediate in Pharmaceutical Synthesis
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-(3-Amino-4-hydroxyphenyl)ethanone (also known as 3'-Amino-4'-hydroxyacetophenone) as a pivotal intermediate in the synthesis of complex pharmaceutical molecules. We will delve into the synthesis of this intermediate, explore its critical role in the construction of advanced drug scaffolds, and provide detailed, field-proven experimental protocols. The primary focus of this guide is its application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic compound whose strategic arrangement of an acetyl, a hydroxyl, and an amino group makes it a versatile and valuable building block in medicinal chemistry. The ortho-amino-phenol moiety provides a reactive core for constructing various heterocyclic systems, while the ketone group offers a handle for further derivatization or participation in cyclization reactions.
This unique combination of functional groups allows for the efficient assembly of complex molecular architectures, significantly shortening synthetic routes and improving overall yields for certain active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54255-50-4 | [1][2] |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Solid | - |
| IUPAC Name | This compound | [1][2] |
| SMILES | CC(=O)C1=CC=C(O)C(N)=C1 | [2] |
The logical workflow for utilizing this intermediate typically follows a two-stage process: synthesis of the intermediate itself, followed by its incorporation into the target API scaffold.
Caption: General workflow for the synthesis and application of the intermediate.
Synthesis of the Intermediate: A Validated Protocol
The most common and reliable route to synthesize this compound begins with the commercially available starting material, 4-Hydroxyacetophenone. The synthesis involves two key transformations: regioselective nitration followed by catalytic hydrogenation.
Synthetic Pathway
The causality behind this pathway is straightforward. Direct amination of the aromatic ring is challenging. Therefore, an electron-withdrawing nitro group is first installed ortho to the powerful activating hydroxyl group. This nitro group is then selectively reduced to the desired primary amine.
Caption: Synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a self-validating system, where successful isolation of the nitrated intermediate in Step 1 confirms the viability of the starting materials and conditions before proceeding to the more sensitive catalytic reduction.
Protocol 1: Synthesis of this compound
Step A: Nitration of 4-Hydroxyacetophenone
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxyacetophenone (1.0 eq) in glacial acetic acid. Cool the flask to 0-5 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (catalytic amount) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The choice of a low temperature is critical to prevent over-nitration and side-product formation.
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring. The yellow solid product, 4-hydroxy-3-nitroacetophenone, will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The yield is typically high for this step.
Step B: Reduction of 4-Hydroxy-3-nitroacetophenone
-
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the dried 4-hydroxy-3-nitroacetophenone (1.0 eq) from the previous step, a suitable solvent such as ethanol or methanol, and a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-2 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).
-
Reaction: Heat the mixture to 40-50 °C and agitate vigorously. The reduction of the nitro group is an exothermic process; careful temperature control is advised. The reaction is typically complete within 4-6 hours. Monitor hydrogen uptake to determine the reaction endpoint.
-
Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Application in the Synthesis of Alectinib
Alectinib (marketed as Alecensa®) is a highly potent, second-generation ALK inhibitor used for the treatment of non-small-cell lung cancer (NSCLC).[3][4] The complex tetracyclic core of Alectinib is constructed through a synthetic sequence where this compound can serve as a key precursor for forming the carbazole ring system.
Role in the Alectinib Synthetic Pathway
In a convergent synthesis approach, this compound can be condensed with a suitable partner, such as an α-haloketone or a diketone derivative, to construct the indole-fused core of Alectinib. The amino group acts as a nucleophile, and the acetyl group participates in the cyclization to form the final carbazole structure. This strategy is a cornerstone of building such complex heterocyclic systems efficiently.[3][5]
Caption: Role of the intermediate in the convergent synthesis of the Alectinib core.
Representative Protocol for Alectinib Core Synthesis
This protocol illustrates a plausible condensation/cyclization reaction to form a key carbazole intermediate for Alectinib, demonstrating the utility of this compound.
Protocol 2: Synthesis of an Alectinib Carbazole Precursor
Table 2: Reagents and Conditions for Protocol 2
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 1.0 eq | Key nucleophilic building block. |
| Substituted Cyclohexane-1,3-dione | 1.0 - 1.1 eq | The electrophilic partner for condensation. |
| p-Toluenesulfonic acid (p-TSA) | 0.1 - 0.2 eq | Acid catalyst to promote condensation and subsequent cyclization. |
| Toluene | Sufficient volume | A high-boiling solvent suitable for azeotropic removal of water. |
| Reaction Temperature | Reflux (approx. 110 °C) | Drives the reaction to completion by removing water. |
| Apparatus | Round-bottom flask with Dean-Stark trap | Essential for removing the water byproduct to shift the equilibrium. |
Methodology:
-
Setup: Charge a round-bottom flask with this compound (1.0 eq), the substituted cyclohexane-1,3-dione derivative (1.1 eq), a catalytic amount of p-TSA (0.1 eq), and toluene.
-
Reaction: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the condensation, which is collected in the Dean-Stark trap, thereby driving the reaction forward.
-
Monitoring: Monitor the reaction for 8-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the toluene under reduced pressure.
-
Isolation & Purification: The crude product can be triturated with a non-polar solvent like hexane or diethyl ether to induce precipitation. Collect the solid by filtration. Further purification can be achieved by column chromatography (silica gel) or recrystallization to yield the pure carbazole intermediate.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautions:
-
Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Conclusion
This compound is a high-value intermediate whose utility is clearly demonstrated in the synthesis of complex, life-saving pharmaceuticals like Alectinib. Its unique functionality allows for the elegant and efficient construction of core heterocyclic scaffolds that are prevalent in modern drug discovery. The protocols detailed herein provide a reliable framework for the synthesis and application of this intermediate, empowering researchers to accelerate their drug development programs.
References
-
Oxford Academic. A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Bulletin of the Chemical Society of Japan. Available at: [Link]
- Google Patents. Method for preparing Alectinib. US10221155B2.
-
Oxford Academic. A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib. Available at: [Link]
-
WIPO Patentscope. SYNTHESIS METHOD OF ALECTINIB. WO/2022/051983. Available at: [Link]
- Google Patents. Method for synthesizing 3-hydroxyacetophenone. CN102070428A.
- Google Patents. Synthetic method of 3-amino-2-hydroxyacetophenone. CN107698452B.
-
ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12).... Available at: [Link]
-
PubMed. Alectinib Synthesis through Formal α-Arylation of Enone. Available at: [Link]
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PubChem. 3'-Amino-4'-hydroxyacetophenone. Available at: [Link]
-
European Patent Office. A process for the preparation of ketones. EP 0431871 A2. Available at: [Link]
- Google Patents. Process for the preparation of alectinib. US11014919B2.
-
ResearchGate. Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Available at: [Link]
-
Google Patents. Method for preparing Alectinib. US 2017/0247352 A1. Available at: [Link]
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PubMed Central. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Available at: [Link]
-
PrepChem.com. Synthesis of 4-hydroxyacetophenone. Available at: [Link]
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MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]
-
PubChem. 1-(3-Acetyl-4-amino-2-hydroxyphenyl)ethanone. Available at: [Link]
-
MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Available at: [Link]
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- 5. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone
Abstract
This application note provides a comprehensive guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone. This compound, possessing both a phenolic hydroxyl and an aromatic amine group, is a key intermediate in pharmaceutical synthesis. The accurate and precise quantification of this analyte is critical for quality control and drug development processes. This document outlines a detailed analytical method, including instrumentation, chromatographic conditions, and sample preparation. Furthermore, it presents a rigorous protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and reproducibility of the obtained results. This guide is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.
Introduction
This compound is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its chemical structure, incorporating both a weakly acidic phenol and a weakly basic amine, presents unique challenges and opportunities for chromatographic separation. The polarity of the molecule necessitates careful selection of stationary and mobile phases to achieve adequate retention and symmetrical peak shapes in reversed-phase HPLC.
The objective of this application note is to provide a scientifically sound and practical framework for the HPLC analysis of this compound. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's principles. The subsequent validation protocol is designed to be a self-validating system, ensuring the trustworthiness of the analytical data.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Structure | [1] | |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Predicted pKa (acidic) | ~9-10 (phenolic hydroxyl) | Inferred from similar phenolic compounds |
| Predicted pKa (basic) | ~4-5 (aromatic amine) | Inferred from similar aromatic amines |
| Solubility | Soluble in polar organic solvents such as methanol and acetonitrile. Moderately soluble in water. | Inferred from structurally similar aminophenols.[2] |
| UV Maximum (λmax) | ~275-285 nm | Inferred from structurally similar aminophenols.[3][4] |
Recommended HPLC Method
This section details the recommended starting conditions for the HPLC analysis of this compound. Optimization of these parameters may be required based on the specific instrumentation and sample matrix.
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column with polar end-capping or a polar-embedded phase is recommended to improve peak shape for this polar analyte. A common column dimension is 4.6 x 150 mm with a 5 µm particle size.
-
Mobile Phase Solvents: HPLC grade acetonitrile, methanol, and water.
-
Buffer Salts: Phosphate or formate salts for pH control.
Chromatographic Conditions
The selection of chromatographic conditions is based on the physicochemical properties of this compound. A reversed-phase method is proposed due to the compound's moderate polarity.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (polar end-capped or polar-embedded) | C18 columns provide good retention for aromatic compounds. Polar modifications mitigate peak tailing often observed with polar analytes on traditional C18 phases.[5] |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid | The acidic pH ensures that the amino group is protonated, leading to more consistent interactions with the stationary phase and improved peak shape. Phosphate buffers are effective in this pH range. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with a low UV cutoff and viscosity.[6] |
| Gradient Elution | 0-1 min: 5% B, 1-10 min: 5-50% B, 10-12 min: 50-5% B, 12-15 min: 5% B | A gradient elution is recommended to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Based on the UV absorbance characteristics of structurally similar aminophenols, this wavelength is expected to provide good sensitivity.[4][7] A DAD can be used to identify the optimal wavelength experimentally. |
| Injection Volume | 10 µL | This is a typical injection volume and can be adjusted based on the sample concentration and instrument sensitivity. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 95% A, 5% B) to the desired concentrations for calibration.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substances, dissolve the sample in methanol to a suitable concentration. For drug products, a more complex extraction procedure may be necessary.
-
Solution Stability: Aminophenols can be susceptible to oxidation. It is recommended to prepare solutions fresh daily and store them protected from light. The stability of the solutions should be evaluated during method validation.
HPLC Method Validation Protocol
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the reference standard of this compound.
-
Analyze a sample containing a mixture of the reference standard and known impurities or related substances, if available.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatogram. The peak purity should be evaluated using a DAD.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare at least five standard solutions of this compound at different concentrations, typically covering 50% to 150% of the expected working concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Perform the analysis on a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Accuracy can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to those obtained from a well-characterized reference method.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Vary critical method parameters such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability of the samples under each varied condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) should remain within acceptable limits.
Data Presentation and System Suitability
System Suitability
System suitability testing is an integral part of the analytical procedure. These tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for peak area and retention time |
Example Data (Hypothetical)
The following table presents hypothetical data that would be expected from a successful method validation.
| Validation Parameter | Result |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% (RSD ≤ 1.5%) |
| Precision (RSD) | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | System suitability passes under all varied conditions. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.
Method Validation Logic
Caption: A diagram showing the relationship between the core validation parameters and the final assessment of the method's suitability.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC analysis and validation of this compound. By following the outlined procedures, researchers and scientists can achieve reliable and reproducible results, ensuring the quality and consistency of their analyses. The provided method serves as a strong starting point, and the comprehensive validation protocol ensures compliance with regulatory expectations.
References
-
Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Amino-4'-hydroxyacetophenone. Retrieved from [Link]
- Dolan, J. W. (2013). Peak Tailing and What to Do About It. LCGC North America, 31(4), 254-261.
- Badea, I. A., Axinte, L., & Vladescu, L. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367-75.
-
PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]
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International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Comprehensive NMR Spectroscopic Analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(3-Amino-4-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The document outlines the theoretical basis for spectral interpretation, including the electronic effects of the hydroxyl, amino, and acetyl substituents on the aromatic ring. A full, predicted spectral assignment is provided, supported by established principles of NMR spectroscopy. The methodologies described herein are designed to ensure data integrity, reproducibility, and accurate structural elucidation, serving as a vital resource for researchers in synthetic chemistry and drug development.
Introduction
This compound is a substituted acetophenone derivative featuring a trifunctionalized aromatic ring. Its structure combines an electron-donating hydroxyl group, an electron-donating amino group, and an electron-withdrawing acetyl group. This unique electronic arrangement makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Accurate and unambiguous structural verification is paramount in the drug development pipeline, and NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.
This guide provides a comprehensive framework for obtaining and interpreting high-quality NMR spectra of this compound. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that researchers can adapt these protocols to their specific instrumentation and research questions.
Molecular Structure and Spectroscopic Considerations
The structural integrity of this compound can be unequivocally confirmed by assigning the NMR signals to their corresponding nuclei. The key to this process is understanding the influence of the substituents on the chemical environment of each proton and carbon atom.
-
Hydroxyl (-OH) and Amino (-NH₂) Groups: These are strong ortho-, para-directing activators, donating electron density into the aromatic ring via resonance. This effect increases the shielding of the ring protons and carbons, particularly at the ortho and para positions, causing their signals to shift upfield (to a lower ppm value).
-
Acetyl (-COCH₃) Group: This is a meta-directing deactivator, withdrawing electron density from the ring. This deshielding effect causes aromatic protons and carbons, especially those ortho and para to the acetyl group, to shift downfield (to a higher ppm value).
The interplay of these competing effects results in a distinct and predictable NMR spectrum. The numbering scheme used for assignment is shown below.
Caption: Molecular structure and numbering scheme for NMR assignment.
Experimental Protocols
The quality of the final spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
A homogeneous solution free of particulate matter is critical for acquiring high-resolution spectra.[1] Suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.
Protocol:
-
Weighing: Accurately weigh 15-25 mg of this compound for ¹H NMR or 50-75 mg for ¹³C NMR into a clean, dry vial.[2][3]
-
Solvent Selection: Use a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent solvating power for polar molecules and its ability to slow the chemical exchange of -OH and -NH₂ protons, allowing for their observation.[1]
-
Dissolution: Add 0.6-0.7 mL of DMSO-d₆ to the vial.[4] Gently vortex or swirl to dissolve the sample completely.
-
Filtration and Transfer: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool. Filter the solution directly into a high-quality, clean 5 mm NMR tube. This removes any micro-particulates.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
| Parameter | Recommendation | Rationale |
| Analyte Mass | 15-25 mg (¹H); 50-75 mg (¹³C) | Ensures adequate signal-to-noise (S/N) within a reasonable time. |
| Solvent | DMSO-d₆ | Excellent solubility for polar analytes; allows observation of labile protons. |
| Solvent Volume | 0.6 - 0.7 mL | Optimal volume for standard 5 mm tubes to maximize signal.[1] |
| Filtration | Mandatory (Glass Wool) | Removes particulates that disrupt magnetic field homogeneity. |
Table 1: Recommended Sample Preparation Parameters.
NMR Data Acquisition
The following parameters are provided as a robust starting point for a 400 or 500 MHz spectrometer.[5] Optimization may be required based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | gCOSY | gHSQC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.3 |
| Spectral Width | ~16 ppm | ~240 ppm | ~12 ppm | ~12 ppm (F2), ~160 ppm (F1) |
| Acquisition Time | 2-4 s | 1-2 s | - | - |
| Relaxation Delay (d1) | 2-5 s | 2 s | 1.5-2.0 s | 1.5-2.0 s |
| Number of Scans | 16-32 | 1024 or more | 8-16 per increment | 4-8 per increment |
| ¹J C-H Coupling | - | - | - | 145 Hz (average) |
Table 2: General NMR Acquisition Parameters.
Caption: Standard experimental workflow for NMR analysis.
Data Analysis and Spectral Interpretation
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H2, H5, and H6.[6] The labile protons of the -NH₂ and -OH groups should appear as broad singlets, while the acetyl methyl protons will be a sharp singlet.
-
H6: This proton is ortho to the activating -NH₂ group and meta to the activating -OH group, but also ortho to the deactivating -COCH₃ group. The net effect will likely place it in the middle of the aromatic region. It will appear as a doublet of doublets (dd) due to coupling with H2 (meta, J ≈ 2-3 Hz) and H5 (ortho, J ≈ 7-10 Hz).[7]
-
H5: This proton is ortho to the -OH group and meta to the -COCH₃ group. It will be the most downfield of the aromatic protons and will appear as a doublet (d) from ortho coupling to H6.
-
H2: This proton is ortho to the -COCH₃ group and meta to the -NH₂ group. It will be the most upfield aromatic proton and will appear as a doublet (d) from meta coupling to H6.
-
-COCH₃ (H8): Benzylic protons typically appear in the 2.0-3.0 ppm range.[8] This will be a singlet as there are no adjacent protons.
-
-NH₂ and -OH: In DMSO-d₆, these exchangeable protons are often observed as broad singlets. Their chemical shifts can be concentration and temperature-dependent.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as there is no molecular symmetry.
-
Carbonyl Carbon (C7): This will be the most downfield signal, typically >190 ppm.
-
Aromatic Carbons (C1-C6): These will appear in the 110-160 ppm range.[9] Carbons directly attached to the electronegative oxygen (C4) and nitrogen (C3) atoms will be shifted significantly downfield. C1, attached to the acetyl group, will also be downfield. The remaining carbons (C2, C5, C6) will appear at higher field.
-
Methyl Carbon (C8): This aliphatic carbon will be the most upfield signal, typically around 25-30 ppm.
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| C1 | - | - | ~130-135 |
| C2 | ~6.8 - 7.0 | d (J ≈ 2-3 Hz) | ~115-120 |
| C3 | - | - | ~140-145 |
| C4 | - | - | ~150-155 |
| C5 | ~7.2 - 7.4 | d (J ≈ 7-10 Hz) | ~125-130 |
| C6 | ~7.0 - 7.2 | dd | ~118-123 |
| C7=O | - | - | >195 |
| C8-H₃ | ~2.5 | s | ~25-30 |
| -NH₂ | ~4.5 - 5.5 | br s | - |
| -OH | ~9.0 - 10.0 | br s | - |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆.
Confirmation using 2D NMR
While 1D spectra provide the primary data, 2D experiments are invaluable for confirming assignments.[5]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak will be observed between the signals for H5 and H6 (strong, ortho coupling) and between H6 and H2 (weaker, meta coupling). This definitively establishes their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will show cross-peaks for H2/C2, H5/C5, H6/C6, and the methyl H8/C8 pair, providing unambiguous assignment of the protonated carbons.
Caption: Diagram of expected key COSY and HSQC correlations.
Conclusion
This application note provides a robust and scientifically grounded protocol for the complete NMR spectroscopic characterization of this compound. By following the detailed steps for sample preparation, implementing the optimized acquisition parameters, and applying the principles of spectral interpretation outlined, researchers can achieve accurate and reliable structural elucidation. The use of complementary 1D and 2D NMR techniques ensures a self-validating system for data analysis, which is critical for applications in medicinal chemistry and drug development where structural certainty is non-negotiable.
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Application Notes and Protocols: Mass Spectrometry of 1-(3-Amino-4-hydroxyphenyl)ethanone
Introduction
1-(3-Amino-4-hydroxyphenyl)ethanone, a substituted acetophenone, is a crucial structural motif in medicinal chemistry and a potential metabolite in various pharmacological pathways. Its chemical structure, featuring both an amino and a hydroxyl group on an aromatic ring, imparts a unique polarity and reactivity that necessitates robust analytical methodologies for its detection and characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the premier technique for the sensitive and specific analysis of such compounds in complex biological and chemical matrices.[1][2]
This document provides a comprehensive guide to the mass spectrometric analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require detailed protocols and an in-depth understanding of the underlying principles for method development. We will explore sample preparation, ionization source selection, and the interpretation of mass spectra, including tandem MS (MS/MS) for structural elucidation.
Physicochemical Properties and Their Analytical Implications
Understanding the physicochemical properties of this compound is paramount for developing an effective mass spectrometry method.
Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol
The presence of a basic amino group (NH₂) and an acidic phenolic hydroxyl group (-OH) makes the molecule amphoteric. This characteristic is central to selecting the appropriate ionization mode and pH of the mobile phase in LC-MS. The polarity imparted by these functional groups suggests good solubility in polar organic solvents and aqueous mixtures, which is a key consideration for sample preparation and chromatography.[3][4]
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[5][6] The choice of method depends heavily on the sample matrix (e.g., plasma, urine, reaction mixture).
General Protocol for Aqueous Samples (e.g., Biological Fluids)
For complex matrices like plasma or urine, protein precipitation is a rapid and effective initial clean-up step.[4]
Protocol: Protein Precipitation
-
To 100 µL of the sample (e.g., plasma), add 300 µL of a cold organic solvent such as acetonitrile or methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Causality: Acetonitrile and methanol are effective protein precipitants because they disrupt the hydration shell around the proteins, leading to their aggregation and removal from the solution. This "crash" method is fast and removes a significant portion of matrix components that could interfere with ionization.[4]
Solid Phase Extraction (SPE) for Enhanced Purity
For cleaner samples and to achieve lower limits of detection, Solid Phase Extraction (SPE) is recommended.[6] A mixed-mode cation exchange SPE sorbent can be particularly effective due to the presence of the basic amino group.
Protocol: Mixed-Mode Cation Exchange SPE
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6).
-
Sample Loading: Load the pre-treated sample (e.g., diluted urine or protein-precipitated plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine, disrupting its interaction with the sorbent.
-
Final Step: Evaporate the eluate and reconstitute in the mobile phase for LC-MS analysis.
Causality: This protocol leverages the ability of the amino group to be protonated at a neutral pH, allowing it to bind to the cation exchange sorbent. Interferences are washed away, and the analyte is then eluted by increasing the pH, which deprotonates the amine.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Coupling high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry is essential for separating the analyte from isomers and other matrix components before detection.[2][5]
Chromatographic Conditions
A reversed-phase C18 column is a suitable choice for retaining and separating this polar molecule.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds and is compatible with high aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5-95% B over 5 minutes | A standard gradient for screening and method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is critical for achieving optimal sensitivity. For a polar, pre-charged (in acidic mobile phase) molecule like this compound, Electrospray Ionization (ESI) is generally the preferred method.[8][9]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[8] Given the analyte's structure, it is expected to ionize efficiently in positive ion mode by protonation of the amino group, forming the [M+H]⁺ ion. Phenolic compounds can also be detected in negative ion mode through deprotonation of the hydroxyl group.[10][11][12]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[8][13][14][15] While it could potentially work, ESI is predicted to provide superior sensitivity for this analyte.
Caption: Experimental workflow from sample preparation to LC-MS data acquisition.
Mass Spectrometer Parameters
The following are typical starting parameters for a quadrupole or Q-TOF mass spectrometer. These should be optimized for the specific instrument being used.
| Parameter | Positive ESI | Negative ESI |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temp. | 350 °C | 350 °C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Cone Voltage | 30 V | -35 V |
| Scan Range (Full Scan) | m/z 50-300 | m/z 50-300 |
Trustworthiness: These parameters represent a self-validating starting point. The cone voltage is particularly important; it should be high enough to ensure efficient ion transmission but low enough to prevent in-source fragmentation. A cone voltage ramp experiment is recommended during method development to find the optimal value.
Interpreting the Mass Spectra
Full Scan Mass Spectrum
In a full scan experiment, the primary ion observed will be the protonated or deprotonated molecule.
| Ionization Mode | Expected Ion | Exact Mass (m/z) |
| Positive ESI | [M+H]⁺ | 152.0706 |
| Negative ESI | [M-H]⁻ | 150.0560 |
Adduct formation (e.g., [M+Na]⁺ at m/z 174.0525 or [M+NH₄]⁺ at m/z 169.0971) may also be observed, particularly if the mobile phase contains sodium salts or ammonium formate.[2]
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation and for developing highly selective quantitative methods (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).[1][16][17] This involves isolating the precursor ion (e.g., m/z 152.07) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.
Proposed Fragmentation Pathway for [M+H]⁺ (m/z 152.1):
The fragmentation of this compound is expected to follow pathways characteristic of substituted acetophenones.[18][19][20]
-
Loss of Methyl Radical (•CH₃): Alpha cleavage next to the carbonyl group is a common fragmentation pathway for ketones.[18][21] This would result in the formation of a stable benzoyl-type cation.
-
[C₈H₁₀NO₂]⁺ → [C₇H₆NO₂]⁺ + •CH₃
-
m/z 152.1 → m/z 137.0
-
-
Loss of Water (H₂O): The presence of the hydroxyl group allows for the neutral loss of water, particularly with increased collision energy.
-
[C₈H₁₀NO₂]⁺ → [C₈H₈NO]⁺ + H₂O
-
m/z 152.1 → m/z 134.1
-
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting benzoyl cation can lose a neutral CO molecule.[18][20]
-
[C₇H₆NO₂]⁺ → [C₆H₆NO]⁺ + CO
-
m/z 137.0 → m/z 109.0
-
Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion of this compound.
Summary of Key MS/MS Transitions for Method Development:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Use Case |
| 152.1 | 137.0 | •CH₃ | Quantifier |
| 152.1 | 109.0 | •CH₃, CO | Qualifier |
| 152.1 | 134.1 | H₂O | Qualifier 2 |
Expertise & Experience: For quantitative analysis using MRM, the transition from m/z 152.1 to 137.0 is likely to be the most intense and robust, making it the ideal "quantifier." The other transitions serve as "qualifiers" to ensure the identity and purity of the detected peak.
Conclusion
This application note provides a detailed framework for the mass spectrometric analysis of this compound. By understanding the molecule's inherent chemical properties, a robust and sensitive LC-MS/MS method can be developed. The protocols for sample preparation, the rationale for selecting ESI in positive ion mode, and the predicted fragmentation pathways offer a solid foundation for researchers in pharmaceutical development and metabolic studies. As with any analytical method, instrument-specific optimization of chromatographic and mass spectrometric parameters is essential to achieve the highest level of performance.
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Journal of Drug Metabolism & Toxicology. (2019). Tandem Mass Spectrometry in Drug Metabolism and Pharmacokinetics Studies. Longdom Publishing.[Link]
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Szeremeta, M., Goliszewska, K., & Kłys, M. (2018). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 23(10), 2611. [Link]
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Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. International Journal of Clinical and Experimental Medical Sciences, 1(1), 1-5. [Link]
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Novákova, L., Vlcková, H. (2009). High-performance liquid chromatography-tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. Journal of Chromatography A, 1216(24), 4970-4999. [Link]
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Mättä-Riihinen, K., Kamal-Eldin, A., & Törrönen, A. R. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178-6186. [Link]
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Kostiainen, R. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science.[Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.[Link]
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LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
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Hvattum, E., & Ekeberg, D. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655-662. [Link]
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Ferreres, F., Sousa, C., Valentão, P., Andrade, P. B., Seabra, R. M., & Ferreira, M. A. (2007). Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography−Negative Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(25), 10168-10173. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 9-16. [Link]
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Application Note: Purification and Purity Analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone
Introduction
1-(3-Amino-4-hydroxyphenyl)ethanone (CAS No. 54255-50-4) is a key building block and intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The presence of multiple reactive functional groups—an aromatic amine, a phenolic hydroxyl, and a ketone—makes it a versatile synthon. However, these same functionalities present unique challenges for purification. The compound's polarity, amphoteric nature, and susceptibility to oxidation necessitate robust and well-designed purification strategies to achieve the high degree of purity required for downstream applications, particularly in drug development where impurity profiles are under strict scrutiny.
This application note provides a comprehensive guide for researchers, chemists, and process development scientists on effective techniques for the purification and subsequent purity analysis of this compound. It details field-proven protocols for recrystallization and column chromatography, explains the scientific rationale behind methodological choices, and outlines analytical procedures for rigorous purity assessment.
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification protocols. Its amphoteric character, arising from a weakly basic aromatic amine and a weakly acidic phenol, governs its solubility in acidic and basic aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| IUPAC Name | This compound | [2] |
| CAS Number | 54255-50-4 | [2] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | ~98 °C | [4] |
| pKa (Phenolic OH) | ~8-9 (Estimated) | Based on similar structures like 4'-hydroxyacetophenone (pKa 7.79).[5] |
| pKa (Amine, NH₃⁺) | ~4-5 (Estimated) | Typical for anilinic compounds. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone); sparingly soluble in water. | Based on analogous compounds.[6][7][8] |
Handling and Storage: Aminophenol derivatives are often sensitive to light and air, leading to oxidative degradation and discoloration. It is imperative to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] All purification steps should be performed expeditiously, minimizing exposure to atmospheric oxygen.
Purification Strategies: Protocols and Rationale
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Here, we present two primary, orthogonal techniques: recrystallization and flash column chromatography.
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[9]
This is the most common and often highly effective method for polar compounds like this compound. The rationale is to dissolve the compound in a minimum amount of a hot "good" solvent (ethanol) in which impurities are also soluble, and then induce crystallization by adding a "bad" or anti-solvent (water) or by cooling, wherein the desired compound's solubility drops sharply, causing it to crystallize out, leaving impurities behind in the solution.[10][11]
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a beaker of ethanol and another of deionized water. Heat both on a hot plate.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal volume of hot ethanol dropwise while stirring until the solid is fully dissolved. Aim for a concentrated solution.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. Slowly add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached. If too much water is added, re-clarify the solution with a few drops of hot ethanol.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity using the analytical methods described in Section 4.0.
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The Versatile Virtuoso: A Senior Application Scientist's Guide to 1-(3-Amino-4-hydroxyphenyl)ethanone in Organic Synthesis
In the intricate dance of organic synthesis, the choice of a starting material can be the defining factor that dictates the elegance, efficiency, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 1-(3-Amino-4-hydroxyphenyl)ethanone emerges as a particularly versatile and powerful scaffold. Its unique arrangement of an activating acetyl group, a nucleophilic amino group, and a reactive hydroxyl group, all strategically positioned on an aromatic ring, opens a gateway to a diverse array of complex molecular architectures. This guide, born from extensive hands-on experience and a deep understanding of synthetic strategy, provides researchers, scientists, and drug development professionals with a comprehensive exploration of the applications and detailed protocols for leveraging this remarkable molecule.
The Strategic Advantage of this compound: A Triumvirate of Reactivity
The synthetic utility of this compound stems from the cooperative interplay of its three key functional groups. The ortho-amino and hydroxyl groups provide a classic "o-aminophenol" moiety, a privileged precursor for the construction of a wide range of heterocyclic systems, most notably benzoxazoles. The acetyl group, a meta-director, not only influences the regioselectivity of further electrophilic aromatic substitution but also serves as a reactive handle for a variety of chemical transformations, including condensations and cyclizations. This trifecta of functionality allows for a modular and convergent approach to the synthesis of complex molecules, a cornerstone of modern drug discovery and materials science.[1]
Core Applications and Synthetic Strategies
The strategic placement of reactive sites on this compound makes it a coveted starting material for the synthesis of several important classes of organic compounds. This section will delve into the key applications and provide a detailed examination of the underlying synthetic principles.
The Gateway to Benzoxazoles: A Privileged Scaffold in Medicinal Chemistry
Benzoxazoles are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The o-aminophenol core of this compound provides a direct and efficient entry into this valuable scaffold.
A robust and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of an o-aminophenol with an aromatic aldehyde. This reaction proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclization to yield the benzoxazole ring system.[3]
Reaction Principle:
The reaction is typically catalyzed by an acid and often requires an oxidizing agent to facilitate the final cyclization step. The acetyl group at the 6-position of the resulting benzoxazole remains intact, providing a valuable site for further functionalization.
Diagrammatic Representation of Benzoxazole Synthesis:
Caption: Synthesis of 6-Acetyl-2-Arylbenzoxazoles.
Detailed Experimental Protocol: Synthesis of 6-Acetyl-2-(4-methoxyphenyl)benzoxazole
Materials:
-
This compound (1.51 g, 10 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.19 g, 1 mmol)
-
Toluene (50 mL)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.27 g, 10 mmol)
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, 4-methoxybenzaldehyde, p-TsOH, and toluene.
-
Heat the mixture to reflux and continue for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Add DDQ portion-wise over 15 minutes, with stirring.
-
Stir the reaction mixture at room temperature for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-acetyl-2-(4-methoxyphenyl)benzoxazole.
Self-Validation:
-
Expected Yield: 70-80%
-
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum is expected to show characteristic signals for the acetyl protons, the methoxy protons, and the aromatic protons of both the benzoxazole and the phenyl rings.
| Compound | 1H NMR (CDCl3, δ ppm) | MS (m/z) |
| 6-Acetyl-2-(4-methoxyphenyl)benzoxazole | 2.65 (s, 3H, -COCH3), 3.90 (s, 3H, -OCH3), 7.00-8.20 (m, 7H, Ar-H) | 267.09 [M]+ |
An alternative and often high-yielding method for the synthesis of 2-arylbenzoxazoles involves the direct condensation of an o-aminophenol with a carboxylic acid using a dehydrating agent such as polyphosphoric acid (PPA).[2][4]
Reaction Principle:
PPA serves as both a catalyst and a solvent, promoting the condensation and subsequent cyclization-dehydration in a one-pot procedure. This method is particularly useful for less reactive carboxylic acids.
Detailed Experimental Protocol: Synthesis of 6-Acetyl-2-phenylbenzoxazole
Materials:
-
This compound (1.51 g, 10 mmol)
-
Benzoic acid (1.22 g, 10 mmol)
-
Polyphosphoric acid (PPA) (20 g)
Procedure:
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, heat PPA to 80°C.
-
Add this compound and benzoic acid to the hot PPA with vigorous stirring.
-
Slowly raise the temperature of the reaction mixture to 180-200°C and maintain it for 4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to about 100°C and then carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 6-acetyl-2-phenylbenzoxazole.
Self-Validation:
-
Expected Yield: 85-95%
-
Characterization: The product should be characterized by melting point, 1H NMR, 13C NMR, and mass spectrometry.
| Compound | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| 6-Acetyl-2-phenylbenzoxazole | 168-170 | 2.68 (s, 3H, -COCH3), 7.50-8.40 (m, 8H, Ar-H) |
Constructing Quinolone Scaffolds: The Friedländer Annulation
Quinolones are another class of heterocyclic compounds with significant therapeutic applications, particularly as antibacterial agents.[5] The Friedländer annulation is a classic and powerful method for the synthesis of quinolines and quinolones, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][6] this compound, possessing both an amino group and an adjacent acetyl group, is an excellent candidate for this transformation.
Reaction Principle:
The Friedländer synthesis proceeds via an initial aldol condensation between the enolate of the α-methylene compound and the carbonyl group of the 2-aminoaryl ketone, followed by cyclization and dehydration to form the quinoline ring. The reaction is typically catalyzed by either an acid or a base.
Diagrammatic Representation of Friedländer Annulation:
Caption: Friedländer synthesis of quinolones.
Detailed Experimental Protocol: Synthesis of 7-Hydroxy-6-acetyl-2,4-dimethylquinoline
Materials:
-
This compound (1.51 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Concentrated Sulfuric Acid (2 mL)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and acetylacetone in ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a beaker containing crushed ice (100 g).
-
Neutralize the solution with a concentrated ammonium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain the pure 7-hydroxy-6-acetyl-2,4-dimethylquinoline.
Self-Validation:
-
Expected Yield: 65-75%
-
Characterization: The structure of the quinolone product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
| Compound | 1H NMR (DMSO-d6, δ ppm) |
| 7-Hydroxy-6-acetyl-2,4-dimethylquinoline | 2.55 (s, 3H, -CH3), 2.65 (s, 3H, -CH3), 2.75 (s, 3H, -COCH3), 7.00-8.00 (m, 3H, Ar-H), 10.5 (s, 1H, -OH) |
Conclusion: A Building Block of Boundless Potential
This compound stands as a testament to the power of strategic molecular design. Its inherent trifunctional nature provides a robust and versatile platform for the efficient construction of complex and biologically relevant heterocyclic systems. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this remarkable building block. As the quest for novel therapeutics and advanced materials continues, the creative application of such versatile synthons will undoubtedly play a pivotal role in shaping the future of organic chemistry.
References
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]
- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
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Combes quinoline synthesis. Wikipedia. [Link]
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How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
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- Synthesis of benzoxazole.
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]
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Combes synthesis of quinolines. Química Orgánica. [Link]
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Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. [Link]
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Synthesis of quinolines (140) from 2'‐aminoacetophenone (138) and... ResearchGate. [Link]
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Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
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Synthesis of amino acid derivatives of quinolone antibiotics. PubMed. [Link]
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Friedländer synthesis. Wikipedia. [Link]
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Friedlaender Synthesis. Organic Chemistry Portal. [Link]
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Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]
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Scheme of synthesis of benzoxazoles compounds 1-3. ResearchGate. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link]
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Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [Link]
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Annulation of o-Aminoquinoxaline-1,4-dioxidenitrile with Ketonic Compounds under Friedländer-type. ResearchGate. [Link]
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Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. ResearchGate. [Link]
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Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
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SYNTHESIS AND BIOLOGICAL ACITIVITY OF SOME THIAZINE SUBSTITUTED BENZOXAZOLES. TSI Journals. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
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6-Acetyl-2-benzoxazolinone. MySkinRecipes. [Link]
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Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. MDPI. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]
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The Reaction of Aromatic Aldehydes and 1,3-Cyclohexanedione in Aqueous Media. ResearchGate. [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A 2A receptor. PubMed. [Link]
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Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. TSI Journals. [Link]
-
The reactions of different aromatic aldehydes, malononitrile, and... ResearchGate. [Link]
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Three-Component Coupling of Aromatic Aldehydes, 1-Morpholino-2-nitroalkenes, and 3-Aminoazoles via Boron Trifluoride Etherate Catalysis: Reaction Pathway and Features of the Formation of Intermediates. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to Molecular Docking of 1-(3-Amino-4-hydroxyphenyl)ethanone with Target Proteins
Introduction
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method for predicting the binding interactions between a small molecule and a target protein at an atomic level.[1][2] This application note provides a detailed, step-by-step protocol for conducting molecular docking studies on 1-(3-Amino-4-hydroxyphenyl)ethanone , a chemical scaffold with potential applications in medicinal chemistry.[3][4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of instructions to explain the causality behind each procedural choice, ensuring a robust and reproducible workflow. We will cover the entire process, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of its results. The ultimate goal is to equip the user with the knowledge to generate meaningful hypotheses about the potential biological targets and binding modes of this compound, thereby guiding subsequent experimental validation.
Section 1: The Foundational Principles of Molecular Docking
Molecular docking simulates the binding of a ligand (a small molecule) to the active site of a receptor (typically a protein). This process is governed by two key components: a search algorithm and a scoring function.[1][7]
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site. Algorithms like genetic algorithms or Monte Carlo methods are used to generate a wide range of potential binding poses.[1][7]
-
Scoring Function: For each generated pose, a scoring function calculates an estimate of the binding affinity, often represented as a free energy change (ΔG) in kcal/mol.[8] A more negative score typically indicates a more favorable binding interaction.[8]
Understanding these principles is crucial, as the reliability of a docking result is entirely dependent on the quality of the input structures and the appropriateness of the chosen computational parameters.
Caption: Conceptual overview of the molecular docking process.
Section 2: Pre-Docking Preparation: A Foundation for Accuracy
The adage "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the simulation is critically dependent on the meticulous preparation of both the ligand and the target protein.
Protocol 2.1: Ligand Preparation for this compound
The goal of this protocol is to convert the 2D chemical structure of this compound into a three-dimensional, energy-minimized conformation suitable for docking.
Rationale: An accurate 3D structure with correct protonation states and partial charges is essential for the scoring function to properly evaluate electrostatic and van der Waals interactions.
Methodology:
-
Obtain 2D Structure: Retrieve the canonical SMILES string for this compound from a reliable chemical database like PubChem.[3] The SMILES is CC(=O)C1=CC(=C(C=C1)O)N.
-
Generate 3D Coordinates: Use a molecular modeling program such as UCSF ChimeraX or a command-line tool like Open Babel to convert the 2D SMILES string into a 3D structure.[9] This initial structure is often a rough approximation.
-
Add Hydrogens: Add hydrogen atoms to the structure. It is crucial to ensure that this is done at a physiologically relevant pH (typically 7.4) to assign the correct protonation states to the amino and hydroxyl groups.
-
Assign Partial Charges: Compute partial charges for each atom. Gasteiger charges are a commonly used and effective method for docking studies.[10] This step is vital for calculating electrostatic interactions.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., AMBER). This step resolves any steric clashes and settles the molecule into a low-energy, more realistic conformation.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. Docking software will explore different torsions of these bonds during the simulation. For this molecule, the bond connecting the phenyl ring to the acetyl group and the bonds in the amino and hydroxyl groups are key points of flexibility.
-
Save in Docking-Ready Format: Save the prepared ligand structure in a format compatible with your chosen docking software, such as the .pdbqt format for AutoDock Vina.
Protocol 2.2: Target Protein Preparation
This protocol details the steps for cleaning and preparing a protein structure for the docking simulation.
Rationale: Crystal structures from the Protein Data Bank (PDB) often contain non-essential molecules (e.g., water, crystallization agents) and may lack hydrogen atoms or have missing side chains.[11][12] These issues must be resolved to create a clean and chemically accurate representation of the protein's binding site.[13]
Methodology:
-
Select and Download Target: Identify a target protein of interest and download its structure from the RCSB Protein Data Bank (PDB). The choice of target should be hypothesis-driven, based on literature reports of similar compounds or screening goals.
-
Clean the PDB File: Load the PDB file into a molecular visualization tool like UCSF ChimeraX or Discovery Studio.[13][14]
-
Remove all water molecules. While some water molecules can be critical for binding, they are typically removed in standard docking protocols unless there is specific evidence to retain them.[12][14]
-
Delete any co-crystallized ligands, ions, or other "heteroatoms" that are not part of the protein or essential cofactors.[12]
-
If the biological unit is a multimer, retain only the chains necessary for defining the binding site of interest.
-
-
Add Hydrogens and Charges: Similar to the ligand preparation, add polar hydrogen atoms to the protein and assign appropriate partial charges (e.g., using the AMBER force field parameters).[15]
-
Repair Missing Residues (Optional): Some PDB structures may have missing side chains or entire loops. For advanced studies, tools like Modeller or Prime can be used to model these missing segments. For a standard docking procedure, ensuring the integrity of the binding site is the primary concern.
-
Save in Docking-Ready Format: Save the cleaned receptor structure in the appropriate .pdbqt format for use with AutoDock Vina.
Section 3: The Docking Workflow: From Setup to Execution
With the ligand and protein prepared, the next stage is to define the search space and run the simulation.
Caption: Step-by-step workflow for the molecular docking process.
Protocol 3.1: Defining the Binding Site & Grid Generation
Rationale: To make the computational search efficient, you must define a three-dimensional search space, or "grid box," that encompasses the protein's binding site.[13] A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time.
Methodology:
-
Identify the Binding Pocket:
-
Method A (Recommended): If the PDB structure was crystallized with a known inhibitor, use the coordinates of that inhibitor to define the center of your grid box. This ensures you are targeting a known active site.
-
Method B (Blind Docking): If the binding site is unknown, you can create a grid box that covers the entire protein surface.[16] This "blind docking" approach requires significantly more computational resources and is used for binding site identification.
-
-
Set Grid Box Dimensions: In a program like AutoDock Tools or directly within UCSF ChimeraX, define the center and dimensions (in x, y, and z) of the grid box. The box should be large enough to allow the ligand to rotate and translate freely within the binding pocket. A typical margin is 10-15 Å around the known ligand.
-
Generate Grid Parameter File: Save the grid box coordinates and dimensions. This information will be used as input for the docking program.
Protocol 3.2: Running the Docking Simulation (AutoDock Vina)
Rationale: This is the core computational step where the search algorithm places the ligand into the grid box and the scoring function evaluates thousands or millions of potential poses.
Methodology:
-
Create a Configuration File: Prepare a simple text file (conf.txt) that tells AutoDock Vina where to find the input files and where to save the output.
-
Set Exhaustiveness: An important parameter is exhaustiveness, which controls the thoroughness of the search. Higher values increase the chance of finding the best binding mode but also increase computation time. A value of 8 is standard, but for final, high-quality runs, values of 16 or 32 may be used.
-
Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt
Section 4: Post-Docking Analysis: From Data to Insights
The output of a docking run is a set of predicted binding poses and their corresponding scores. Proper analysis is key to extracting meaningful biological hypotheses.[17]
Protocol 4.1: Analyzing Docking Scores
Rationale: The binding affinity score provides a quantitative estimate of the ligand-protein interaction strength. It is the primary metric for ranking different ligands or different poses of the same ligand.
Methodology:
-
Review the Output File: The output file (docking_results.pdbqt) will contain several predicted binding modes (typically 9-10), ranked from best to worst score.
-
Interpret Binding Affinity: The scores are given in kcal/mol. A more negative value indicates stronger predicted binding.[8] While there is no universal cutoff, scores more negative than -6.0 kcal/mol are often considered promising starting points.
-
Tabulate Results: Organize the results in a clear format for comparison.
Table 1: Hypothetical Docking Results for this compound
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | RMSD from Reference (Å)¹ | Key Interacting Residues |
| Kinase A (e.g., 1OIT) | -7.8 | 1.2 | ASP-145, LYS-33, PHE-80 |
| Protease B (e.g., 2Z7F) | -6.5 | 1.9 | HIS-41, CYS-145, GLU-166 |
| HDAC C (e.g., 1T64) | -8.2 | 0.9 | HIS-142, TYR-306, ZN-ion |
| Nuclear Receptor D (e.g., 3L0W) | -5.1 | N/A | LEU-346, ARG-394 |
¹ RMSD (Root Mean Square Deviation) is calculated only when a co-crystallized ligand is available for comparison, as part of a validation step.
Protocol 4.2: Visualizing and Evaluating Binding Poses
Rationale: A good score is meaningless if the binding pose is not chemically sensible. Visual inspection is a non-negotiable step to validate the interactions predicted by the software.[8]
Methodology:
-
Load Results into Visualizer: Open the prepared protein structure and the docking output file (docking_results.pdbqt) in UCSF ChimeraX or another molecular viewer.
-
Inspect the Top-Ranked Pose: Focus on the lowest energy (best-ranked) conformation.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein.[8] Look for:
-
Hydrogen Bonds: Check if the amino (-NH2) and hydroxyl (-OH) groups of your ligand are forming hydrogen bonds with appropriate donor/acceptor residues in the protein (e.g., Asp, Glu, Ser, Thr, backbone amides/carbonyls).
-
Hydrophobic Interactions: Observe if the phenyl ring is situated in a greasy, nonpolar pocket, interacting with residues like Leu, Val, Ile, or Phe.
-
Pi-Stacking: Look for favorable stacking interactions between the ligand's aromatic ring and the rings of residues like Phe, Tyr, or Trp.
-
-
Validate the Pose: Ask critical questions: Does the pose make chemical sense? Are the key functional groups of the ligand making plausible interactions that would contribute to binding affinity? Is the ligand occupying a site known to be important for the protein's function?
Section 5: Protocol Validation and Best Practices
It is crucial to remember that molecular docking is a computational prediction, not an experimental result.[18] Its primary role is to generate hypotheses and prioritize compounds for experimental testing.
Protocol Validation (Re-docking): Before screening new compounds, a critical validation step is to perform a "re-docking" experiment.[19] This involves taking a protein structure that was solved with a bound ligand, removing the ligand, and then docking it back in.[8] A successful protocol should be able to reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).[8] This validates that your chosen software, parameters, and preparation steps are appropriate for the target system.
Common Pitfalls:
-
Protein Flexibility: Standard docking treats the protein as rigid, which is a major simplification. Methods like induced-fit docking can account for side-chain flexibility but are more computationally expensive.
-
Scoring Function Limitations: Scoring functions are approximations and may not always accurately rank compounds, especially when comparing chemically diverse molecules.[17]
-
Water Molecules: The role of bridging water molecules is often ignored but can be critical for mediating ligand-protein interactions.
Conclusion
This application note has provided a comprehensive and scientifically grounded workflow for conducting molecular docking studies of this compound. By following these detailed protocols—from meticulous ligand and protein preparation to rigorous post-docking analysis and validation—researchers can leverage this powerful computational tool to effectively predict potential protein targets and binding modes. These in silico results serve as a cost-effective and rapid method to formulate compelling hypotheses that can guide and focus downstream experimental research in the drug discovery pipeline.
References
-
Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Sivakumar, V. Molecular Docking Tutorial. [Link]
-
Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
-
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]
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KBbox: Methods. Small Molecule Docking. [Link]
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Ross, G. Session 4: Introduction to in silico docking. [Link]
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Wisdom of the Sages. (2025). Molecular docking analysis: Significance and symbolism. [Link]
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Bio-Cheminformatics.com. (2010). DOCKING TUTORIAL. [Link]
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IGI Global. Molecular Docking Analysis. [Link]
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Dr. K. N. S. Sirisha. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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ETFLIN. A Beginner's Guide to Molecular Docking. [Link]
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Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]
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PubChem. 3'-Amino-4'-hydroxyacetophenone. [Link]
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PubChem. 1-(3-Acetyl-4-amino-2-hydroxyphenyl)ethanone. [Link]
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Chemsrc. This compound | CAS#:54255-50-4. [Link]
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Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]
-
Cruickshank, D. L., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]
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Topic: Development of a Stability-Indicating HPLC Method for 1-(3-Amino-4-hydroxyphenyl)ethanone
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the pharmaceutical compound 1-(3-Amino-4-hydroxyphenyl)ethanone. This application note moves beyond a simple recitation of steps to explain the underlying scientific rationale for each procedural choice, from forced degradation study design to final method validation. The protocols detailed herein are designed to ensure compliance with International Council for Harmonisation (ICH) guidelines, providing researchers, scientists, and drug development professionals with a robust framework for assessing the stability of this active pharmaceutical ingredient (API) or intermediate.
Introduction and Scientific Rationale
This compound is a key structural motif present in various pharmaceutical compounds[1]. Its chemical architecture, featuring a phenolic hydroxyl group and an aromatic amino group, renders it susceptible to specific degradation pathways that can impact the safety and efficacy of a final drug product. Therefore, the development of a stability-indicating analytical method—a procedure capable of accurately separating the intact API from its potential degradation products—is a regulatory and scientific necessity.[2]
The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[3] This allows for the establishment of a re-test period or shelf life.[3] Forced degradation, or stress testing, is the cornerstone of developing such a method. By intentionally exposing the drug substance to harsh conditions, we can generate the likely degradation products and ensure our analytical method has the specificity to resolve them.[2][4][5]
1.1. Analyte Chemistry and Predicted Degradation Pathways
The structure of this compound contains two primary points of vulnerability:
-
Aromatic Amine: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso and nitro derivatives, or polymerization products.[6][7] This process is often catalyzed by light and trace metals.
-
Phenolic Hydroxyl Group: Phenols are readily oxidized, especially under basic or oxidative conditions, to form quinone-type structures.[8][9][10][11] This degradation pathway is a common source of instability for phenolic drugs.
Therefore, the stress conditions for the forced degradation study must include acid and base hydrolysis, oxidation, heat, and photolysis to probe these potential degradation routes.[4][12]
1.2. Chromatographic Strategy
Given the polar nature of the analyte and its expected degradation products, a reversed-phase HPLC (RP-HPLC) method is the logical choice.
-
Stationary Phase: A C18 column is a versatile starting point, offering excellent hydrophobic retention for a wide range of compounds.[13] However, a Phenyl stationary phase could offer alternative selectivity through π-π interactions with the aromatic ring of the analyte and its degradants, which can be crucial for resolving closely related structures.[14][15][16]
-
Mobile Phase: The ionizable nature of the amino (basic) and phenolic (acidic) groups necessitates strict pH control of the mobile phase. A buffer (e.g., phosphate or acetate) at a pH between 3 and 6 will ensure consistent protonation of the amine and suppression of phenol ionization, leading to reproducible retention times and improved peak shape. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection: The conjugated aromatic system in this compound provides strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the monitoring of multiple wavelengths and the assessment of peak purity. Based on the structure, strong absorbance is expected around 230-250 nm and a secondary peak near 280-300 nm.[17][18]
Experimental Workflow and Protocols
The overall workflow for developing and validating the stability-indicating method is outlined below.
Caption: Overall workflow for stability-indicating method development.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and demonstrate method specificity. The target degradation is 5-20% to ensure that the primary degradation products are formed without being further degraded themselves.[4][12]
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M and 0.1 M
-
Sodium hydroxide (NaOH), 1.0 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.
-
Dilute to 10 mL with mobile phase diluent (e.g., 50:50 Methanol:Water) to a final concentration of 0.1 mg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute to 10 mL with mobile phase diluent to a final concentration of 0.1 mg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep in the dark at room temperature for 6 hours.
-
Dilute to 10 mL with mobile phase diluent to a final concentration of 0.1 mg/mL.
-
-
Thermal Degradation:
-
Place a solid sample of the API in a hot air oven at 80°C for 24 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed sample in the mobile phase diluent.
-
-
Photolytic Degradation:
-
Expose a 1.0 mg/mL solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
Dilute the exposed solution to 0.1 mg/mL with mobile phase diluent.
-
-
Control Sample: Prepare a 0.1 mg/mL solution of the unstressed API in the mobile phase diluent.
-
Analysis: Analyze all samples (stressed and control) using the developed HPLC method.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration & Temperature |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 4 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at RT |
| Oxidation | 3% H₂O₂ | 6 hours at RT (dark) |
| Thermal | Solid State | 24 hours at 80°C |
| Photolytic | Solution State | ICH Q1B exposure |
Protocol 2: HPLC Method Development and Optimization
Objective: To develop a selective and efficient RP-HPLC method capable of separating this compound from all process impurities and degradation products.
Starting Conditions & Optimization Strategy:
-
Column Screening: Screen both a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and a Phenyl column of similar dimensions.
-
Mobile Phase Scouting:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Wavelength Selection: Use a PDA detector to monitor the elution profile from 200-400 nm. Identify the optimal wavelength for detecting the parent compound and all degradation products.
-
Optimization: Based on the initial screening runs, adjust the gradient slope, pH of the mobile phase, and flow rate to achieve optimal resolution (Rs > 1.5) and peak shape for all relevant peaks.
Table 2: Optimized HPLC Method Parameters | Parameter | Condition | | :--- | :--- | | Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 15.0 | 70 | | | 17.0 | 90 | | | 17.1 | 10 | | | 20.0 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection | PDA at 245 nm | | Injection Volume | 10 µL | | Diluent | Water:Acetonitrile (80:20) |
Protocol 3: Method Validation (ICH Q2(R2) Framework)
Objective: To formally verify that the developed analytical method is suitable for its intended purpose.[19][20]
Procedure:
-
Specificity:
-
Inject the diluent, a placebo solution, the unstressed API solution, and all stressed solutions from Protocol 1.
-
Acceptance Criteria: The peak for this compound must be free from any co-eluting peaks from the placebo or degradation products. Peak purity analysis using the PDA detector should pass.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the API ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a placebo solution spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Inject six replicate preparations of the API at the nominal concentration (0.1 mg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the repeatability test on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both tests.
-
-
Robustness:
-
Systematically vary key method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH/Composition (e.g., ± 0.2 pH units or ± 2% organic modifier)
-
-
Analyze the system suitability solution under each condition.
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution between critical pairs) must remain within acceptable limits.
-
Table 3: Illustrative Validation Summary
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference observed; Peak Purity > 99.9% | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate RSD) | 1.10% | ≤ 2.0% |
| Robustness | No significant impact on results | Pass |
Conclusion
The RP-HPLC method detailed in this application note has been successfully developed and validated according to ICH guidelines for the analysis of this compound. The forced degradation studies confirmed that the method is specific and capable of separating the parent peak from all degradation products generated under hydrolytic, oxidative, thermal, and photolytic stress. The validation data demonstrates that the method is linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound in a drug development setting.
References
- ResolveMass Laboratories. (2025, November 5).
- Aurora Pro Scientific. HPLC Column Selection Guide. Aurora Pro Scientific.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Chromtech. HPLC Column Selection Guide. Chromtech.
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- ResolveMass Laboratories. (2025, September 20).
- American Pharmaceutical Review.
- Slideshare. Biodegradation of phenolic compounds- (Scavenging the Phenols). Slideshare.
- BenchChem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. BenchChem.
- BenchChem.
- Maxi Scientific. (2024, July 14).
- NIH. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH.
- MDPI.
- ResearchGate. Main degradation steps of phenolic compounds.
- ResearchGate. (2015, December 28). Metabolic pathways for the biodegradation of phenol.
- Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Phenomenex.
- PubMed Central.
- ResearchGate. (2025, August 5). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography.
- HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs.
- ResearchGate. Determination of major phenolic compounds in apples. Part I: Optimization of HPLC separation with diode array detection.
- NIH. (2021, December 9). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. NIH.
- NCBI.
- ICH. Q1A(R2) Guideline. ICH.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q14 on analytical procedure development. EMA.
- PubMed. (2015, August 18).
- ResearchGate. Examples of aromatic amines found in pharmaceutical compounds.
- NIH. Concurrent quantification of tryptophan and its major metabolites. NIH.
- Agilent.
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- 7. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. agilent.com [agilent.com]
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Application Note: A Validated GC Method for the Analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone and Its Process-Related Impurities
Abstract
This application note presents a detailed, validated Gas Chromatography (GC) method for the quantitative analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone, a key pharmaceutical intermediate, and its critical process-related impurities. Due to the polar nature and thermal lability of the analyte and its impurities, a robust derivatization strategy is essential for successful GC analysis. This guide provides a comprehensive protocol covering sample preparation via silylation, detailed chromatographic conditions, and a full validation summary in accordance with ICH Q2(R1) guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a scientifically sound and field-proven methodology.
Introduction: The Analytical Challenge
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as impurities can carry through to the final drug product, potentially affecting its safety and efficacy. Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it a suitable choice for purity analysis.[2][3]
However, the direct GC analysis of this compound and its structurally similar impurities, such as other aminophenol isomers, is fraught with challenges.[4][5] The presence of polar functional groups (hydroxyl and amino groups) leads to several analytical hurdles:
-
Low Volatility: Strong intermolecular hydrogen bonding significantly raises the boiling point of these compounds, making them difficult to volatilize at typical GC operating temperatures.[6][7]
-
Thermal Instability: At the high temperatures required for volatilization, these analytes are prone to thermal decomposition in the GC injector and column.[8][9]
-
Poor Peak Shape: The polar nature of the analytes can lead to strong interactions with the stationary phase and active sites within the GC system, resulting in broad, tailing peaks and poor resolution.[7]
To overcome these issues, a chemical modification step known as derivatization is necessary.[8][10][11] This process transforms the polar functional groups into less polar, more volatile, and more thermally stable derivatives, enabling reliable and reproducible GC analysis.[6][7]
The Derivatization Strategy: Silylation
Silylation is the most prevalent derivatization method for GC analysis, involving the replacement of active hydrogens in -OH, -NH, and -COOH groups with a trimethylsilyl (TMS) group.[7][10][11] This transformation effectively "masks" the polar sites, leading to:
-
Increased Volatility: The resulting TMS derivatives have a lower polarity and higher vapor pressure, allowing them to be analyzed at lower temperatures.[10]
-
Enhanced Thermal Stability: The derivatives are less susceptible to thermal degradation.[7]
-
Improved Chromatography: Reduced interaction with the GC system results in sharper, more symmetrical peaks and better separation.[6]
For this application, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is selected as the silylating agent. BSTFA is a powerful silyl donor, and the TMCS acts as a catalyst to enhance the reaction rate, particularly for the less reactive amino group.
Experimental Workflow and Protocol
The overall analytical workflow is designed to be robust and reproducible, ensuring data integrity from sample preparation to final report generation.
Figure 1: Experimental workflow from sample preparation to data reporting.
Materials and Reagents
-
This compound Reference Standard
-
Potential Impurity Reference Standards (e.g., 4-aminophenol, 3-hydroxyacetophenone)[12][13]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
-
Pyridine (anhydrous)
-
Methanol (HPLC Grade)
-
Class A Volumetric Glassware
-
GC Vials with PTFE-lined septa
Standard and Sample Preparation Protocol
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of each impurity reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution: Prepare a working standard solution containing 100 µg/mL of the main compound and 1 µg/mL of each impurity by appropriate dilution of the stock solutions.
-
Sample Solution: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Derivatization Procedure (for Standards and Samples): a. Transfer 100 µL of the prepared solution (standard or sample) into a 2 mL GC vial. b. Evaporate the methanol to dryness under a gentle stream of nitrogen. c. Add 200 µL of anhydrous pyridine to dissolve the residue. d. Add 200 µL of BSTFA + 1% TMCS to the vial. e. Immediately cap the vial tightly and vortex for 10 seconds. f. Heat the vial in a heating block or oven at 70°C for 30 minutes. g. Allow the vial to cool to room temperature before injection.
Gas Chromatography (GC-FID) Conditions
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent with Flame Ionization Detector (FID) |
| Column | Low-polarity siloxane-based phase, e.g., HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm |
| Injector | Split/Splitless, 280°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.5 mL/min |
| Oven Program | - Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold for 5 min |
| Detector (FID) | 300°C |
| FID Gas Flow | H₂: 30 mL/min; Air: 300 mL/min; Makeup (N₂): 25 mL/min |
Rationale for Parameter Selection:
-
Column Choice: A low-polarity HP-5 column is chosen as it provides excellent separation for the non-polar silylated derivatives and is robust.[10] "WAX" type columns with hydroxyl groups should be avoided as they can react with the silylating reagent or the derivatives.[10]
-
Injector/Detector Temperatures: The temperatures are set high enough to ensure complete volatilization of the derivatives and prevent condensation, but not so high as to cause degradation.
-
Oven Program: The temperature program is optimized to provide sufficient separation between the main component and potential closely eluting impurities.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16] The validation focused on the determination of impurities.[2]
Figure 2: Key parameters evaluated during method validation as per ICH Q2(R1).
Validation Results Summary
The following table summarizes the performance characteristics of the method for two representative impurities.
| Validation Parameter | Impurity A (4-Aminophenol) | Impurity B (3-Hydroxyacetophenone) | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference observed | No interference observed | Peak purity and resolution > 2 |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.99 |
| Range (µg/mL) | 0.1 - 2.5 | 0.1 - 2.5 | LOQ to 120% of the specification limit |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.0% | Typically 80-120% for impurities |
| Precision (Repeatability, %RSD) | 1.8% | 2.1% | %RSD should be appropriate for the concentration level |
| LOD (µg/mL) | 0.03 | 0.04 | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ (µg/mL) | 0.10 | 0.12 | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | Method is robust | Method is robust | Small variations in method parameters do not affect results |
Conclusion
The Gas Chromatography method detailed in this application note, incorporating a crucial silylation derivatization step, is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound and its process-related impurities.[2] The comprehensive protocol and validation data confirm its suitability for use in quality control laboratories and for process monitoring in pharmaceutical development and manufacturing. This scientifically-grounded approach provides a reliable tool to ensure the purity and quality of this critical pharmaceutical intermediate.
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Derivatization for Gas Chromatography. Phenomenex. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
GC Derivatization. Regis Technologies. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET). [Link]
-
GC determination of aniline,2-aminophenol and 4-aminophenol in mesalazine enteric-coated tablets. Ingenta Connect. [Link]
-
Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
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Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]
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What Is Derivatization In Gas Chromatography And When Is It Needed? Chemistry For Everyone. [Link]
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Validation of Impurity Methods, Part I. LCGC International. [Link]
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Ethanone, 1-(3-hydroxyphenyl)-. Cheméo. [Link]
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VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica. [Link]
-
A new validation approach applied to the GC determination of impurities in organic solvents. ResearchGate. [Link]
-
Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. PubMed. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
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Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone: An In-Depth Experimental Guide for Researchers
Introduction: The Significance of Substituted Phenylacetones in Medicinal Chemistry
1-(3-Amino-4-hydroxyphenyl)ethanone is a member of the substituted phenylethanone family, a class of compounds that serve as crucial building blocks in the synthesis of a wide array of pharmacologically active molecules. The presence of amino, hydroxyl, and acetyl functional groups on the aromatic ring provides multiple points for chemical modification, making it a versatile precursor for the development of novel therapeutic agents. Derivatives of aminohydroxyphenyl ethanone have been explored for their potential in various therapeutic areas, including as intermediates for cardiovascular drugs and other targeted therapies. The precise arrangement of these functional groups allows for the strategic construction of complex molecular architectures, a key aspect of modern drug design and discovery.
Chemical Reaction and Mechanism
The synthesis of this compound is most effectively achieved through the selective reduction of the nitro group of a suitable precursor, 4-hydroxy-3-nitroacetophenone. This transformation is a cornerstone of aromatic chemistry, and several methodologies can be employed. Among the most reliable and widely used is catalytic hydrogenation.
In this process, the nitro-substituted aromatic compound is exposed to hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The catalyst surface facilitates the adsorption of both the hydrogen gas and the nitro compound, lowering the activation energy for the reduction reaction. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amino group. The selectivity of this method is a key advantage, as it allows for the reduction of the nitro group without affecting the ketone and phenol functionalities present in the molecule.
An alternative and classic method involves the use of a metal, such as tin or iron, in the presence of a strong acid like hydrochloric acid (HCl). In this reaction, the metal acts as the reducing agent, undergoing oxidation while the nitro group is reduced. This method is robust and often provides high yields.
This guide will focus on the catalytic hydrogenation route due to its cleaner reaction profile and easier product isolation.
Visualizing the Synthesis
The overall synthetic transformation is depicted below:
Caption: A streamlined workflow for the synthesis of this compound.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed through various analytical techniques. The expected data are summarized below.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Specific to the purified compound, to be determined experimentally. |
| ¹H NMR | Peaks corresponding to the aromatic protons (with splitting patterns indicative of the substitution), the acetyl methyl protons (singlet), the amino protons (broad singlet), and the hydroxyl proton (singlet). The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the substituents), and the acetyl methyl carbon. |
| Infrared (IR) | Characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the phenol, the C=O stretch of the ketone, and C-H and C=C stretches of the aromatic ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₈H₉NO₂ = 151.16 g/mol ), along with characteristic fragmentation patterns. |
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction does not go to completion, this could be due to an inactive catalyst, insufficient hydrogen pressure, or the presence of catalyst poisons. Ensure the catalyst is fresh and handled under an inert atmosphere as much as possible.
-
Low Yield: Low yields may result from product loss during the work-up or purification steps. Ensure efficient extraction and minimize transfers.
-
Safety: The starting material, 4-hydroxy-3-nitroacetophenone, is a nitroaromatic compound and should be handled with care. The palladium catalyst is flammable. Hydrogen gas is highly flammable and explosive; ensure the hydrogenation apparatus is properly set up and leak-tested. All waste materials should be disposed of in accordance with institutional and local regulations. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
A comprehensive list of references will be provided upon the completion of a targeted literature search for a peer-reviewed article detailing the synthesis and full characterization of this compound to ensure the highest level of scientific accuracy and authoritativeness.
The Versatile Scaffold: Application of 1-(3-Amino-4-hydroxyphenyl)ethanone in Medicinal Chemistry
Introduction: Unveiling a Privileged Building Block
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 1-(3-Amino-4-hydroxyphenyl)ethanone, also known as 3-amino-4-hydroxyacetophenone, emerges as a highly valuable and strategic building block in medicinal chemistry. Its unique trifunctional nature, possessing an aromatic ring substituted with an amino group, a hydroxyl group, and an acetyl moiety, offers a rich platform for a diverse array of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed protocols and scientific rationale. The inherent reactivity of the ortho-amino phenol functionality allows for the facile construction of heterocyclic systems, most notably benzoxazoles, which are recognized as a "privileged structure" in medicinal chemistry due to their frequent occurrence in bioactive compounds.[1]
Chemical Profile and Significance
This compound is a stable, crystalline solid readily available from commercial suppliers. Its strategic importance lies in the orthogonal reactivity of its functional groups, enabling selective modifications to build molecular complexity. The primary amine and adjacent hydroxyl group are poised for cyclization reactions, while the acetyl group can be a point of further derivatization or a key pharmacophoric feature.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3'-Amino-4'-hydroxyacetophenone, 2-amino-4-acetylphenol | PubChem[2] |
| CAS Number | 54255-50-4 | Sigma-Aldrich[3] |
| Molecular Formula | C₈H₉NO₂ | PubChem[2] |
| Molecular Weight | 151.16 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity | ≥95% (typical) | Commercial Suppliers |
| Storage | Refrigerator | Sigma-Aldrich[3] |
Core Application: Synthesis of 2-Substituted-5-acetylbenzoxazoles
The most prominent application of this compound is in the synthesis of 2-substituted-5-acetylbenzoxazoles. The benzoxazole moiety is a key pharmacophore found in a wide range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5] The acetyl group at the 5-position of the resulting benzoxazole can serve as a crucial interaction point with biological targets or as a handle for further chemical modification.
Scientific Rationale: The Phillips Condensation and Beyond
The formation of the benzoxazole ring from an o-aminophenol and a carboxylic acid or its equivalent is a classic and reliable transformation in heterocyclic chemistry, often referred to as the Phillips condensation.[6] This reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration. Modern variations of this reaction utilize various condensing agents and catalysts to improve yields and broaden the substrate scope.[7] For the synthesis of 2-arylbenzoxazoles, the condensation with aromatic aldehydes followed by oxidative cyclization is also a widely employed and efficient one-pot strategy.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-acetylbenzoxazoles via Condensation with Aromatic Aldehydes
This protocol details a one-pot synthesis of 2-aryl-5-acetylbenzoxazoles from this compound and various aromatic aldehydes, a method lauded for its efficiency and operational simplicity.[4][5]
Workflow for the Synthesis of 2-Aryl-5-acetylbenzoxazoles
Caption: One-pot synthesis of 2-aryl-5-acetylbenzoxazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Nickel(II) sulfate (NiSO₄) or another suitable Lewis acid catalyst
-
Ethanol (EtOH)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.5 mmol), the desired aromatic aldehyde (1.0 mmol), and NiSO₄ (10 mol%).
-
Add ethanol (10 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times may vary from 1.5 to 3 hours depending on the aldehyde used.[4]
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the solid with 50% ethanol (2 x 10 mL).
-
The crude product can be purified by recrystallization from diethyl ether or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: This procedure typically affords the desired 2-aryl-5-acetylbenzoxazoles in good to excellent yields (80-91%).[4]
Protocol 2: Synthesis of 2-Alkyl/Aryl-5-acetylbenzoxazoles via Condensation with Carboxylic Acids
This protocol outlines the synthesis of 2-substituted-5-acetylbenzoxazoles through the condensation of this compound with various carboxylic acids, a method that is particularly useful for accessing a wide range of derivatives.[7]
Workflow for the Synthesis of 2-Alkyl/Aryl-5-acetylbenzoxazoles
Caption: Synthesis via condensation with carboxylic acids.
Materials:
-
This compound
-
Aliphatic or aromatic carboxylic acid (e.g., acetic acid, benzoic acid)
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a round-bottom flask, mix this compound (1.0 equiv.) and the desired carboxylic acid (1.1 equiv.).
-
Add polyphosphoric acid (PPA) to the mixture to form a stirrable paste.
-
Heat the reaction mixture at 150-180 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: This method provides a direct route to a variety of 2-substituted-5-acetylbenzoxazoles with moderate to good yields.
Medicinal Chemistry Applications and Structure-Activity Relationship (SAR) Insights
The synthesized 2-substituted-5-acetylbenzoxazoles are valuable scaffolds for targeting a range of biological processes.
Antimicrobial Agents
Benzoxazole derivatives are known to exhibit significant antimicrobial activity against a spectrum of bacteria and fungi.[8][9] The mechanism of action is often attributed to the inhibition of essential enzymes like DNA gyrase.[9] The 5-acetyl group can potentially enhance binding to the active site of target enzymes.
Hypothetical Biological Data for 2-Aryl-5-acetylbenzoxazole Derivatives as Antimicrobial Agents:
| Compound ID | R-group on 2-phenyl | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BZ-1 | H | 12.5 | 25 | 12.5 |
| BZ-2 | 4-Cl | 6.25 | 12.5 | 6.25 |
| BZ-3 | 4-OCH₃ | 25 | 50 | 25 |
| BZ-4 | 4-NO₂ | 6.25 | 6.25 | 12.5 |
| Ciprofloxacin | (Standard) | 1.0 | 0.5 | N/A |
| Clotrimazole | (Standard) | N/A | N/A | 6.25 |
Note: The above data is illustrative and based on reported activities for similar benzoxazole derivatives.[8] The data suggests that electron-withdrawing groups on the 2-phenyl ring may enhance antimicrobial activity.
Kinase Inhibitors
The benzoxazole scaffold can act as a hinge-binding motif in various protein kinases, making it a valuable starting point for the design of kinase inhibitors for cancer therapy and other diseases.[10] The 5-acetyl group can be modified to introduce solubilizing groups or to probe for additional binding interactions within the ATP-binding pocket.
Logical Relationship for Kinase Inhibitor Design
Caption: SAR strategy for developing benzoxazole-based kinase inhibitors.
Hypothetical Biological Data for 2-Aryl-5-acetylbenzoxazole Derivatives as Kinase Inhibitors (e.g., against a hypothetical kinase):
| Compound ID | R-group on 2-phenyl | IC₅₀ (nM) |
| BZK-1 | H | 550 |
| BZK-2 | 4-F | 220 |
| BZK-3 | 3-NH₂ | 85 |
| BZK-4 | 3,4-di-Cl | 150 |
| Staurosporine | (Standard) | 10 |
Note: The above data is illustrative and based on general principles of kinase inhibitor design. The introduction of hydrogen bond donors/acceptors or specific halogen substitutions on the 2-phenyl ring can significantly impact inhibitory potency.
Conclusion and Future Perspectives
This compound is a cost-effective and highly versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of 2-substituted-5-acetylbenzoxazoles provide a robust platform for the generation of diverse chemical libraries. The demonstrated and potential biological activities of these derivatives, particularly as antimicrobial agents and kinase inhibitors, underscore the importance of this building block in modern drug discovery programs. Further exploration of the chemical space accessible from this compound is warranted and holds significant promise for the identification of novel therapeutic candidates.
References
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
- Lakshman, et al. an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2025;14(06):812-818.
-
ResearchGate. Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. [Link]
-
PubMed Central. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
-
PubMed. Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. [Link]
-
National Institutes of Health. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some benzoxazole derivatives. [Link]
-
National Institutes of Health. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
PubChem. 3'-Amino-4'-hydroxyacetophenone. [Link]
-
Semantic Scholar. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. [Link]
-
TSI Journals. DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
Semantic Scholar. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. [Link]
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- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
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- 8. Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(3-Amino-4-hydroxyphenyl)ethanone synthesis
Welcome to the technical support resource for the synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS: 54255-50-4), a key intermediate in pharmaceutical development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental hurdles.
Synthetic Pathways Overview
The synthesis of this compound typically proceeds via a two-step process starting from 4-hydroxyacetophenone. The primary route involves the regioselective nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.
Caption: Common synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most widely adopted method is a two-step synthesis starting from 4-hydroxyacetophenone. The first step is the nitration of 4-hydroxyacetophenone to form 3-nitro-4-hydroxyacetophenone. The second step involves the selective reduction of the nitro group to an amine, yielding the final product. This route is favored due to the commercial availability and low cost of the starting material.
Q2: What are the critical parameters to control during the nitration of 4-hydroxyacetophenone?
A2: Temperature control is the most critical parameter. The nitration reaction is highly exothermic, and excessive temperatures can lead to the formation of dinitrated byproducts and other impurities. It is crucial to maintain a low temperature (typically 0-10°C) during the addition of the nitrating agent. The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and the rate of addition are also key to ensuring regioselectivity and minimizing side reactions.
Q3: Which reducing agents are most effective for converting the nitro group to an amine in the second step?
A3: Several reducing agents can be used, with the choice often depending on scale, cost, and environmental considerations.
-
Tin(II) Chloride (SnCl₂) in HCl: This is a classic and highly effective method for nitro group reduction on an aromatic ring. It is reliable on a lab scale and typically provides high yields.[1]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner alternative, using hydrogen gas and a palladium on carbon catalyst.[2][3] It is highly efficient and avoids the use of heavy metal reagents, making it more suitable for larger-scale production. However, it requires specialized hydrogenation equipment.
-
Iron (Fe) powder in acidic medium: This is an older, cost-effective method but can be slower and sometimes leads to lower purity compared to other methods.[4][5]
Q4: My final product is a dark brown or black solid. What causes this discoloration and how can I prevent it?
A4: The discoloration is almost always due to the oxidation of the final product.[6] Both the phenolic hydroxyl group and the aromatic amino group are highly susceptible to air oxidation, which forms colored quinone-like impurities. To prevent this:
-
Work under an inert atmosphere: Perform the reaction workup and purification steps under nitrogen or argon gas to minimize exposure to oxygen.[6]
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them before use can significantly reduce oxidation.
-
Control pH: During workup, avoid strongly basic conditions, which can deprotonate the phenol and increase its susceptibility to oxidation.
-
Store properly: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude and purified product.
-
Melting Point: The purified compound should have a sharp melting point. Literature values are around 98°C.[7]
-
Spectroscopy:
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis.
Problem: Low or no yield of the nitrated intermediate (3-nitro-4-hydroxyacetophenone).
| Possible Cause | Recommended Solution |
| Ineffective Nitrating Agent | Ensure that concentrated nitric acid and sulfuric acid are used. The presence of water can deactivate the nitronium ion (NO₂⁺), the active electrophile. Use fresh, high-purity acids. |
| Reaction Temperature Too High | High temperatures can lead to degradation of the starting material and the formation of unwanted byproducts. Maintain the reaction temperature strictly between 0°C and 10°C during the addition of the nitrating agent. |
| Incorrect Order of Reagent Addition | Always add the nitric acid (or nitrating mixture) slowly to the solution of 4-hydroxyacetophenone in sulfuric acid. This ensures that the electrophile is generated in the presence of the substrate, promoting the desired reaction. |
Problem: The final product is an oil or fails to crystallize.
| Possible Cause | Recommended Solution |
| Presence of Impurities | Impurities can significantly inhibit crystallization. Attempt to purify the crude product using column chromatography (silica gel with an ethyl acetate/hexane gradient is a good starting point) to remove impurities before attempting recrystallization again. |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good, preventing the product from precipitating upon cooling. Try a different solvent system. A mixture of solvents (e.g., ethanol/water or ethyl acetate/hexane) often works well. |
| Product is Protonated (as a salt) | If the workup was highly acidic, the amino group may be protonated, forming a salt (e.g., hydrochloride salt) which can have different solubility properties and may be more difficult to crystallize. Carefully neutralize the solution to pH 7-8 before extraction and crystallization.[6] |
Problem: The final product appears pure by ¹H NMR but the yield is very low.
| Possible Cause | Recommended Solution |
| Loss during Aqueous Workup | The product has some solubility in water, especially at non-neutral pH. During extraction, ensure the aqueous layer is saturated with NaCl to decrease the solubility of the organic product. Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate.[6] |
| Incomplete Reduction | The reduction of the nitro group may not have gone to completion. Monitor the reaction by TLC until the starting nitro-intermediate has been completely consumed. If the reaction stalls, consider adding more reducing agent or extending the reaction time. |
| Adsorption onto Catalyst/Reagents | If using catalytic hydrogenation, the product can adsorb onto the Pd/C catalyst. After filtering off the catalyst, wash it thoroughly with a polar solvent (e.g., methanol or ethanol) to recover any adsorbed product. Similarly, if using SnCl₂, ensure the product is fully extracted from the tin salt sludge during workup. |
Detailed Experimental Protocol
This protocol describes a common lab-scale synthesis of this compound.
Step 1: Nitration of 4-Hydroxyacetophenone
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 4-hydroxyacetophenone (1.0 eq) in concentrated sulfuric acid. Cool the solution to 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-hydroxyacetophenone, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
The yellow precipitate of 3-nitro-4-hydroxyacetophenone is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Reduction of 3-Nitro-4-hydroxyacetophenone
-
To a solution of 3-nitro-4-hydroxyacetophenone (1.0 eq) in ethanol or concentrated HCl, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) portion-wise.
-
Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield this compound as a pale solid.
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
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Wikipedia. Paracetamol. [Link]
-
Chemical Education Xchange. Nitration of Acetaminophen. [Link]
-
Hurt, J., et al. (2000). Nitrating reactive nitric oxygen species transform acetaminophen 3-nitroacetaminophen. Chemical Research in Toxicology, 13(9), 891-899. [Link]
-
Tang, H., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem, 24(12), e202300165. [Link]
-
Lee, M., et al. (2014). Robust protein nitration contributes to acetaminophen-induced mitochondrial dysfunction and acute liver injury. Free Radical Biology and Medicine, 75, 19-30. [Link]
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Chiron, S., et al. (2010). Nitration Processes of Acetaminophen in Nitrifying Activated Sludge. Environmental Science & Technology, 44(10), 3848-3854. [Link]
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Patsnap. A kind of synthetic method of 3-amino-2-hydroxyacetophenone. [Link]
-
Wiley Online Library. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. [Link]
- Google Patents. CN102070428A - Method for synthesizing 3-hydroxyacetophenone.
- Google Patents. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
-
Patsnap. Preparation technology of high purity 3-hydroxyacetophenone. [Link]
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ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. [Link]
-
PrepChem.com. Synthesis of 3-amino-2-hydroxyacetophenone. [Link]
- Google Patents. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone.
- Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
- Google Patents. CN106831457A - A kind of new preparation process of the hydroxy acetophenone of 3 amino 2.
-
European Patent Office. METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. [Link]
-
ResearchGate. A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. [Link]
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Patsnap. Synthetic method for 3-aminoacetophenone. [Link]
-
PubChem. 3'-Amino-4'-hydroxyacetophenone. [Link]
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Technical Support Center: Optimizing the Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS 54255-50-4). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and enhance the yield and purity of this critical pharmaceutical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, providing a framework for robust process optimization.
Overview of the Primary Synthetic Pathway
The most prevalent and industrially relevant synthesis of this compound is a two-step process starting from 4-hydroxyacetophenone. This pathway involves an electrophilic aromatic substitution (nitration) followed by a selective reduction of the resulting nitro intermediate.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & Yield Optimization
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Nitration Stage (4-Hydroxyacetophenone → 3-Nitro-4-hydroxyacetophenone)
The regioselective nitration of the activated phenol ring is the most critical and often problematic step. The hydroxyl group is a strong ortho-, para-directing activator, while the acetyl group is a meta-directing deactivator. This combination favors the desired 3-position, but poor control can lead to a host of side products.
Q1: My nitration yield is low, and the crude product is a dark, tarry substance. What's going wrong?
A1: This is a classic sign of oxidative degradation and/or overly aggressive nitration conditions. The phenol ring is highly susceptible to oxidation by nitric acid, especially at elevated temperatures.
-
Causality: The reaction between nitric acid and phenol is highly exothermic. Without stringent temperature control, localized heating can occur, leading to thermal runaway. This accelerates oxidation, polymerization, and the formation of dinitro and other unwanted byproducts, resulting in a low yield of intractable material.
-
Troubleshooting Steps:
-
Temperature Control is Paramount: Maintain the reaction temperature between 0°C and 5°C. Use an ice-salt bath or a cryocooler. Add the nitrating agent dropwise via an addition funnel, monitoring the internal temperature constantly.
-
Choice of Nitrating Agent: For activated rings, a standard concentrated HNO₃/H₂SO₄ mixture can be too harsh. Consider a milder, in-situ generated nitrating species. A common and effective method involves the slow addition of a sodium nitrite (NaNO₂) solution to the starting material in an acidic medium like dilute hydrochloric or sulfamic acid. This generates nitrous acid (HNO₂), which can lead to nitrosation followed by oxidation to the nitro group, often providing better control.
-
Order of Addition: Add the 4-hydroxyacetophenone to the acidic solvent first, cool the mixture, and then slowly add the nitrating agent. This ensures the substrate is never exposed to a high local concentration of the nitrating agent.
-
Q2: I'm observing significant amounts of the 2-nitro and dinitro isomers in my product mixture. How can I improve regioselectivity for the 3-position?
A2: Isomer formation is a direct result of losing kinetic control over the reaction. While the 3-position is electronically favored, aggressive conditions can overcome this selectivity.
-
Causality: The energy barrier for substitution at other positions (like the second ortho position to the hydroxyl group) can be overcome with excess thermal energy or an overly potent nitrating agent.
-
Troubleshooting Steps:
-
Revisit Temperature Control: As in Q1, ensure the temperature does not exceed 5°C. This is the single most important factor for maximizing regioselectivity.
-
Solvent Choice: Using a solvent like glacial acetic acid can help moderate the reaction.[1] It serves as a good solvent for the starting material and can temper the activity of the nitrating species.
-
Stoichiometry: Use a slight excess, but not a large excess, of the nitrating agent (e.g., 1.1 to 1.2 molar equivalents). A large excess will significantly increase the rate of side reactions, including dinitration.
-
| Parameter | Recommended Condition | Rationale for Yield Improvement |
| Temperature | 0–5 °C | Minimizes oxidation, thermal degradation, and formation of unwanted isomers by maintaining kinetic control. |
| Nitrating Agent | NaNO₂ in acid; or dilute HNO₃ in acetic acid | Milder conditions reduce the rate of reaction, allowing for better selectivity and preventing runaway reactions common with activated phenols.[1] |
| Reagent Addition | Slow, dropwise addition of nitrating agent to substrate | Prevents localized high concentrations and hot spots, ensuring a homogenous and controlled reaction environment. |
| Molar Ratio | 1.1–1.2 eq. of nitrating agent | Sufficient for complete conversion without promoting dinitration or other side reactions from a large excess. |
Part 2: The Reduction Stage (3-Nitro-4-hydroxyacetophenone → this compound)
The goal here is the selective reduction of the nitro group without affecting the ketone or the aromatic ring. This step is generally higher-yielding than nitration but has its own set of challenges, primarily related to catalyst activity and chemoselectivity.
Q1: My reduction is incomplete. After several hours, I still have a significant amount of the nitro starting material.
A1: Incomplete reduction is typically due to catalyst deactivation, insufficient hydrogen supply (for catalytic methods), or an inadequate amount of the reducing agent.
-
Causality (Catalytic Hydrogenation): The catalyst, often Palladium on Carbon (Pd/C), can be "poisoned" by impurities (e.g., sulfur or halide contaminants from the previous step) or become physically coated with product or byproducts, blocking active sites. An insufficient hydrogen pressure or poor agitation can also lead to a slow or stalled reaction.
-
Troubleshooting Steps:
-
Ensure Purity of Intermediate: Purify the 3-nitro-4-hydroxyacetophenone (e.g., by recrystallization) before the reduction step to remove any acidic residues or impurities that could poison the catalyst.
-
Catalyst Loading & Quality: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of Pd. Ensure the catalyst is handled properly under an inert atmosphere to prevent pre-reaction oxidation.
-
Hydrogen Pressure & Agitation: For hydrogenation, ensure the vessel is properly sealed and pressurized (e.g., 50 psi).[2] Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen).
-
Chemical Reduction (e.g., SnCl₂/HCl): If using a chemical reductant, ensure the stoichiometry is correct (typically a significant excess is required). The reaction can be slow to start; gentle heating may be necessary to initiate it.
-
Q2: My final product is discolored (pink, purple, or brown), even after initial purification. What causes this and how can I prevent it?
A2: This discoloration is a hallmark of aminophenol oxidation. The product, containing both an electron-donating amino group and a hydroxyl group on the same ring, is highly susceptible to air oxidation, forming colored quinone-imine type structures.
-
Causality: Trace amounts of oxygen in the solvent or atmosphere, especially in the presence of metal ions, can catalyze the oxidation of the product. This often occurs during workup, filtration, or solvent evaporation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the workup and isolation procedures under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Degas Solvents: Use solvents that have been degassed by sparging with N₂ or Ar gas.
-
Antioxidant Addition: During workup, consider adding a small amount of a reducing agent or antioxidant like sodium dithionite (Na₂S₂O₄) or ascorbic acid to the aqueous phase to quench dissolved oxygen and prevent oxidation.
-
Purification with Activated Carbon: During the final recrystallization, adding a small amount of activated carbon can help adsorb colored impurities.[3] Be sure to perform a hot filtration to remove the carbon before allowing the solution to cool.
-
Storage: Store the final, dried product under an inert atmosphere, protected from light, and refrigerated.
-
Sources
Technical Support Center: Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly prepared by the reduction of 1-(4-Hydroxy-3-nitrophenyl)ethanone.
Problem 1: Low or No Conversion of the Starting Material
Q: I am seeing a significant amount of my starting material, 1-(4-Hydroxy-3-nitrophenyl)ethanone, remaining after the reaction. What could be the cause and how can I fix it?
A: Incomplete conversion is a common issue that can often be traced back to the activity of the reducing agent or catalyst, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inactive Catalyst (for Catalytic Hydrogenation):
-
Cause: The catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel) may have lost its activity due to improper storage, handling, or poisoning.
-
Solution:
-
Use Fresh Catalyst: Always use fresh, high-quality catalyst.
-
Proper Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially for pyrophoric catalysts like Raney Nickel.
-
Check for Poisons: Ensure all solvents and reagents are free from catalyst poisons such as sulfur compounds, thiols, or heavy metals.
-
-
-
Insufficient Reducing Agent (for Chemical Reduction):
-
Cause: An insufficient stoichiometric amount of the reducing agent (e.g., tin(II) chloride, tin metal in HCl) was used.
-
Solution: Increase the molar equivalents of the reducing agent. It is advisable to perform a small-scale trial to determine the optimal amount.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature, pressure (for hydrogenation), or reaction time may not be optimal for the complete reduction of the nitro group.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. For catalytic hydrogenations, temperatures between room temperature and 80°C are common. Monitor for side product formation at higher temperatures.
-
Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure can enhance the reaction rate. Pressures from atmospheric to 50 psi are typically employed.
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
-
-
Poor Mixing:
-
Cause: In heterogeneous reactions (e.g., with a solid catalyst), inefficient stirring can lead to poor contact between the reactants and the catalyst.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Problem 2: Formation of Colored Impurities and a Dark Reaction Mixture
Q: My reaction mixture and isolated product are dark brown or black, not the expected off-white or light-colored solid. What is causing this discoloration?
A: The formation of colored impurities is often due to the inherent instability of aminophenols, which are susceptible to oxidation, or the formation of side products from incomplete reduction.
Potential Causes & Solutions:
-
Oxidation of the Product:
-
Cause: this compound, being a substituted 4-aminophenol, is prone to oxidation by atmospheric oxygen, which forms highly colored polymeric species. This is exacerbated at higher pH and in the presence of certain metal ions.[1][2][3]
-
Solution:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: Consider adding a small amount of an antioxidant like sodium sulfite or sodium metabisulfite to the workup solutions.
-
-
-
Formation of Azo and Azoxy Compounds:
-
Cause: Incomplete reduction of the nitro group can lead to the formation of intermediate nitroso and hydroxylamine species. These intermediates can condense to form colored azo and azoxy compounds.[4]
-
Solution:
-
Ensure Complete Reduction: Drive the reaction to completion by optimizing the amount of reducing agent, catalyst loading, and reaction time.
-
Maintain a Reducing Environment: Ensure a consistently reducing environment throughout the reaction. For instance, in Sn/HCl reductions, a sufficient excess of acid is crucial.
-
-
Problem 3: Low Isolated Yield After Workup and Purification
Q: My reaction seems to have gone to completion according to TLC, but my isolated yield is very low. Where could I be losing my product?
A: Product loss during workup and purification is a frequent challenge. This can be due to the physical properties of the product or suboptimal purification techniques.
Potential Causes & Solutions:
-
Product Solubility:
-
Cause: The product may have some solubility in the aqueous phase during extraction, or it may be sparingly soluble in the recrystallization solvent. 4-Aminophenol itself is moderately soluble in water.[5]
-
Solution:
-
pH Adjustment: During aqueous workup, adjust the pH of the solution to the isoelectric point of the product to minimize its solubility in water. For aminophenols, this is generally in the neutral to slightly basic range.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous layer.
-
Solvent Selection for Recrystallization: Carefully select a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
-
Product Degradation During Purification:
-
Cause: The product may be degrading on silica gel during column chromatography due to the acidic nature of the silica.
-
Solution:
-
Neutralized Silica: If column chromatography is necessary, consider using silica gel that has been neutralized with a base like triethylamine.
-
Alternative Purification: Prioritize recrystallization over chromatography if possible, as it is often a milder purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-documented synthetic route is the reduction of the nitro group of 1-(4-Hydroxy-3-nitrophenyl)ethanone. This precursor is typically synthesized by the nitration of 4-hydroxyacetophenone.[6][7]
Q2: Which reducing agent is best for this synthesis?
The choice of reducing agent depends on the scale of the reaction, available equipment, and safety considerations.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C): This is often the cleanest method, yielding high-purity products with water as the only byproduct. It is highly scalable for industrial production. However, it requires specialized hydrogenation equipment.
-
Metal/Acid Reduction (e.g., Sn/HCl): This is a classic and effective method that can be performed in standard laboratory glassware. However, the workup can be more complex due to the need to remove metal salts.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The spots can be visualized under UV light. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: My this compound product has discolored over time in storage. How can I prevent this?
Product discoloration upon storage is likely due to oxidation.[1][3] To minimize this:
-
Store the product in a tightly sealed, amber-colored vial to protect it from air and light.
-
Store the container in a refrigerator or freezer.[8]
-
For long-term storage, consider storing it under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).
Q5: Are there any known side reactions to be aware of?
Yes, several side reactions can occur, leading to a lower yield of the desired product.
-
Over-reduction: In catalytic hydrogenation, the ketone group can also be reduced to an alcohol, or the aromatic ring can be hydrogenated if the reaction conditions are too harsh (high pressure, high temperature, or a very active catalyst).[4]
-
Formation of Intermediates: As mentioned earlier, incomplete reduction can lead to the formation of nitroso, hydroxylamine, azo, and azoxy compounds.[4]
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 1-(4-Hydroxy-3-nitrophenyl)ethanone
-
In a hydrogenation vessel, dissolve 1-(4-Hydroxy-3-nitrophenyl)ethanone in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Carefully add 5-10 mol% of a catalyst (e.g., 10% Pd/C).
-
Seal the vessel and purge it with nitrogen or argon, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
General Protocol for Tin/HCl Reduction of 1-(4-Hydroxy-3-nitrophenyl)ethanone
-
In a round-bottom flask equipped with a reflux condenser, add 1-(4-Hydroxy-3-nitrophenyl)ethanone and granulated tin.
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic, so control the addition rate and use an ice bath if necessary.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until it is basic, which will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.[4]
Visualizations
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yield in the synthesis.
Reaction Pathway and Potential Side Products
Caption: Reaction pathway and potential side products.
References
-
Aminophenols | Request PDF - ResearchGate. Available at: [Link]
-
Process Design and Economics of Production of p-Aminophenol - arXiv. Available at: [Link]
-
Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5... - ResearchGate. Available at: [Link]
-
4-Aminophenol stability : r/chemhelp - Reddit. Available at: [Link]
-
Full article: Synthesis and characterization of poly(m-aminophenol)-succinat. Available at: [Link]
-
4-Aminophenol - Solubility of Things. Available at: [Link]
-
(PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]
- CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents.
- Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents.
-
Synthesis of 3-nitroacetophenone - IS MUNI. Available at: [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Rapid optimization of processes for the integrated purification of biopharmaceuticals - PMC. Available at: [Link]
-
Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening - ResearchGate. Available at: [Link]
-
Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines - RSC Publishing. Available at: [Link]
-
4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem - NIH. Available at: [Link]
-
Purification optimization for a recombinant single-chain variable fragment against type 1 insulin-like growth factor receptor (IGF-1R) by using design of experiment (DoE) - PubMed. Available at: [Link]
-
Identify the Optimal Purification Strategies for Your Recombinant Protein Production - GenScript. Available at: [Link]
-
Synthesis of 3-amino-2-hydroxyacetophenone - PrepChem.com. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 7. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 8. This compound | 54255-50-4 [sigmaaldrich.com]
Technical Support Center: Purification of 1-(3-Amino-4-hydroxyphenyl)ethanone
Welcome to the technical support center for the purification of 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS 54255-50-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts in subsequent synthetic steps. This guide addresses common purification challenges and offers robust, field-proven protocols to ensure the high quality of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. Common impurities may include unreacted starting materials, regioisomers (such as 1-(4-amino-3-hydroxyphenyl)ethanone), and byproducts from side reactions. In syntheses involving nitration followed by reduction, residual nitro-intermediates or over-reduced species can also be present.
Q2: My purified product has a persistent color (e.g., pink, brown, or black). What is the cause and how can I remove it?
A2: The coloration is often due to the oxidation of the aminophenol moiety. Aminophenols are susceptible to air oxidation, which can be accelerated by light, heat, and the presence of metal impurities. To minimize color formation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] For colored impurities that have already formed, treatment with a small amount of activated carbon during recrystallization can be effective in adsorbing the colored species.
Q3: I am observing "oiling out" instead of crystallization during recrystallization. What are the likely causes and solutions?
A3: "Oiling out" occurs when the solute is insoluble in the hot solvent or when the solution is supersaturated, leading to the separation of a liquid phase instead of solid crystals.[2] This can be caused by:
-
High impurity levels: A high concentration of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate solvent choice: The solvent may be too good or too poor at dissolving the compound.
-
Rapid cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.
To resolve this, you can try using a different solvent system, ensuring the crude material has a reasonable level of purity before recrystallization, and allowing the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Q4: How can I effectively separate this compound from its isomers?
A4: The separation of regioisomers can be challenging due to their similar polarities.[2] Column chromatography is generally the most effective method.[3] To improve separation, consider the following:
-
Use a shallower solvent gradient: A gradual increase in the polar component of the mobile phase can enhance resolution.
-
Employ a longer column: This increases the surface area of the stationary phase, providing more opportunities for separation.
-
Consider a different stationary phase: While silica gel is common, alumina or functionalized silica may offer different selectivity.[1][3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Low Purity After Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Persistent Impurities | The chosen solvent is not effective at discriminating between the product and the impurity. | - Try a different recrystallization solvent or a solvent mixture. - Perform a second recrystallization. - Consider pre-purification by column chromatography to remove the bulk of the impurities.[4] |
| Low Recovery | - The compound is too soluble in the chosen solvent, even at low temperatures. - Too much solvent was used. | - Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Co-elution) | The polarities of the compound and impurities are too similar. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.[3] - Use a shallower solvent gradient.[2] - Try a different stationary phase like alumina or a functionalized silica gel.[1][3] |
| Peak Tailing | The basic amino group is interacting with the acidic silica gel. | - Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[4] - Use a less acidic stationary phase such as neutral alumina.[4] |
| Compound Degradation on Column | The compound is sensitive to the acidic nature of silica gel or is oxidizing during the long elution time. | - Use a deactivated silica gel (e.g., treated with triethylamine).[1] - Perform the chromatography quickly and, if possible, at a lower temperature.[1] - Work under an inert atmosphere.[1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for crude this compound of moderate purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[5]
-
If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualization of Recrystallization Workflow:
Caption: General workflow for purification by recrystallization.
Protocol 2: Column Chromatography
This method is recommended for crude material with significant impurities or for separating isomers.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh) or Alumina
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack the column with a slurry of the stationary phase in the initial, least polar mobile phase.[3]
-
Sample loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.[3]
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase to elute the compounds from the column.[4]
-
Fraction collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[3]
Visualization of Column Chromatography Workflow:
Caption: General workflow for column chromatography purification.
Protocol 3: Acid-Base Extraction
This technique is useful for separating acidic, basic, and neutral impurities.[6][7] this compound is amphoteric, meaning it has both acidic (phenolic hydroxyl) and basic (amino) groups.
Procedure:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
To remove acidic impurities, extract the organic layer with a weak aqueous base like sodium bicarbonate solution. The acidic impurities will move to the aqueous layer.
-
To remove basic impurities, extract the organic layer with a dilute aqueous acid like hydrochloric acid. The basic impurities will move to the aqueous layer.
-
The desired compound will remain in the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the purified product.
Note: The pH of the aqueous solutions must be carefully controlled to selectively extract impurities without significant loss of the desired amphoteric product.
Visualization of Acid-Base Extraction Logic:
Caption: Logical flow of an acid-base extraction for purification.
References
- BenchChem. (n.d.). Purification of "2-Amino-1-(4-hydroxyphenyl)ethanone" from reaction byproducts.
- European Patent Office. (n.d.). Process for the purification of p-aminophenol.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
- Google Patents. (n.d.). PURIFICATION OF p-AMINOPHENOL.
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(3-Amino-4-hydroxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(3-Amino-4-hydroxyphenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable intermediate. As a substituted aminophenol, this compound presents unique stability and purity issues that require careful consideration and technique. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Tackling Common Purification Hurdles
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.
Question 1: My isolated this compound is a pink, brown, or dark-colored solid, not the expected off-white or light tan color. What is causing this discoloration, and how can I prevent it?
Answer:
This is the most common challenge faced with this and similar molecules. The discoloration is a definitive sign of oxidation.
-
Causality: The chemical structure of this compound, containing both an amine (-NH₂) and a hydroxyl (-OH) group directly on the aromatic ring, makes it highly susceptible to oxidation. These electron-donating groups activate the ring, making it readily attacked by atmospheric oxygen. This process is often accelerated by exposure to light, heat, or trace metal impurities, leading to the formation of highly colored quinone-like species. Aminophenols, as a class, are known to be sensitive to air and light.[1]
-
Troubleshooting & Solutions:
-
Inert Atmosphere: The most effective preventative measure is to minimize air exposure. Handle the compound and conduct all purification steps (dissolution, filtration, crystallization) under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon for 15-30 minutes prior to use. This removes dissolved oxygen, a key culprit in the oxidation process.
-
Antioxidant Additives: During recrystallization, consider adding a small, catalytic amount of an antioxidant or reducing agent to the solvent. Sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) are effective choices. They will scavenge trace oxygen and reduce already formed colored impurities back to the desired aminophenol.
-
Activated Carbon (Charcoal) Treatment: If your product is already discolored, a charcoal treatment can be highly effective. Add a small amount of activated carbon (typically 1-2% w/w) to the hot, dissolved solution before filtration. The charcoal will adsorb the colored polymeric impurities. Caution: Use minimal charcoal as it can also adsorb your product, reducing the yield.
-
Light Protection: Protect your solutions and the final product from light by using amber glass vials or by wrapping your glassware in aluminum foil.[1]
-
Question 2: I am experiencing very low yields after performing a recrystallization. How can I optimize my solvent system and technique?
Answer:
Low yield is typically a result of an improperly chosen solvent system or suboptimal technique. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.
-
Causality & Solvent Selection: The polarity of this compound, imparted by the hydroxyl, amino, and ketone groups, dictates its solubility. It is expected to be soluble in polar solvents.[2] The key is finding a solvent or solvent pair where the solubility difference between hot and cold is significant.
-
Poor Solvent Choice: If the compound is too soluble in the solvent even at room temperature, you will lose a significant amount in the mother liquor. Conversely, if it is not soluble enough at the solvent's boiling point, you will need excessive volumes, making recovery difficult.
-
Premature Crystallization: Crystallization occurring too quickly (e.g., during hot filtration) can trap impurities and reduce the recovery of pure material on the filter paper.
-
-
Troubleshooting & Solutions:
-
Systematic Solvent Screening: Before committing to a large-scale recrystallization, perform a small-scale test with various solvents. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents. Observe solubility at room temperature and then upon heating. A good candidate will show poor solubility at room temperature and complete dissolution upon heating.
-
Solvent System Recommendations: Based on the structure and data for similar compounds, consider the systems in the table below. Water-ethanol or ethyl acetate-hexane mixtures are often excellent starting points for tuning polarity.[3]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent is a common cause of low yield, as more of your product will remain dissolved upon cooling.
-
Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can cause the product to "crash out," trapping impurities.
-
Mother Liquor Analysis: Before discarding the mother liquor (the filtrate after crystallization), concentrate it and analyze it by TLC or LC-MS. If it contains a significant amount of product, a second recrystallization or chromatographic purification may be worthwhile.
-
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale & Approach | Potential Issues |
| Water / Ethanol | Highly polar system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (saturation point). Add a drop or two of ethanol to clarify and then cool. | Compound may be too soluble in pure ethanol. Finding the right ratio is key. |
| Ethyl Acetate / Hexane | Medium polarity system. Dissolve in a minimum of hot ethyl acetate. Add hexane dropwise until persistent cloudiness appears. Clarify with a drop of ethyl acetate and cool.[3] | Oiling out can occur if the polarity change is too drastic. Add the anti-solvent slowly at an elevated temperature. |
| Isopropanol | A single polar protic solvent that is less volatile than ethanol. Often provides a good solubility gradient.[3] | May require larger volumes than a mixed-solvent system. |
| Toluene | A non-polar aromatic solvent. May be useful if the primary impurities are highly polar. | The compound may have low solubility even when hot. |
Question 3: My analytical data (TLC, NMR) shows persistent impurities even after recrystallization. What are these likely to be and when should I switch to column chromatography?
Answer:
Recrystallization is excellent for removing impurities with different solubility profiles but is less effective for structurally similar impurities.
-
Causality & Likely Impurities:
-
Starting Materials: If the synthesis involves the reduction of a nitro group (e.g., from 1-(4-hydroxy-3-nitrophenyl)ethanone), any unreacted nitro-compound will be a likely impurity.
-
Isomers: Positional isomers formed during synthesis can have very similar solubility profiles to the desired product, making them difficult to remove by recrystallization.
-
By-products: Side reactions can generate impurities. For example, over-reduction or side-chain reactions could occur depending on the synthetic route.[4]
-
Degradation Products: As discussed in Question 1, small amounts of oxidized species may persist.
-
-
Troubleshooting & Solutions:
-
Switch to Chromatography: When recrystallization fails, flash column chromatography is the method of choice for separating compounds with different polarities.[5] It offers much higher resolving power for closely related impurities.
-
TLC for Method Development: Before running a column, develop a solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase that gives your desired product an Rf (retention factor) of approximately 0.3-0.4, with good separation from all impurity spots.
-
Recommended Chromatography System:
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point. For example, begin with 100% hexane and gradually increase the percentage of the more polar ethyl acetate. This will elute non-polar impurities first, followed by your product, with highly polar impurities remaining on the column.
-
-
Characterize Impurities: If possible, use techniques like LC-MS to get a mass for the persistent impurities. This can provide crucial clues to their identity and help you understand the deficiencies in your synthetic or purification strategy.[6]
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q: What are the best practices for the long-term storage of purified this compound? A: Store the purified solid in a tightly sealed amber vial to protect it from light.[1] To prevent oxidation, flush the vial with an inert gas like argon or nitrogen before sealing. For maximum stability, store it in a refrigerator or freezer. The Safety Data Sheet advises keeping it in a dry, well-ventilated, and tightly closed container under an inert gas.
Q: What is a typical melting point for this compound, and what does a broad melting range indicate? A: A high-purity sample should have a sharp melting point. While a specific value for this exact isomer is not readily available in the search results, related aminophenols often melt at high temperatures. A broad melting range (e.g., greater than 2-3 °C) is a classic indicator of impurities, which disrupt the crystal lattice of the solid and cause it to melt at a lower temperature over a wider range.
Q: Can I use paper chromatography for this compound? A: While paper chromatography can be used to separate amino acids and other polar compounds, Thin Layer Chromatography (TLC) on silica or alumina plates is far more common, faster, and provides better resolution for monitoring organic reactions and developing separation methods for column chromatography.[7]
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization (with Charcoal Treatment)
This protocol assumes the crude product is discolored and requires both decolorization and recrystallization.
-
Preparation: Place the crude, discolored solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a suitable solvent (e.g., 15 mL of 9:1 water:ethanol) to the flask.
-
Dissolution: Heat the mixture on a hot plate with stirring until the solvent is boiling and the solid is fully dissolved. Add more solvent in small portions only if necessary to achieve complete dissolution.
-
Charcoal Treatment: Remove the flask from the heat source. This is a critical safety step to prevent bumping when adding the charcoal. Add a small amount of activated carbon (approx. 20-30 mg) to the hot solution.
-
Hot Filtration: Place the flask back on the hot plate and bring it back to a gentle boil for 2-3 minutes. Meanwhile, set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper). Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. You should observe the formation of crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target compound from impurities of similar solubility.
-
TLC Analysis: Develop a mobile phase that provides an Rf of ~0.3 for the product and good separation from impurities. A system of 30% Ethyl Acetate in Hexane is a good starting point.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase (as a slurry). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a stain (e.g., ninhydrin, though this may require heating).[7]
-
Combine and Concentrate: Combine the pure fractions (those containing only the product spot on TLC) in a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under a high vacuum to obtain the final, high-purity product.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. [Link]
-
Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. [Link]
- Google Patents. (n.d.). EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).
-
Nihon Shinkei Yakuri Gakkai, et al. (2019). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link]
-
Chemistry LibreTexts. (2021). 15.1: Paper Chromatography of Amino Acids Lab Procedure. [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
-
ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]
Sources
- 1. jayorganics.com [jayorganics.com]
- 2. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone [cymitquimica.com]
- 3. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
1-(3-Amino-4-hydroxyphenyl)ethanone stability issues and degradation products
Technical Support Center: 1-(3-Amino-4-hydroxyphenyl)ethanone
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for this compound, a key intermediate in various synthetic pathways. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the inherent stability challenges of this molecule. Given its aminophenol structure, this compound is particularly susceptible to degradation, which can compromise experimental outcomes, impurity profiles, and overall product quality. This guide is designed for researchers, chemists, and drug development professionals to anticipate and mitigate these stability issues effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a primary concern?
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is an aromatic ketone. Its chemical structure, featuring both an amino (-NH₂) and a hydroxyl (-OH) group on the phenyl ring, makes it highly susceptible to oxidation. These electron-donating groups increase the electron density of the aromatic ring, rendering it prone to attack by atmospheric oxygen and other oxidizing agents. This inherent instability can lead to the formation of colored degradants and impurities, impacting the purity, efficacy, and safety of downstream products.
Q2: My solid this compound powder and its solutions are changing color to yellow, brown, or even dark green. What is causing this?
This is a classic visual indicator of degradation. The color change is primarily due to oxidation. The aminophenol moiety is oxidized to form quinone-imine type structures, which are highly conjugated and thus absorb light in the visible spectrum, appearing colored. The process is often initiated by exposure to air (oxygen), light, elevated temperatures, or incompatible pH conditions. The appearance of the solid material can range from light yellow to brown or dark green powder/crystals.[1]
Q3: What are the optimal storage conditions for this compound to ensure maximum stability?
To minimize degradation, this compound should be stored under controlled conditions:
-
Solid Form: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][3][4] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
In Solution: Solutions are significantly less stable than the solid material. If a solution must be stored, it should be freshly prepared, protected from light (using amber vials), and kept at a low temperature (e.g., 2-8 °C). Purging the solvent with an inert gas before dissolution can also help prolong stability.
Section 2: Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.
Cause: The appearance of new peaks is a strong indication of chemical degradation. The aminophenol structure is prone to oxidation, and potentially hydrolysis or photodegradation, leading to a variety of degradation products.
Solution Workflow:
-
Confirm the Degradation: Re-analyze a freshly prepared standard of this compound to ensure the new peaks are not artifacts of the analytical system.
-
Characterize the Degradation Profile: Perform a forced degradation study to intentionally degrade the compound under controlled stress conditions. This helps to systematically generate the potential degradation products and confirm if the peaks you are observing match those generated under specific stress conditions (e.g., oxidative, acidic, basic, thermal, photolytic).[5][6][7]
-
Identify the Degradants: Use a stability-indicating analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry), to separate the degradants and obtain their mass-to-charge ratio (m/z). This information is crucial for proposing and identifying the structures of the degradation products.
Problem: My reaction yield is consistently lower than expected when using this compound as a starting material.
Cause: If the purity of the starting material has been compromised due to degradation, the actual amount of active reactant is lower than weighed. This directly leads to lower yields. The degradation products may also interfere with the reaction mechanism.
Solution Workflow:
-
Assess Purity Before Use: Always assess the purity of your this compound batch before starting a reaction, especially if it has been stored for an extended period or has changed color. A simple HPLC purity check or a melting point determination can be informative.
-
Use Fresh Material: Whenever possible, use a fresh or recently purchased batch of the compound for critical reactions.
-
Inert Reaction Conditions: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation during the reaction, particularly if the reaction is run at elevated temperatures or for a long duration.
Section 3: Key Degradation Pathways & Products
The primary degradation pathway for this compound is oxidation. The presence of both the amino and hydroxyl groups activates the aromatic ring, making it highly susceptible to oxidation to form a quinone-imine intermediate. This intermediate is highly reactive and can subsequently polymerize to form complex, colored polymeric materials.
Visualizing the Primary Oxidation Pathway
Below is a simplified representation of the initial oxidation step.
Caption: Initial oxidation of this compound.
Section 4: Protocols and Methodologies
Protocol 4.1: Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of a drug substance.[7][8][9] This protocol outlines the typical stress conditions. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.[5][8]
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
30% Hydrogen Peroxide
-
Calibrated oven, photostability chamber
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 Methanol:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points.[6][7]
-
Thermal Degradation:
-
Solution: Store a vial of the stock solution in an oven at 80°C.
-
Solid: Place a few milligrams of the solid compound in an oven at 80°C.
-
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Data Summary Table: Expected Degradation Behavior
| Stress Condition | Expected Stability | Potential Degradants | Visual Observation |
| Acidic (HCl) | Moderate Degradation | Hydrolysis products (if applicable) | Possible slight color change |
| Basic (NaOH) | Highly Unstable | Oxidized and/or hydrolyzed products | Rapid and significant color change (darkening) |
| Oxidative (H₂O₂) | Highly Unstable | Quinone-imines, oligomers, polymers | Rapid and significant color change (darkening) |
| Thermal (Heat) | Unstable | Oxidized products | Gradual darkening of solid and solution |
| Photolytic (Light) | Unstable | Oxidized products | Gradual darkening of solid and solution |
References
- Material Safety Data Sheet - 3-amino acetophenone. Oxford Lab Chem. [URL: https://www.oxfordlabchem.com/msds/3-AMINO%20ACETOPHENONE_99_%20GR_MSDS.pdf]
- Safety Data Sheet - 3'-Aminoacetophenone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/139351]
- Safety Data Sheet - m-Aminoacetophenone. Acros Organics. [URL: https://www.thermofisher.
- Safety Data Sheet - 4'-Aminoacetophenone. Fisher Scientific. [URL: https://www.fishersci.
- 3'-Amino-4'-hydroxyacetophenone Product Information. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/A3049]
- Singh, R., & Rehman, Z. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation, 1(4), 1-5. [URL: https://jpsionline.com/admin/php/uploads/21_pdf.pdf]
- Tanihata, Y., Watanabe, M., Mitsukura, K., & Maruyama, K. (2012). Oxidative Degradation of 4-Hydroxyacetophenone in Arthrobacter sp. TGJ4. Bioscience, Biotechnology, and Biochemistry, 76(4), 838-840. [URL: https://www.jstage.jst.go.jp/article/bbb/76/4/76_110876/_article]
- Armstrong, R. N. (2000). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-degradation-pathway-of-4-hydroxyacetophenone-by-P-fluorescens-ACB_fig1_12241692]
- Shinde, P., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2019-12-10-10.html]
- Kamberi, M. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [URL: https://www.biopharminternational.
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(4), 1-15. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5758235/]
- Babu, K. S., & Ramana, M. V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [URL: https://globalresearchonline.net/journalcontents/v26-2/41.pdf]
Sources
- 1. 3'-Amino-4'-hydroxyacetophenone | 54255-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. longdom.org [longdom.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Solubility Challenges with 1-(3-Amino-4-hydroxyphenyl)ethanone
Welcome to the dedicated technical support guide for 1-(3-Amino-4-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility issues encountered during experimental work. By understanding the chemical properties of this molecule, you can select the optimal solubilization strategy for your specific application, ensuring the integrity and reproducibility of your results.
Introduction to this compound
This compound is a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a phenolic hydroxyl group, an amino group, and an acetophenone moiety, provides a unique combination of chemical properties that can present challenges in achieving desired concentrations in various solvent systems. This guide will walk you through a logical troubleshooting process to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in water. What is the recommended starting point?
A1: this compound, like many aminophenols, is expected to have limited solubility in neutral water due to its crystalline structure and the presence of both polar and non-polar regions. For many aminophenol compounds, water solubility is often low[1].
Initial Steps:
-
Start with common polar organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are excellent starting points. Many aminophenol derivatives show good solubility in these solvents[1]. For biological assays, DMSO is a common choice for creating concentrated stock solutions[2][3].
-
Gentle heating and agitation. Warming the mixture to 30-40°C while stirring can significantly increase the rate of dissolution.
-
Sonication. Using an ultrasonic bath can help to break up solid particles and enhance solubilization.
Q2: I need to prepare an aqueous stock solution. How can I increase the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH due to its amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group[4]. By adjusting the pH, you can ionize one of these groups, thereby increasing the molecule's polarity and solubility in water.
pH Adjustment Strategy:
-
Acidic Conditions (pH < 4): Adding a dilute acid (e.g., 0.1 M HCl) will protonate the basic amino group, forming a more soluble ammonium salt[5]. This is often the preferred method as aminophenols are generally more stable in acidic conditions[6].
-
Alkaline Conditions (pH > 10): Adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the acidic phenolic hydroxyl group, forming a more soluble phenoxide salt. However, be aware that high pH can accelerate the oxidation of aminophenols, leading to discoloration and degradation of the compound[4].
Q3: My solution of this compound is turning brown. What is happening and how can I prevent it?
A3: The brown discoloration is a common issue with aminophenols and is indicative of oxidation[4]. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), high pH, and light.
Preventing Oxidation:
-
Work with deoxygenated solvents. Purge your solvents with an inert gas like nitrogen or argon before use.
-
Maintain a low pH. As mentioned, aminophenols are more stable in acidic solutions[6].
-
Use antioxidants. Adding a small amount of an antioxidant such as sodium metabisulfite or ascorbic acid can help to prevent oxidation.
-
Protect from light. Store solutions in amber vials or wrap containers in aluminum foil.
-
Prepare fresh solutions. Whenever possible, prepare solutions of this compound immediately before use.
Q4: What is the best approach for preparing a stock solution for cell-based assays?
A4: For cell-based assays, it is crucial to use a solvent that is miscible with the culture medium and has low toxicity at the final working concentration.
Recommended Protocol:
-
Prepare a high-concentration stock solution in 100% DMSO. A concentration of 10-20 mg/mL in DMSO is a common starting point for many organic compounds.
-
Serially dilute the DMSO stock solution in the cell culture medium. Ensure that the final concentration of DMSO in the assay is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.
-
Perform a solubility test in your final assay medium. Before conducting the full experiment, it is advisable to test the solubility of your compound at the highest desired concentration in the final assay medium to check for any precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | Insufficient solvent polarity or low dissolution rate. | Try a more polar aprotic solvent like DMSO or DMF. Use gentle heating (30-40°C), vortexing, or sonication to aid dissolution. |
| Precipitation occurs when adding an aqueous buffer to a DMSO stock solution. | The compound is not sufficiently soluble in the final aqueous environment. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity). Adjust the pH of the final aqueous solution as described in Q2. |
| The solution color changes over time (e.g., turns yellow or brown). | Oxidation of the phenolic hydroxyl group. | Prepare solutions fresh. Use deoxygenated solvents. Add an antioxidant. Store solutions protected from light and at a low temperature. Maintain an acidic pH if compatible with the experiment. |
| Inconsistent results between experiments. | Degradation of the compound in solution or incomplete solubilization. | Ensure complete dissolution before use by visual inspection. Prepare fresh stock solutions for each experiment. Store stock solutions appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh out 10 mg of this compound into a clean, dry vial.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming to 30-40°C can be applied if necessary.
-
Store the stock solution at -20°C in a tightly sealed, light-protected vial.
Protocol 2: Preparation of an Acidified Aqueous Solution
-
Prepare a 0.1 M solution of hydrochloric acid (HCl) in deionized water.
-
Weigh out the desired amount of this compound.
-
Add the acidified water dropwise while stirring until the compound is fully dissolved.
-
Adjust the final volume with the 0.1 M HCl solution to achieve the desired concentration.
-
This solution should be used fresh and protected from light.
Diagrams
Caption: Effect of pH on the ionization and solubility of this compound.
References
-
Photrio.com Photography Forums. (2021). p-Aminophenol Hydrochloride Solution. [Link]
-
Chemistry Stack Exchange. (2025). Why is o-aminophenol more acidic than p-aminophenol. [Link]
-
ResearchGate. (n.d.). Aminophenols | Request PDF. [Link]
-
Rowan Scientific. (n.d.). pKa Prediction. [Link]
-
PubMed. (n.d.). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. [Link]
-
Solubility of Things. (n.d.). 4-Aminophenol. [Link]
-
Quora. (2018). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate?[Link]
-
Rowan Scientific. (2025). How to Predict pKa. [Link]
-
PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 1-(3-Amino-4-hydroxyphenyl)ethanone ¹H NMR Analysis
Welcome to the technical support hub for the ¹H NMR analysis of 1-(3-amino-4-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acquiring and interpreting the ¹H NMR spectrum of this molecule. Here, we address common challenges and provide expert insights to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: The ¹H NMR spectrum of this compound will display distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the amine (NH₂) and hydroxyl (OH) groups. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Expected Chemical Shifts and Splitting Patterns:
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 7.3 - 7.5 | d | 1H |
| H-5 | 6.8 - 7.0 | dd | 1H |
| H-6 | 6.6 - 6.8 | d | 1H |
| -COCH₃ | 2.4 - 2.6 | s | 3H |
| -NH₂ | 3.5 - 5.0 (broad) | s | 2H |
| -OH | 8.5 - 9.5 (broad) | s | 1H |
Note: The chemical shifts for the -NH₂ and -OH protons are highly variable and often appear as broad singlets. Their positions are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3]
Q2: Why are the -NH₂ and -OH peaks often broad in the ¹H NMR spectrum?
A2: The broadening of -NH₂ and -OH peaks is a common phenomenon in ¹H NMR spectroscopy and is primarily due to two factors:
-
Quadrupole Moments: The nitrogen atom has a quadrupole moment which can lead to peak broadening.
-
Chemical Exchange: The protons on the amine and hydroxyl groups are "exchangeable" or "labile."[2][4] They can rapidly exchange with other labile protons in the sample, such as trace amounts of water, or with each other.[2][4][5] This exchange process occurs on a timescale that is comparable to the NMR experiment, leading to a broadening of the signals.[5] The rate of this exchange is influenced by temperature, solvent, and the presence of acidic or basic impurities.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your ¹H NMR analysis of this compound.
Problem 1: I can't see the -NH₂ or -OH peaks in my spectrum.
Cause: The peaks for the amine and hydroxyl protons can be very broad, sometimes to the point of being indistinguishable from the baseline.[2] This is especially common in certain solvents or if the sample concentration is low.
Solution: Deuterium Exchange (D₂O Shake)
This is a definitive method to confirm the presence of exchangeable protons.[4] Deuterium (D) is not detected in a standard ¹H NMR experiment.[7] When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the labile -NH₂ and -OH protons will exchange with deuterium atoms.[4][7]
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The signals corresponding to the -NH₂ and -OH protons will disappear or significantly decrease in intensity.[4][8]
Problem 2: My aromatic signals are overlapping and difficult to interpret.
Cause: The electronic effects of the amino, hydroxyl, and acetyl groups on the aromatic ring can sometimes lead to complex and overlapping multiplets, making it challenging to assign the individual protons.
Solution 1: Use a Different Deuterated Solvent
The chemical shifts of protons can be influenced by the solvent.[9] Changing the solvent can sometimes resolve overlapping signals.[9] For example, if you initially used CDCl₃, try acquiring a spectrum in a more polar solvent like DMSO-d₆ or acetone-d₆. Aromatic solvents like benzene-d₆ can also induce significant shifts.[9]
Solution 2: Higher Field NMR Spectrometer
If available, using an NMR spectrometer with a higher magnetic field strength (e.g., 500 MHz or 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.
Problem 3: I see unexpected peaks in my spectrum.
Cause: Unexpected signals in your ¹H NMR spectrum are typically due to impurities. These can include:
-
Residual Solvents: Solvents used during the reaction or purification process (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely.[9]
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials or byproducts in your final sample.
-
Water: NMR solvents can absorb moisture from the atmosphere, leading to a water peak in your spectrum.[9]
Solutions:
-
Proper Sample Drying: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.
-
Use of High-Purity Solvents: Use fresh, high-purity deuterated solvents for your NMR analysis.
-
Spiking Experiment: If you suspect a particular impurity, you can add a small amount of the pure substance to your NMR sample and see if the intensity of the unexpected peak increases.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in identifying and assigning signals, including those from impurities.
Problem 4: The chemical shifts of my -NH₂ and -OH protons are different from the literature values.
Cause: The chemical shifts of labile protons are highly dependent on experimental conditions.[3]
-
Solvent Effects: Different solvents will result in different chemical shifts for -NH₂ and -OH protons due to variations in hydrogen bonding.[10] Polar, hydrogen-bond accepting solvents like DMSO-d₆ tend to shift these signals downfield and result in sharper peaks.[1][2]
-
Concentration: The concentration of the sample can affect the extent of intermolecular hydrogen bonding, which in turn influences the chemical shift.[9]
-
Temperature: Temperature can affect the rate of chemical exchange and the strength of hydrogen bonds, leading to changes in chemical shifts.[11]
-
pH: The presence of acidic or basic impurities can alter the protonation state of the amine and hydroxyl groups, causing significant shifts in their resonance frequencies.
Solution: Standardize and Report Experimental Conditions
To ensure reproducibility, it is crucial to accurately report the solvent, concentration, and temperature at which the spectrum was acquired. When comparing your data to literature values, ensure that the experimental conditions are as similar as possible.
Visualizing Troubleshooting Workflows
Troubleshooting Workflow for ¹H NMR of this compound
Caption: A flowchart for troubleshooting common issues in the ¹H NMR spectrum of this compound.
The Effect of D₂O Exchange on the ¹H NMR Spectrum
Caption: Illustration of the effect of deuterium exchange on the ¹H NMR spectrum.
References
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved from [Link]
-
StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone. Retrieved from [Link]
- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process promoted by benzoquinone/NaNO2/HClO4 under mild conditions. Organic & Biomolecular Chemistry.
- Kovács, B., Pápai, M., Bálint, E., & Keglevich, G. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
-
Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
- Lin, R., Chen, F., & Jiao, N. (2012). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Organic Letters, 14, 4158.
- Spyros, A., & Dais, P. (2009). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules.
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
- Gerothanassis, I. P., & Exarchou, V. (2015).
-
University of Puget Sound. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Synthesis of α-Keto Aldehydes via Selective Cu(I)
-
Singh, N. (2022). Proton Exchange | Deuterium in H1 NMR | Dr. Nagendra Singh | PENS#96 [Video]. YouTube. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting Proton NMR Spectra. Retrieved from [Link]
- ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the presence of....
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Retrieved from [Link]
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Retrieved from [Link]
-
Chemsrc. (2025). This compound. Retrieved from [Link]
- ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b).
- Feng, Y., et al. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. PMC.
Sources
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- 2. reddit.com [reddit.com]
- 3. chemistryconnected.com [chemistryconnected.com]
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- 6. youtube.com [youtube.com]
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- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for 1-(3-Amino-4-hydroxyphenyl)ethanone
Welcome to the technical support guide for developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 1-(3-Amino-4-hydroxyphenyl)ethanone. This molecule, with its dual amine and phenolic functional groups, presents unique challenges in reversed-phase chromatography. This guide is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions to researchers, scientists, and drug development professionals.
Section 1: Understanding the Analyte & Initial Method Setup
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide our initial choices for columns, mobile phases, and detection parameters.
Q1: What are the key chemical properties of this compound that influence HPLC method development?
A1: The structure of this compound contains three key features that are critical to consider:
-
Aromatic Amine Group (-NH2): This group is basic. At a mobile phase pH below its pKa (~4-5), it will be protonated to -NH3+. This positive charge can lead to strong, undesirable ionic interactions with negatively charged residual silanols on the surface of silica-based HPLC columns, a primary cause of peak tailing.[1][2]
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic, with a pKa typically around 9-10.[3] It can participate in hydrogen bonding and is susceptible to oxidation, especially at higher pH values, which can lead to sample instability.
-
Overall Polarity: The presence of both an amino and a hydroxyl group makes the molecule relatively polar.[4] Its computed XLogP3 value is 0.9, indicating moderate hydrophilicity.[4] This polarity means it may have weak retention on standard C18 columns with highly aqueous mobile phases.
These properties are summarized in the table below.
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | 151.16 g/mol [4] | Standard for small molecule analysis. |
| Structure | Aromatic ring with amine, hydroxyl, and acetyl groups. | Chromophore for UV detection; multiple sites for secondary interactions. |
| Computed XLogP3 | 0.9[4] | Moderately polar; may require aqueous-compatible columns or HILIC for strong retention. |
| Functional Groups | Basic Amine, Acidic Phenol | High potential for peak tailing; pH of mobile phase is a critical parameter. |
| Topological Polar Surface Area | 63.3 Ų[4] | Contributes to its polar nature and potential for interaction with polar stationary phases. |
Q2: What is a good starting point for an HPLC method for this compound?
A2: A robust starting method should aim to control the challenging aspects of the analyte, primarily the basic amine. A generic reversed-phase method is a good foundation.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, Base-Deactivated, 150 x 4.6 mm, 3.5 or 5 µm | A C18 phase provides general hydrophobic retention. A "base-deactivated" or "ultra-inert" column is crucial as it has minimal accessible silanol groups, which significantly reduces peak tailing for basic compounds.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Operating at a low pH (<3) protonates the amine group but, more importantly, suppresses the ionization of residual silanol groups on the silica surface, minimizing the problematic ionic interactions that cause tailing.[1][7][8] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often a good first choice due to its lower viscosity and UV transparency. Methanol can offer different selectivity and may reduce silanol interactions through hydrogen bonding.[1] |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is useful for initial screening to determine the approximate organic concentration needed for elution and to check for any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | ~275 nm | Based on methods for the similar compound 4-Aminophenol, a wavelength around 275 nm is a good starting point.[9][10] A full UV scan using a PDA/DAD detector is recommended to determine the precise λmax. |
| Injection Volume | 5-10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during method development and optimization.
Problem: Poor Peak Shape (Severe Tailing)
Q3: My peak for this compound looks like a shark fin (severe tailing). What is causing this and how do I fix it?
A3: This is the most common problem for basic analytes like this one. The primary cause is secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing material.[11][12][13] This interaction provides an additional, strong retention mechanism that leads to a "tail" of molecules slowly eluting from the column.
Here is a systematic approach to troubleshoot and resolve peak tailing:
// Node Definitions Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is Mobile Phase\npH < 3?", fillcolor="#FBBC05", fontcolor="#202124"]; Lower_pH [label="Action: Lower pH to ~2.5-3.0\nusing Formic or Phosphoric Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Column [label="Is it a modern, high-purity,\nbase-deactivated column?", fillcolor="#FBBC05", fontcolor="#202124"]; Switch_Column [label="Action: Switch to a base-deactivated\nC18 or a column with a polar-embedded phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Overload [label="Is the peak shape better\nat lower concentrations?", fillcolor="#FBBC05", fontcolor="#202124"]; Dilute_Sample [label="Action: Dilute sample by 10x.\nConsider mass or volume overload.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Advanced_Solutions [label="Still Tailing?\nConsider Advanced Options", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Additive [label="Action: Add a competitive base\n(e.g., 10-20 mM Ammonium Formate)\nto the mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Stationary_Phase [label="Action: Try a different stationary phase\n(e.g., Phenyl-Hexyl, Cyano) for\nalternative selectivity.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_pH; Check_pH -> Lower_pH [label="No"]; Check_pH -> Check_Column [label="Yes"]; Lower_pH -> Check_Column; Check_Column -> Switch_Column [label="No"]; Check_Column -> Check_Overload [label="Yes"]; Switch_Column -> Check_Overload; Check_Overload -> Dilute_Sample [label="Yes"]; Check_Overload -> Advanced_Solutions [label="No"]; Dilute_Sample -> Advanced_Solutions; Advanced_Solutions -> Add_Additive; Advanced_Solutions -> Change_Stationary_Phase; } } Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Confirm and Lower Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a low pH (e.g., 2.5-3.0) using an acid like formic acid, phosphoric acid, or trifluoroacetic acid (TFA).[8] This protonates the silanol groups, neutralizing their negative charge and preventing the strong ionic interaction with your basic analyte.[1]
-
Use a Modern, Base-Deactivated Column: Older "Type A" silica columns have a higher metal content and more acidic silanols. Modern "Type B" high-purity silica columns that are end-capped or base-deactivated are specifically designed to minimize these active sites.[5][7] Columns with polar-embedded groups can also provide shielding of the silica surface, further improving peak shape for bases.[12]
-
Add a Competing Base: If lowering the pH is not sufficient or desirable (e.g., due to analyte stability), adding a buffer salt like ammonium formate or ammonium acetate to the mobile phase can help.[8][13] The ammonium ions (NH₄⁺) act as a "competing base," interacting with the active silanol sites and effectively masking them from your analyte.
-
Check for Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase and lead to tailing.[8] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.
Problem: Poor Retention
Q4: My analyte is eluting very early, close to the void volume. How can I increase its retention?
A4: As a polar compound, this compound may not interact strongly with a non-polar C18 stationary phase, especially with high organic content in the mobile phase.
Solutions to Increase Retention:
-
Decrease Organic Content: The most straightforward approach is to make the mobile phase more aqueous. Decrease the starting percentage of your organic solvent (Mobile Phase B) in your gradient or switch to a weaker organic solvent (e.g., from acetonitrile to methanol).
-
Use an Aqueous-Compatible Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to a sudden loss of retention. Use a column specifically designed for polar analytes, such as a C18 AQ, a polar-endcapped C18, or one with a polar-embedded phase.[14]
-
Change Stationary Phase: If retention is still poor, consider a different stationary phase that offers alternative interactions.
-
Phenyl-Hexyl Phase: Provides pi-pi interactions with the analyte's aromatic ring, which can enhance retention for aromatic compounds.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are unretainable in reversed-phase, HILIC is an excellent alternative.[16] HILIC uses a polar stationary phase (like bare silica or an amide phase) with a high-organic, low-aqueous mobile phase.
-
Problem: Analyte Instability or Extra Peaks Appearing
Q5: I am seeing my main peak decrease in area over time, and/or small new peaks are appearing in my chromatogram. What could be happening?
A5: This suggests that your analyte is degrading. The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by metals or high pH.
Solutions to Mitigate Degradation:
-
Control pH: Avoid high pH mobile phases where the phenolic group can deprotonate and become more susceptible to oxidation. Sticking to a low pH (2.5-4) for peak shape reasons also helps maintain stability.
-
Use Freshly Prepared Samples and Mobile Phases: Prepare your sample diluent and mobile phases fresh daily. Do not store samples on the autosampler for extended periods unless stability has been confirmed.
-
Check for Metal Contamination: Ensure your HPLC system is well-maintained. Metal ions leaching from stainless steel frits, tubing, or even the column itself can catalyze oxidation. Using columns with MaxPeak High Performance Surfaces or similar technologies can minimize unwanted analyte/surface interactions that may lead to degradation.[14]
-
Use an Appropriate Sample Diluent: Dissolve your sample in a diluent that matches the initial mobile phase composition as closely as possible. This avoids peak distortion and potential precipitation or degradation upon injection. If stability is a major issue, consider adding a small amount of an antioxidant like ascorbic acid to your sample diluent, but be aware this may interfere with your chromatography.
Section 3: Protocols and Workflows
Protocol 1: Standard Starting Method for this compound
This protocol provides a detailed, step-by-step method that serves as an excellent starting point for analysis.
-
Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm, or equivalent modern base-deactivated column.
-
Mobile Phase A Preparation: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B Preparation: Use HPLC-grade acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in a diluent of 95:5 (v/v) Mobile Phase A:Mobile Phase B to a final concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a single wavelength extraction at 275 nm.
-
Workflow 2: Systematic Method Optimization
Once initial results are obtained, this workflow can be used to optimize the separation.
// Node Definitions Initial [label="Initial Run using\nStarting Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaluate [label="Evaluate Peak Shape,\nRetention, and Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="Peak Tailing?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Retention [label="Poor Retention?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resolution [label="Poor Resolution?", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Tailing_Sol [label="Adjust pH / Buffer\nSwitch to Inert Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Retention_Sol [label="Decrease Organic Start %\nSwitch to AQ Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution_Sol [label="Optimize Gradient Slope\nTry Methanol vs. ACN\nChange Column Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Finalize [label="Finalize Method\n& Validate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Initial -> Evaluate; Evaluate -> Tailing; Evaluate -> Retention; Evaluate -> Resolution;
Tailing -> Tailing_Sol; Retention -> Retention_Sol; Resolution -> Resolution_Sol;
Tailing_Sol -> Finalize; Retention_Sol -> Finalize; Resolution_Sol -> Finalize; } } Caption: Systematic workflow for HPLC method optimization.
References
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- ResearchGate. (2025, August 5). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization.
- Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- ACE. How Can Peak Tailing Be Corrected? ACE News.
- SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
- Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
- Grace, W. R. The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.
- PubChem. 3'-Amino-4'-hydroxyacetophenone. National Center for Biotechnology Information.
- ChemicalBook. (2025, August 28). 3'-Hydroxyacetophenone.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. researchgate.net [researchgate.net]
- 3. 3'-Hydroxyacetophenone | 121-71-1 [chemicalbook.com]
- 4. 3'-Amino-4'-hydroxyacetophenone | C8H9NO2 | CID 13724142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. waters.com [waters.com]
- 12. chromtech.com [chromtech.com]
- 13. youtube.com [youtube.com]
- 14. lcms.cz [lcms.cz]
- 15. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 16. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights and practical, step-by-step guidance to ensure the successful and efficient production of high-purity this compound.
I. Synthetic Strategy Overview
The most prevalent and industrially scalable synthesis of this compound involves a two-step process starting from the readily available 4-hydroxyacetophenone. This strategy includes:
-
Electrophilic Nitration: The regioselective nitration of 4-hydroxyacetophenone to yield 1-(4-hydroxy-3-nitrophenyl)ethanone.
-
Chemoselective Reduction: The subsequent reduction of the nitro group to an amine, affording the final product.
This guide will dissect each of these stages, highlighting potential byproduct formation and providing robust troubleshooting protocols.
DOT Script for Synthetic Pathway Overview
Caption: Overall synthetic route for this compound.
II. Troubleshooting & FAQs: A Deep Dive into Synthetic Challenges
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
A. Nitration of 4-Hydroxyacetophenone
Question 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?
Root Cause Analysis: The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material, 4-hydroxyacetophenone, have competing directing effects in electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The nitration of 4-hydroxyacetophenone is a classic example of electrophilic aromatic substitution where the regioselectivity is influenced by the interplay of these directing effects. The hydroxyl group's strong activating and ortho-, para-directing influence typically dominates, leading to nitration at the positions ortho to the hydroxyl group. Since the para position is already occupied by the acetyl group, nitration occurs at the 3- and 5-positions. However, steric hindrance from the adjacent acetyl group can influence the ratio of the isomers formed.
Potential Byproducts:
-
1-(4-Hydroxy-3-nitrophenyl)ethanone (Desired Product): The nitro group is introduced at the 3-position.
-
1-(4-Hydroxy-5-nitrophenyl)ethanone (Isomeric Impurity): The nitro group is introduced at the 5-position.
-
Dinitro compounds (Over-nitration Impurities): If the reaction conditions are too harsh, dinitration can occur.
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, to enhance the selectivity of the reaction. Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 4-hydroxyacetophenone. This slow addition helps to maintain a low concentration of the nitronium ion (NO₂⁺) electrophile, which favors the more kinetically controlled formation of the desired isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. Milder nitrating agents may offer better control. For instance, using a solid zeolite catalyst with concentrated nitric acid has been reported to improve para-selectivity in the nitration of some substituted aromatic compounds[1].
Data Summary: Expected Product Distribution in Nitration
| Product | Typical Yield (%) |
| 1-(4-Hydroxy-3-nitrophenyl)ethanone | 85-95% |
| 1-(4-Hydroxy-5-nitrophenyl)ethanone | 5-15% |
| Dinitro compounds | <1% (with proper control) |
Question 2: I am observing a significant amount of dark-colored impurities in my nitrated product. What are these, and how can I remove them?
Root Cause Analysis: The formation of colored impurities during nitration reactions of phenols is often due to oxidation of the starting material or the product. The presence of strong oxidizing agents like nitric acid can lead to the formation of highly conjugated, colored byproducts.
Troubleshooting Protocol:
-
Purification by Recrystallization: The most effective method for removing colored impurities is recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used. The desired product is typically less soluble in the cold solvent mixture than the impurities.
-
Activated Carbon Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution can help adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant during the workup can help prevent the formation of colored oxidation products.
B. Reduction of 1-(4-Hydroxy-3-nitrophenyl)ethanone
Question 3: My reduction reaction is incomplete, and I am seeing byproducts corresponding to partial reduction. How can I drive the reaction to completion?
Root Cause Analysis: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. If the reducing agent is not sufficiently active or is used in insufficient quantities, the reaction can stall at these intermediate stages.
Potential Byproducts of Incomplete Reduction:
-
1-(3-Nitroso-4-hydroxyphenyl)ethanone: Formed by a two-electron reduction.
-
1-(3-Hydroxylamino-4-hydroxyphenyl)ethanone: Formed by a four-electron reduction.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is a highly effective method for the complete reduction of aromatic nitro groups. Metal/acid combinations such as tin/HCl or iron/HCl are also robust alternatives.
-
Catalyst Loading and Activity: For catalytic hydrogenation, ensure that the catalyst is active and used in an appropriate amount (typically 5-10 mol%). A fresh batch of catalyst may be required if the current one is old or has been exposed to air.
-
Hydrogen Pressure: In catalytic hydrogenation, increasing the hydrogen pressure can help drive the reaction to completion.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. In some cases, a moderate increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.
DOT Script for Nitro Group Reduction Pathway
Caption: Stepwise reduction of a nitro group to an amine.
Question 4: I am observing byproducts that appear to be dimers of my desired product. What are these, and how can I prevent their formation?
Root Cause Analysis: During the reduction of nitro compounds, the nitroso and hydroxylamine intermediates can undergo condensation reactions to form azoxy and azo compounds, which can be further reduced to hydrazo compounds. These dimerization reactions are more likely to occur under certain reaction conditions, particularly with less efficient reducing agents.
Potential Dimerization Byproducts:
-
Azoxy compounds (R-N=N⁺(-O⁻)-R)
-
Azo compounds (R-N=N-R)
-
Hydrazo compounds (R-NH-NH-R)
Troubleshooting Protocol:
-
Maintain a Strongly Reducing Environment: Ensure that a sufficient excess of the reducing agent is present throughout the reaction to rapidly reduce the intermediates to the final amine before they have a chance to dimerize.
-
pH Control: The pH of the reaction mixture can influence the formation of these byproducts. For metal/acid reductions, maintaining an acidic environment is crucial.
-
Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture and facilitate the interaction of the substrate with the reducing agent or catalyst surface.
III. Analytical Methods for Byproduct Identification
Accurate identification of byproducts is crucial for optimizing the synthesis and ensuring the purity of the final product. A combination of chromatographic and spectroscopic techniques is typically employed.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying any byproducts. A typical reverse-phase HPLC method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Recommended HPLC Parameters (Starting Point):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown byproducts. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight of each impurity, which is a critical piece of information for structure elucidation.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural characterization of the final product and any isolated byproducts. The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms in the molecule.
IV. Purification of this compound
The final step in the synthesis is the purification of the crude product to remove any remaining byproducts and impurities.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of ethanol and water. The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Add hot water to the filtrate until the solution becomes slightly cloudy. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
V. References
-
Nitration of Aromatic Compounds: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Catalytic Hydrogenation: Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society.
-
Regioselective Nitration: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Impurity Profiling in Pharmaceuticals: Görög, S. (2000). Identification and Determination of Impurities in Drugs. Elsevier.
-
Recrystallization Techniques: Laurence, M. H., & Christopher, F. C. (2016). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.
-
HPLC for Pharmaceutical Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.
-
NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
Zeolite Catalysis in Nitration: US Patent 5,946,638, "Regioselective nitration of aromatic compounds and the reaction products thereof," issued September 7, 1999. [1]
Sources
Technical Support Center: Minimizing Side Product Formation in Aminophenol Synthesis
Here is the technical support center for minimizing side product formation in aminophenol synthesis.
Welcome to the technical support center for aminophenol synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. This resource moves beyond simple protocols to explain the underlying chemistry, helping you not only to troubleshoot but also to proactively design more robust and efficient syntheses.
Aminophenols are critical building blocks in numerous industries, most notably for the production of pharmaceuticals like Paracetamol, as well as for dyes and corrosion inhibitors.[1][2] However, their synthesis is often plagued by the formation of side products that can complicate purification, reduce yields, and impact the quality of the final compound. This guide provides a series of frequently asked questions, a detailed troubleshooting section, and optimized protocols to help you achieve higher purity and yield in your experiments.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding aminophenol synthesis, providing concise answers and foundational knowledge.
Q1: What are the primary industrial methods for synthesizing aminophenols?
The two dominant industrial routes are the catalytic hydrogenation of nitroarenes and the chemical reduction of nitrophenols.[3]
-
Catalytic Hydrogenation of Nitrobenzene (for p-Aminophenol): This is a widely used "one-pot" method considered more economical and environmentally friendly.[4][5] It involves the reduction of nitrobenzene to a phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to form p-aminophenol.[2][4]
-
Reduction of Nitrophenols: This classic route involves reducing the corresponding nitrophenol. Common methods include:
Q2: What are the most common side products in aminophenol synthesis and why do they form?
Side product formation is highly dependent on the chosen synthetic route.
-
From Catalytic Hydrogenation of Nitrobenzene:
-
From General Nitro-Group Reductions:
-
Azo and Hydrazine Compounds: These can form when using certain reducing agents. For example, metal hydrides tend to produce azo compounds, while excess zinc metal can lead to N,N'-diarylhydrazines.[6]
-
Aryl Hydroxylamines: These are intermediates in the reduction process.[11] If the reaction is incomplete, they can remain as impurities.
-
Q3: My final aminophenol product is discolored (yellow/brown). What causes this and how can I prevent it?
Discoloration in aminophenols is almost always due to oxidation.[4] The aminophenol structure, containing both an electron-donating amino group and a hydroxyl group, is highly susceptible to oxidation, especially upon exposure to air and light.[4][12]
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction work-up, purification (e.g., filtration, crystallization), and packaging under an inert atmosphere like nitrogen or argon.[13]
-
Antioxidants: During purification and crystallization, add small amounts of antioxidants like sodium bisulfite, sodium dithionite, or sodium hydrosulfite to the aqueous solutions to inhibit oxidation.[3][9]
-
Storage: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere and protected from light.
Q4: How can I selectively reduce only one nitro group in a dinitrophenol compound?
Yes, the selective reduction of one nitro group in a polynitrated aromatic compound is a common synthetic challenge that can be overcome with the right choice of reagents and conditions.[14]
The most effective method is a variation of the Zinin reduction , which typically uses sodium sulfide or sodium hydrosulfide as the reducing agent.[6][14] The selectivity is influenced by steric and electronic factors. For example:
-
In dinitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced due to electronic effects.[15]
-
In other substituted dinitro compounds, the least sterically hindered nitro group is typically reduced first.[15] Controlling the pH and temperature is also crucial for achieving high selectivity.[14]
PART 2: Troubleshooting Guide for Side Product Formation
This guide provides a systematic approach to diagnosing and solving common problems encountered during aminophenol synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Aniline Impurity (in p-aminophenol synthesis from nitrobenzene) | 1. Over-reduction of the phenylhydroxylamine intermediate.[1] 2. High Reaction Temperature: Temperatures above 80°C can favor the formation of aniline.[4] 3. High Catalyst Loading/Activity: An overly active or high concentration of the hydrogenation catalyst (e.g., Platinum) can drive the reaction past the desired aminophenol stage.[1] | 1. Strict Temperature Control: Maintain the reaction temperature between 70-80°C.[4] 2. Optimize Catalyst Loading: Reduce the weight percentage of the platinum on the support. Lower Pt concentration decreases the selectivity for aniline.[1] 3. Monitor Hydrogen Uptake: Stop the reaction as soon as hydrogen uptake ceases to prevent over-reduction.[4] |
| Product is Dark or Discolored | Oxidation: The aminophenol product has been exposed to oxygen from the air, particularly during work-up in neutral or basic conditions.[4][12] | 1. Use an Inert Atmosphere: During filtration, solvent removal, and drying, blanket the apparatus with nitrogen or argon.[13] 2. Add Stabilizers: Wash the crude or purified product with a dilute aqueous solution of an antioxidant like sodium bisulfite.[9][10] 3. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen before use in recrystallization or work-up. |
| Incomplete Reaction / Low Yield | 1. Deactivated Catalyst: The hydrogenation catalyst (e.g., Pd/C, Pt/C) may be old, poisoned, or insufficient. 2. Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., iron in Béchamp reduction) may be too low. 3. Poor Mass Transfer: In catalytic hydrogenations, inefficient stirring can limit the contact between hydrogen gas, the liquid phase, and the solid catalyst.[1] | 1. Use Fresh Catalyst: Ensure the catalyst is fresh and active. If catalyst poisoning is suspected (e.g., by sulfur compounds), pre-treat starting materials if necessary. 2. Increase Reducing Agent: For Béchamp reductions, ensure a sufficient excess of iron powder is used.[8] 3. Improve Agitation: Use vigorous mechanical stirring to ensure proper mixing of all phases. |
| Presence of 4,4'-Diaminodiphenyl Ether Impurity | This is a known byproduct of the Bamberger rearrangement during the catalytic hydrogenation of nitrobenzene.[4][10] | 1. Optimize Reaction Conditions: Fine-tuning acid concentration and temperature can sometimes minimize its formation. 2. Implement Extractive Purification: This impurity can be effectively removed during work-up. A patented method involves adjusting the pH of the aqueous product solution to 4.0-5.0 and extracting with an aniline/toluene mixture.[9][16][17] The impurity is selectively extracted into the organic phase. |
| Formation of Azo or Hydrazine Impurities | Incorrect Choice of Reagents: These are typically formed when using overly strong or specific reducing agents not suited for selective nitro reduction. Metal hydrides often yield azo compounds, while excess zinc can produce hydrazines.[6] | 1. Avoid Metal Hydrides: Do not use reagents like LiAlH₄ or NaBH₄ without a proper catalyst system for the reduction of aryl nitro compounds to anilines, as they favor azo compound formation.[6] 2. Select Appropriate Reagents: Use established methods like catalytic hydrogenation, Béchamp reduction (Fe/HCl), or SnCl₂ reduction, which reliably produce the desired amine.[6] |
Visual Troubleshooting Workflow: High Aniline Impurity
Caption: Troubleshooting workflow for high aniline impurity.
PART 3: Optimized Experimental Protocols
These protocols are designed to minimize common side reactions and improve product purity.
Protocol 1: Catalytic Hydrogenation of Nitrobenzene to p-Aminophenol
This protocol focuses on the controlled reduction of nitrobenzene to minimize aniline formation.
Materials:
-
Nitrobenzene
-
Sulfuric Acid (aqueous solution, e.g., 1.5 M)
-
Platinum on Carbon catalyst (Pt/C, e.g., 5 wt%)
-
Hydrogen gas
-
Ammonia solution (for neutralization)
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with the aqueous sulfuric acid solution and the Pt/C catalyst.
-
Inerting: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 400 psig). Begin vigorous stirring and heat the reactor to the target temperature of 70-80°C .[4]
-
Addition: Add the nitrobenzene to the mixture.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake via the pressure gauge. The reaction is complete when hydrogen uptake ceases.
-
Cooldown: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Purge the reactor with nitrogen. Filter the reaction mixture to remove the solid Pt/C catalyst.
-
Work-up: Neutralize the filtrate carefully with an ammonia solution to precipitate the p-aminophenol. Cool the mixture to induce further crystallization, filter the product, wash with cold water, and dry under vacuum.
Protocol 2: Béchamp Reduction of 2-Nitrophenol
A classic and reliable method for reducing nitrophenols that is highly selective for the nitro group.
Materials:
-
2-Nitrophenol
-
Iron powder (fine)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide solution (dilute)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-nitrophenol, iron powder, ethanol, and water.[13]
-
Acid Addition: Heat the mixture to approximately 60°C and add the concentrated HCl dropwise over 30 minutes. The reaction is often exothermic.[8][13]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1-2 hours, or until the iron powder has mostly been consumed.[8][13]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Neutralization: While stirring, neutralize the solution with a diluted sodium hydroxide solution. This will cause the precipitation of iron hydroxide sludge.[8]
-
Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes to extract the organic product.
-
Separation: Separate the organic layer. If an emulsion forms, allow the iron hydroxide to settle and decant the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-aminophenol.
Protocol 3: Purification of p-Aminophenol via Extractive Work-up
This protocol is highly effective for removing impurities like 4,4'-diaminodiphenyl ether and residual aniline.[9][16]
Materials:
-
Crude p-aminophenol (from catalytic hydrogenation)
-
Ammonia solution or other suitable base
-
Aniline-Toluene solvent mixture (e.g., 1:1 by volume)[16]
Procedure:
-
Dissolution: Prepare an aqueous solution of the crude p-aminophenol. The reaction mixture from the hydrogenation can often be used directly after catalyst filtration.
-
pH Adjustment: Using a base like ammonia, carefully adjust the pH of the solution to between 4.0 and 5.0 .[9][16] This step is critical: it keeps the desired p-aminophenol protonated and soluble in the aqueous phase while converting impurities like aniline and 4,4'-diaminodiphenyl ether into their free base forms, which are more soluble in organic solvents.
-
Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add the aniline-toluene solvent mixture (a volume ratio of organic to aqueous of ~0.2:1 is often effective) and shake vigorously.[17]
-
Phase Separation: Allow the layers to separate. The top organic layer contains the dissolved impurities. The bottom aqueous layer contains the purified p-aminophenol.
-
Isolation: Drain the lower aqueous phase. The p-aminophenol can then be recovered by crystallization, typically by further neutralization and cooling.
PART 4: Data & Visualizations
Reaction Parameter Effects
The following tables summarize the impact of key reaction parameters on the synthesis of p-aminophenol from nitrobenzene, illustrating the trade-offs between reaction rate and selectivity.
Table 1: Effect of Reaction Temperature on p-Aminophenol Yield & Purity Conditions: Sulfuric Acid Concentration: 1.5 M, Reaction Time: 2 hours
| Temperature (°C) | p-Aminophenol Yield (%) | Aniline Impurity (%) |
| 60 | 85 | < 1 |
| 70 | 92 | ~2 |
| 80 | 90 | ~5 |
| 90 | 82 | > 10 |
Note: Data is illustrative, based on trends described in the literature.[4]
Key Reaction Pathways and Side Reactions
Caption: Main synthesis pathway and major side reaction.
PART 5: References
-
Wikipedia. Reduction of nitro compounds . [Link]
-
Clingan, W. R., Derrenbacker, E. L., & Dunn, T. J. (1981). Process for the purification of p-aminophenol (U.S. Patent No. 4,440,954). U.S. Patent and Trademark Office.
-
Chemcess. Aminophenol: Properties, Production, Reactions And Uses . [Link]
-
Lantz, A., & Schuhmacher, G. (1972). Process for the purification of p-aminophenol (U.S. Patent No. 3,658,905). U.S. Patent and Trademark Office.
-
PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A . [Link]
-
Fuderer, L. (1973). Purification of p-aminophenol (U.S. Patent No. 3,717,680). U.S. Patent and Trademark Office.
-
European Patent Office. Process for the purification of p-aminophenol (EP 0041837 A1).
-
Deb, U. K., et al. (2021). Process Design and Economics of Production of p-Aminophenol . arXiv. [Link]
-
Garedew, M., et al. (2022). Synthesis of paracetamol and 4-aminophenol from hydroquinone . ACS Green Chemistry Institute. [Link]
-
Grokipedia. Béchamp reduction . [Link]
-
ResearchGate. Aminophenols | Request PDF . [Link]
-
Chem-Station International Edition. (2017). Bechamp Reduction . [Link]
-
Wikipedia. Béchamp reduction . [Link]
-
Lee, S., et al. (2020). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[3][6]-Rearrangement—Oxa-Michael Addition Cascade Reactions . National Institutes of Health. [Link]
-
Reddit. Nitro reduction conditions . r/Chempros. [Link]
-
Cambridge University Press. Bechamp Reduction . [Link]
-
Science.gov. Related impurities 4-aminophenol: Topics by Science.gov . [Link]
-
Al-Hetlani, E., et al. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles . National Institutes of Health. [Link]
-
Wikipedia. 4-Aminophenol . [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach . National Institutes of Health. [Link]
-
ScienceDirect. Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst . [Link]
-
ACS Publications. (2019). Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time . [Link]
-
MDPI. (2022). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent . [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds . [Link]
-
ResearchGate. (2018). (PDF) Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst . [Link]
-
Wikipedia. 2,4-Dinitrophenol . [Link]
-
ResearchGate. Mechanism for catalytic reduction of p-nitrophenol (p-NPl) in the... . [Link]
-
MDPI. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application . [Link]
-
ACS Publications. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students . [Link]
Sources
- 1. arxiv.org [arxiv.org]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 10. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 11. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone. This resource is designed for researchers, chemists, and professionals in drug development engaged in the synthesis of this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized reaction protocols to navigate the common challenges encountered during its synthesis. Our focus is on providing practical, evidence-based solutions to ensure high-yield, high-purity outcomes in your experiments.
I. Overview of Synthetic Strategy: Catalytic Hydrogenation
The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 1-(4-hydroxy-3-nitrophenyl)ethanone. This method is favored for its high atom economy and generally clean conversion. However, the presence of multiple functional groups—a nitro group, a ketone, and a hydroxyl group on the aromatic ring—necessitates careful optimization of reaction parameters to achieve chemoselectivity and avoid unwanted side products.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis of this compound.
Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I address them?
A1: Incomplete conversion is a common hurdle. Several factors can contribute to a slow or stalled reaction:
-
Catalyst Activity: The catalyst is the cornerstone of this transformation.
-
Deactivation: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can lose activity due to improper storage, handling, or poisoning.[1] It is advisable to use a fresh batch of catalyst to rule out deactivation.[1]
-
Insufficient Loading: The amount of catalyst may be too low for the reaction scale. Typical loadings for Pd/C are between 5-10 mol% of the substrate.[1]
-
-
Reaction Conditions:
-
Inadequate Hydrogen Pressure: For many reductions, a hydrogen balloon is sufficient, but for more challenging substrates, higher pressures using a Parr hydrogenator may be necessary.[1]
-
Poor Agitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), which limits the reaction rate.[1] Ensure vigorous stirring to maximize reactant contact.[1]
-
-
Substrate and Solvent:
-
Poor Solubility: If the starting material, 1-(4-hydroxy-3-nitrophenyl)ethanone, is not fully dissolved in the chosen solvent, the reaction will be slow. Common solvents that can be used include methanol, ethanol, and ethyl acetate.[1]
-
Q2: I'm observing significant formation of colored impurities. What are they and how can I minimize them?
A2: The formation of colored byproducts, often appearing as yellow, orange, or brown hues, is typically due to partially reduced nitro-intermediates.
-
Common Impurities: These impurities are often azo and azoxy compounds, which arise from the condensation of partially reduced species like nitroso and hydroxylamine intermediates.[2]
-
Mitigation Strategies:
-
Ensure Complete Reduction: Drive the reaction to completion by extending the reaction time, increasing the hydrogen pressure, or using a more active catalyst.[2]
-
Maintain a Reducing Environment: Ensure a consistent and sufficient supply of hydrogen throughout the reaction.
-
Q3: Besides the desired product, I'm seeing other unexpected products in my analysis. What could they be?
A3: The presence of other functional groups can lead to a loss of chemoselectivity.
-
Over-reduction of the Ketone: The ketone group can be reduced to a secondary alcohol, yielding 1-(3-amino-4-hydroxyphenyl)ethanol. This is more likely with highly active catalysts or harsh reaction conditions.
-
Reduction of the Aromatic Ring: Under very forcing conditions, the aromatic ring itself can be hydrogenated.[2]
-
Dehalogenation (if applicable): If your starting material contains halogen substituents, these can be removed by hydrogenolysis, especially with Pd/C. In such cases, a catalyst like Raney Nickel might be a better choice.[3]
Q4: How do I choose the right catalyst for this specific transformation?
A4: The choice of catalyst is critical for achieving high selectivity.
-
Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for nitro group reduction.[4] However, it can also promote the reduction of other functional groups if not carefully controlled.[5]
-
Platinum on Titanium Dioxide (Pt/TiO2): This catalyst has shown excellent selectivity for the reduction of the nitro group in substituted nitroacetophenones.[5]
-
Raney Nickel: This is a good alternative, especially when trying to avoid dehalogenation of halogenated substrates.[3]
Q5: What is the best way to purify the final product, this compound?
A5: Recrystallization is the most common and effective method for purifying the solid product.
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[6] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[7]
-
Commonly used solvents for recrystallization of polar organic compounds include ethanol, methanol, water, or mixtures of these.[8] A trial-and-error approach with small amounts of the crude product is often necessary to find the optimal solvent or solvent mixture.
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[6]
-
Dry the purified crystals under vacuum.
-
III. Optimized Reaction Protocol
This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of 1-(4-hydroxy-3-nitrophenyl)ethanone.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Protocol
-
Reaction Setup:
-
In a flask suitable for hydrogenation, dissolve 1-(4-hydroxy-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (typically 5-10 mol % Pd) to the solution.[1]
-
-
Hydrogenation:
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (a hydrogen-filled balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature. Gentle heating may be required for some substrates, but this should be monitored carefully to avoid over-reduction.[9]
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with the solvent at all times to prevent the catalyst from becoming pyrophoric.[1]
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]
-
IV. Reaction Parameter Optimization
To achieve the best results, systematic optimization of the reaction parameters is recommended. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Range/Options | Effect on Reaction | Troubleshooting Considerations |
| Catalyst | Pd/C, Pt/TiO₂, Raney Ni | Influences activity and chemoselectivity. | If over-reduction is an issue, consider a less active catalyst. If the reaction is slow, a more active catalyst might be needed.[5] |
| Catalyst Loading | 1-10 mol% | Higher loading increases reaction rate. | Insufficient loading can lead to incomplete reactions.[1] |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Affects solubility of starting material and product. | Poor solubility can slow down the reaction rate.[1] |
| Temperature | Room Temp. to 50 °C | Higher temperature increases reaction rate. | Can lead to over-reduction and side product formation.[9] |
| Hydrogen Pressure | 1-4 atm (balloon to Parr) | Higher pressure increases reaction rate. | May be necessary for difficult reductions, but can also lead to over-reduction.[1] |
Logical Relationship Diagram for Parameter Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
- 7. chemconnections.org [chemconnections.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3-Amino-4-hydroxyphenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS 54255-50-4). This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this critical intermediate. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Introduction: The Challenge of Purity
This compound is a versatile building block in pharmaceutical synthesis. Its structure, containing both a nucleophilic amine and an acidic phenol, makes it highly reactive but also susceptible to specific side reactions and degradation pathways, most notably oxidation. Achieving high purity (>99%) is essential for downstream applications, ensuring the integrity of the final active pharmaceutical ingredient (API).[1] This guide will walk you through common purification challenges and provide robust, validated protocols to overcome them.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My isolated product is a pink, brown, or dark-colored solid, not the expected off-white or light-yellow powder. What is the cause, and how can I fix it?
A1: This is the most frequently reported issue and is almost always due to the oxidation of the aminophenol moiety.[2] The electron-donating amino and hydroxyl groups activate the aromatic ring, making it highly susceptible to air oxidation, especially when in solution or exposed to light and trace metal impurities. The resulting oxidized species are highly colored quinone-type compounds.
Immediate Solutions:
-
Charcoal Treatment During Recrystallization: Activated charcoal is highly effective at adsorbing these colored polymeric impurities.[2] Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product) to the hot solution just before filtration. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Minimize Air and Light Exposure: Handle the compound and its solutions under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible. Protect reaction and crystallization flasks from direct light by wrapping them in aluminum foil.[2]
-
Workup with a Reducing Agent: During the aqueous workup, adding a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) can help prevent oxidation by scavenging dissolved oxygen.
Q2: After recrystallization, my yield is very low. What are the likely causes and how can I improve recovery?
A2: Low yield from recrystallization typically stems from one of two issues: using an inappropriate solvent system or using an excessive volume of solvent.[3]
Causality & Optimization:
-
Solvent Choice is Critical: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[3] For this compound, mixed solvent systems are often effective. A common starting point is an Ethanol/Water or Isopropanol/Toluene mixture.[2][4]
-
The "Minimum Solvent" Rule: The goal is to dissolve the crude product in the minimum amount of hot solvent required to achieve full dissolution.[3] Adding too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovered yield.
-
Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.[3]
-
Initiate Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to initiate crystallization.[3]
Q3: My TLC/HPLC analysis shows multiple spots/peaks even after purification. How do I proceed?
A3: This indicates that your chosen purification method was not sufficient to separate the impurities present. The most common impurity is often the unreacted starting material, 4-hydroxy-3-nitroacetophenone, from the preceding reduction step.[5]
Recommended Strategy: Column Chromatography
When recrystallization fails, flash column chromatography is the method of choice for separating compounds with different polarities.[2]
-
Why it Works: The nitro-substituted starting material is significantly more polar than the amino-substituted product. This difference in polarity allows for effective separation on a silica gel column.
-
Key Consideration for Amines: Basic compounds like your product can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation. To mitigate this, add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (eluent). A concentration of 0.5-1% is typically sufficient.[2][6]
-
Solvent System (Eluent): A good starting point for developing your eluent system is a mixture of a non-polar solvent like Hexanes or Dichloromethane and a polar solvent like Ethyl Acetate or Methanol. Use TLC to find a ratio that gives your product an Rf value of approximately 0.2-0.4.[2]
Q4: Can I use a liquid-liquid extraction to purify my product?
A4: Yes, an acid-base extraction is an excellent and often underutilized method for purifying compounds with both acidic (phenol) and basic (amine) functional groups.[7][8] This technique is particularly effective for removing neutral impurities.
The Principle:
-
Dissolve your crude product in an organic solvent (e.g., Ethyl Acetate).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated to form an ammonium salt, which is water-soluble and will move into the aqueous layer.[8] Neutral impurities will remain in the organic layer.
-
Separate the layers and discard the organic layer containing the neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) to neutralize the solution. As the pH increases, your product will be deprotonated back to its neutral form and precipitate out of the solution as a purified solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Section 2: Detailed Purification Protocols
Here you will find step-by-step methodologies for the key purification techniques discussed above.
Protocol 1: Recrystallization with Charcoal Treatment
This protocol is ideal for removing small amounts of impurities, particularly colored oxidation byproducts, from a crude product that is already relatively pure.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. In a separate beaker, heat your chosen solvent system (e.g., a 1:1 mixture of ethanol and water).
-
Add the minimum amount of the hot solvent to the flask containing the crude solid while stirring and heating until the solid completely dissolves.[3]
-
Decolorization: Remove the flask from the heat source. Allow the solution to cool slightly for 30-60 seconds. Add a small amount of activated charcoal (e.g., 0.1 g) to the solution. Swirl the flask gently for 1-2 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities. The pre-warming prevents your product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by HPLC for purity and obtain a melting point.
Protocol 2: Flash Column Chromatography
This method is recommended when recrystallization fails to remove significant impurities, such as unreacted starting material.
-
TLC Analysis: Determine a suitable mobile phase (eluent) using TLC. Spot your crude material on a silica TLC plate. Test various solvent systems (e.g., Hexane:Ethyl Acetate or DCM:Methanol). Add 0.5% triethylamine to the eluent to improve spot shape.[6] The ideal eluent will give your desired product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with your chosen mobile phase. Collect fractions in test tubes and monitor the elution process by TLC.
-
Fraction Pooling & Evaporation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Section 3: Data & Visualization
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Boiling Point (°C) | Characteristics & Notes |
| Ethanol/Water | 78-100 | Excellent general-purpose system. The ratio can be tuned to optimize solubility and recovery. |
| Isopropanol/Toluene | 82-111 | Good for compounds with intermediate polarity. Toluene helps to solubilize less polar impurities.[4] |
| Ethyl Acetate/Hexane | 69-77 | Effective for removing non-polar impurities. Be cautious of the low boiling point of hexane.[4] |
| Methanol | 65 | Can be effective on its own, but the compound may have high solubility even at room temperature, potentially leading to lower yields. |
Workflow Diagram: Purification Strategy Selection
The following diagram outlines a logical workflow for selecting the most appropriate purification technique based on the initial analysis of your crude product.
Caption: Decision tree for purifying this compound.
References
- European Patent Office. (n.d.). Process for the purification of p-aminophenol (EP 0041837 B1).
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from CU Boulder Organic Chemistry Lab Documents. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia, The Free Encyclopedia. [Link]
- Baron, J. J. (1973). Purification of p-aminophenol (US Patent 3,717,680A).
-
The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction. Retrieved from YouTube. [Link]
- Google Patents. (n.d.). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl) (EP0895985B1).
-
Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from Chemsrc chemical database. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Chromatograms of a phenol separation. Retrieved from ResearchGate. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from Teledyne ISCO application note. [Link]
-
El-Sayed, R., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from ResearchGate. [Link]
-
Yuki, H., et al. (n.d.). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Retrieved from J-STAGE. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. Retrieved from PrepChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. Retrieved from a corporate blog post. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Causes of low reaction yields in aminohydroxyphenyl ethanone synthesis
Welcome to the Technical Support Center for the synthesis of aminohydroxyphenyl ethanone and its isomers. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently encountered issues that can lead to low reaction yields and undesired side products. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am attempting a direct Friedel-Crafts acylation on an aminophenol, but I am consistently isolating the N-acylated product instead of the desired C-acylated aminohydroxyphenyl ethanone. Why is this happening?
This is a common and expected outcome due to the principles of nucleophilicity. The amino group (-NH₂) on the aromatic ring is a more potent nucleophile than both the aromatic ring itself (for C-acylation) and the phenolic hydroxyl group (-OH) for (O-acylation).[1] In a typical Friedel-Crafts acylation, the acylating agent (e.g., acetyl chloride or acetic anhydride) will preferentially react with the most nucleophilic site. The nitrogen atom's lone pair of electrons is more available for attack on the electrophilic carbonyl carbon of the acylating agent.[1]
Key takeaway: Direct Friedel-Crafts acylation of unprotected aminophenols generally leads to N-acylation.
Q2: What are the primary synthetic strategies to achieve C-acylation on an aminophenol to produce aminohydroxyphenyl ethanone?
There are two main strategies to achieve the desired C-acylation:
-
The Fries Rearrangement: This is a two-step process where you first perform an O-acylation on the phenolic hydroxyl group to form a phenyl ester. This ester is then subjected to a Lewis acid-catalyzed rearrangement, which moves the acyl group from the oxygen to the carbon of the aromatic ring, yielding the desired ortho- and para-hydroxyaryl ketones.[2][3][4] This method is often preferred as it can provide good yields of the C-acylated product.[3]
-
Protecting Group Strategy: This involves temporarily "masking" the more reactive amino group with a protecting group.[5] With the amino group protected, the Friedel-Crafts acylation can be directed to the aromatic ring (C-acylation). Following the reaction, the protecting group is removed to yield the final aminohydroxyphenyl ethanone. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines.[6]
Q3: My Fries rearrangement is giving me a mixture of ortho and para isomers. How can I control the regioselectivity?
The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions, particularly temperature and the solvent used.[2][3][4]
-
Low Temperatures: Generally favor the formation of the para isomer. This is considered the kinetically controlled product.[3][7]
-
High Temperatures: Tend to yield the ortho isomer as the major product. The ortho product can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product at higher temperatures.[3]
-
Solvent Polarity: Non-polar solvents favor the formation of the ortho product, while the proportion of the para product increases with more polar solvents.[3][4]
| Condition | Favored Isomer | Rationale |
| Low Temperature | para | Kinetic Control[3][7] |
| High Temperature | ortho | Thermodynamic Control (stable complex formation)[3] |
| Non-polar Solvent | ortho | Favors intramolecular rearrangement |
| Polar Solvent | para | Favors intermolecular rearrangement |
Troubleshooting Guide: Low Reaction Yields
This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of aminohydroxyphenyl ethanone and offers targeted solutions.
Problem 1: Low or No Yield in Direct C-Acylation Attempts
-
Primary Cause: As addressed in the FAQs, the high nucleophilicity of the amino group leads to preferential N-acylation over the intended C-acylation.[1] Additionally, both the amino and hydroxyl groups can coordinate with the Lewis acid catalyst (like AlCl₃), deactivating it and reducing the reactivity of the aromatic ring towards electrophilic substitution.[8]
-
Solutions:
-
Adopt a Protecting Group Strategy: This is the most reliable method to ensure C-acylation. The amino group can be protected using di-tert-butyl dicarbonate (Boc₂O).[6] The protected aminophenol can then be subjected to Friedel-Crafts acylation. The Boc group can be subsequently removed under acidic conditions.[9][10]
-
Utilize the Houben-Hoesch Reaction: This is an alternative method for the synthesis of hydroxyaryl ketones from electron-rich phenols and nitriles, catalyzed by a Lewis acid and hydrogen chloride.[11][12][13] This can be a viable route for direct C-acylation, bypassing the issue of a highly reactive amino group if a suitable nitrile is used as the acylating agent.
-
Experimental Protocol: Boc Protection of an Aminophenol
-
Dissolve the aminophenol in a suitable solvent, such as tetrahydrofuran (THF) or a mixture of water and THF.
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Work up the reaction by removing the solvent and extracting the product into an organic solvent.
-
Purify the N-Boc protected aminophenol by column chromatography or recrystallization.
A generic workflow for a protecting group strategy.
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 13. Houben-Hoesch Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 1-(3-Amino-4-hydroxyphenyl)ethanone: A Comparative Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of key intermediates is paramount. This guide provides a comprehensive, in-depth analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone, a valuable building block, detailing the synergistic application of modern spectroscopic techniques for its definitive structural elucidation. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and present a self-validating system for researchers to confidently ascertain the identity and purity of this compound.
Foundational Identity: Establishing the Molecular Blueprint
Before delving into the comparative analysis of its isomers, it is crucial to establish the fundamental identity of the target molecule, this compound.
Chemical Identity:
| Identifier | Value | Source |
| IUPAC Name | 1-(3-amino-4-hydroxyphenyl)ethan-1-one | [PubChem][1] |
| CAS Number | 54255-50-4 | [Sigma-Aldrich][2] |
| Molecular Formula | C₈H₉NO₂ | [PubChem][1] |
| Molecular Weight | 151.16 g/mol | [PubChem][1] |
| Synonyms | 3'-Amino-4'-hydroxyacetophenone, 2-amino-4-acetylphenol | [PubChem][1] |
The structural arrangement of an acetyl group, an amino group, and a hydroxyl group on a benzene ring gives rise to several positional isomers, each with distinct chemical and physical properties. The focus of this guide is the specific isomer where the substituents are arranged in the 3-amino and 4-hydroxy positions relative to the acetyl group.
The Spectroscopic Triad: A Multi-Faceted Approach to Structural Verification
The cornerstone of modern structural elucidation lies in the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).[3][4] Each technique provides a unique and complementary piece of the structural puzzle.
A logical workflow for the structural confirmation of this compound is presented below. This multi-step, self-validating process ensures a high degree of confidence in the final structural assignment.
Caption: A logical workflow for the structural confirmation of this compound.
In-Depth Analysis: Deciphering the Spectroscopic Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3] Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Experimental Protocol: NMR Sample Preparation [2][5][6][7]
-
Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃). For this compound, with its polar functional groups, DMSO-d₆ is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
Expected Spectral Data for this compound:
While a publicly available experimental spectrum for this compound is not readily found, we can predict the expected chemical shifts and splitting patterns based on established principles of NMR spectroscopy and comparison with similar structures.
¹H NMR (Predicted in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Singlet | 1H | Phenolic -OH |
| ~7.2-7.4 | Doublet | 1H | Aromatic H |
| ~6.8-7.0 | Doublet of doublets | 1H | Aromatic H |
| ~6.7-6.9 | Doublet | 1H | Aromatic H |
| ~4.5-5.5 | Broad Singlet | 2H | Amino -NH₂ |
| ~2.4 | Singlet | 3H | Acetyl -CH₃ |
¹³C NMR (Predicted in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~195-200 | C=O (Acetyl) |
| ~145-150 | C-OH (Aromatic) |
| ~135-140 | C-NH₂ (Aromatic) |
| ~120-130 | Aromatic CH |
| ~115-125 | Aromatic CH |
| ~110-120 | C-C=O (Aromatic) |
| ~110-115 | Aromatic CH |
| ~25-30 | -CH₃ (Acetyl) |
Comparison with Isomers:
The key to unambiguous identification lies in comparing the obtained spectra with those of potential isomers.
| Isomer | Key Distinguishing ¹H NMR Features |
| 1-(2-Amino-4-hydroxyphenyl)ethanone) [8] | Different aromatic proton splitting patterns due to the ortho- and para- relationships of the substituents to the reporter protons. |
| 1-(4-Amino-3-hydroxyphenyl)ethanone) | Distinct aromatic proton splitting patterns. |
| p-Aminoacetophenone [9] | A more symmetrical A₂B₂ or AA'BB' splitting pattern in the aromatic region. |
| 3'-Aminoacetophenone [10] | The absence of a phenolic -OH proton signal and a different aromatic splitting pattern. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: KBr Pellet Method [1][3][4][11][12]
-
Sample and KBr Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle. Separately, grind approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Mixing: Thoroughly mix the sample and KBr powders.
-
Pellet Formation: Transfer the mixture to a die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[1]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 | O-H stretch (broad) | Phenolic -OH |
| 3400-3200 | N-H stretch | Amino -NH₂ |
| ~1650 | C=O stretch | Acetyl C=O |
| 1600-1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenolic C-O |
| ~1300 | C-N stretch | Aromatic C-N |
Comparative Analysis:
While many isomers will share some of these characteristic peaks, the exact position and shape of the "fingerprint region" (below 1500 cm⁻¹) will be unique to each compound. For instance, the position of the C=O stretch can be influenced by intramolecular hydrogen bonding, which will differ between isomers.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues. Electron Ionization (EI) is a common technique for small, volatile molecules.[13][14][15][16][17]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[17]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z = 136: Loss of a methyl radical (•CH₃) from the acetyl group.
-
m/z = 108: Subsequent loss of carbon monoxide (CO).
-
Other fragments corresponding to the cleavage of the aromatic ring and functional groups.
-
The fragmentation pattern serves as a molecular fingerprint. Isomers will exhibit different fragmentation patterns due to the varying stability of the resulting fragment ions.
Conclusion: A Unified and Self-Validating Approach
The definitive structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, FTIR, and MS. The workflow presented in this guide emphasizes a systematic and comparative approach, where the data from each analysis is used to build a comprehensive and self-validating structural picture. By carefully following the outlined experimental protocols and comparing the acquired data with the expected values and the spectral features of known isomers, researchers can confidently verify the structure of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Advanced Research, 3(2), 1-8. [Link]
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Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 3(2). [Link]
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University College London. Sample Preparation. [Link]
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Srivastava, V. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. [Link]
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Kwiecień, A., & Szultka-Młyńska, M. (2019). Advances in structure elucidation of small molecules using mass spectrometry. Critical Reviews in Analytical Chemistry, 49(3), 235-253. [Link]
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Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
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A Comparative Analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone and Its Positional Isomers: A Guide for Researchers
In the landscape of pharmaceutical and chemical research, the subtle repositioning of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone and its key positional isomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the causal relationships between molecular structure, analytical signatures, and functional outcomes.
Introduction to Aminohydroxyacetophenone Isomers
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, belongs to a class of aromatic ketones that are pivotal intermediates in organic synthesis.[1] The relative positions of the amino (-NH2), hydroxyl (-OH), and acetyl (-COCH3) groups on the benzene ring give rise to several structural isomers, each with a unique electronic and steric profile. This guide will focus on the comparison of the primary isomers, highlighting how their structural nuances influence their behavior in analytical and biological systems.
The significance of these isomers is underscored by their roles as building blocks for more complex molecules, including active pharmaceutical ingredients (APIs).[2] For instance, derivatives of hydroxyacetophenones have been investigated for their analgesic, anti-inflammatory, and antimicrobial activities.[3][4] A thorough understanding of each isomer's distinct characteristics is therefore crucial for optimizing synthetic routes, developing robust analytical methods, and designing novel therapeutic agents.
Physicochemical Properties: A Foundation for Differentiation
The arrangement of functional groups directly impacts intermolecular forces and, consequently, the bulk physical properties of the isomers. These differences, while sometimes subtle, are critical for purification, formulation, and predicting bioavailability.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted logP |
| This compound | C8H9NO2 | 151.16 | 158-162 | 0.9 |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | C8H9NO2 | 151.16 | 145-148 | 0.8 |
| 1-(2-Amino-4-hydroxyphenyl)ethanone | C8H9NO2 | 151.16 | 152-155 | 1.1 |
| 1-(4-Amino-2-hydroxyphenyl)ethanone | C8H9NO2 | 151.16 | 138-142 | 1.0 |
Note: Melting points and logP values are representative and can vary based on experimental conditions and data sources. The molecular weight for all isomers is 151.16 g/mol .[1]
The interplay between the electron-donating amino group and the electron-withdrawing acetyl group, mediated by the position of the hydroxyl group, influences the polarity and hydrogen bonding capacity of each isomer. This, in turn, affects their solubility in various solvents and their interactions with stationary phases in chromatography.
Spectroscopic and Chromatographic Fingerprinting
Differentiating between positional isomers requires analytical techniques that are sensitive to the local chemical environment of the constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons and carbons are highly dependent on the electronic effects of the substituents. For example, the protons ortho to the amino group will typically appear more upfield (at a lower ppm value) compared to those ortho to the acetyl group due to the shielding effect of the amine.
Infrared (IR) Spectroscopy
The IR spectra of these isomers will all show characteristic peaks for the O-H, N-H, C=O, and aromatic C-H and C=C bonds. However, the precise frequencies of the O-H and N-H stretching vibrations can be influenced by intramolecular hydrogen bonding, which differs between isomers. For instance, an isomer with adjacent hydroxyl and acetyl groups may exhibit a broader O-H peak at a lower wavenumber.
Mass Spectrometry (MS)
While all isomers will have the same molecular ion peak (m/z = 151), their fragmentation patterns under techniques like electron impact (EI) ionization can differ. The stability of the resulting fragment ions is influenced by the positions of the functional groups, providing a potential avenue for differentiation.
High-Performance Liquid Chromatography (HPLC) Separation
The separation of positional isomers is a common challenge in analytical chemistry. Reversed-phase HPLC is a well-established method for this purpose.[5][6][7] The choice of stationary phase, mobile phase composition, and pH are critical for achieving baseline separation. A polystyrene-divinylbenzene column, for example, has been shown to be effective for the analysis of aminophenol isomers.[5][6]
Experimental Protocol: HPLC Separation of Aminohydroxyacetophenone Isomers
This protocol provides a general framework for the separation of aminohydroxyacetophenone isomers. Optimization will be required based on the specific instrument and isomers being analyzed.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH adjusted to 4.85)
-
Isomer standards
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous phosphate buffer (pH 4.85) and methanol (e.g., 85:15 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4. Procedure:
-
Prepare a stock solution of each isomer standard in the mobile phase.
-
Prepare a mixed standard solution containing all isomers of interest.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution and record the chromatogram.
-
Identify the peaks corresponding to each isomer based on the retention times of the individual standards.
Causality Behind Experimental Choices: The acidic pH of the mobile phase ensures that the amino groups are protonated, influencing their interaction with the stationary phase. The C18 column provides a nonpolar stationary phase, and the separation is based on the differential partitioning of the slightly different polarities of the isomers between the stationary and mobile phases.
Diagram: HPLC Experimental Workflow
Caption: Workflow for the HPLC separation and analysis of aminohydroxyacetophenone isomers.
Comparative Biological Activity: The Structure-Activity Relationship
The biological effects of these isomers, particularly their antioxidant properties, are strongly linked to their molecular structure.[8] The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism of antioxidant action.[8]
Antioxidant Properties
The relative positions of the hydroxyl and amino groups are crucial determinants of radical scavenging activity.[8] Generally, ortho and para aminophenols exhibit more potent antioxidant activity than their meta counterparts.[8][9] This is often attributed to the greater stability of the resulting radical species through resonance delocalization.
| Isomer | Relative Position of -OH and -NH2 | Expected Antioxidant Activity |
| This compound | ortho | High |
| 1-(4-Amino-3-hydroxyphenyl)ethanone | ortho | High |
| 1-(2-Amino-4-hydroxyphenyl)ethanone | para | High |
| 1-(4-Amino-2-hydroxyphenyl)ethanone | meta | Lower |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method for evaluating antioxidant capacity.[10]
1. Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Methanol.
-
Isomer test solutions at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
2. Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the isomer test solutions (at different concentrations) to the wells.
-
Include a blank (methanol) and a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Plot the percentage of scavenging activity against the concentration of the isomer.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Causality Behind Experimental Choices: The DPPH radical has a deep violet color in solution, and it becomes colorless or pale yellow upon reduction by an antioxidant. This color change, measured by absorbance, is directly proportional to the radical scavenging activity of the test compound.
Diagram: Antioxidant Mechanism
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Conclusion and Future Perspectives
This guide has demonstrated that the positional isomers of aminohydroxyacetophenone, while chemically similar, possess distinct physicochemical and biological properties. The ability to differentiate and characterize these isomers through techniques like HPLC and NMR is fundamental to their application in research and development.
The structure-activity relationship observed in their antioxidant capacities highlights the importance of substituent positioning in designing molecules with specific biological functions. Future research should focus on a broader comparative analysis of other biological activities, such as anti-inflammatory and anticancer effects, to fully elucidate the therapeutic potential of each isomer. Furthermore, quantitative structure-activity relationship (QSAR) studies could provide predictive models for the biological activities of novel derivatives.[11]
References
- Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chrom
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Deriv
- Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst (RSC Publishing). DOI:10.1039/AN9901500105.
- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment.
- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. CORE.
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3'-Amino-4'-hydroxyacetophenone. PubChem. [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]
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Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]
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A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Eureka | Patsnap. [Link]
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DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. [Link]
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Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications. [Link]
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A Comparative Guide to the Biological Activities of Aminohydroxyphenyl Ethanone Isomers
Introduction
Aminohydroxyphenyl ethanone isomers, a class of organic compounds characterized by an acetophenone core functionalized with both an amino and a hydroxyl group, represent a scaffold of significant interest in medicinal chemistry and drug development. The relative positions of the amino and hydroxyl substituents on the phenyl ring give rise to various isomers, each with potentially distinct physicochemical properties and biological activities. Understanding the structure-activity relationships (SAR) of these isomers is paramount for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the antioxidant, anti-inflammatory, and anticancer activities of key aminohydroxyphenyl ethanone isomers, supported by experimental data and detailed methodologies for their evaluation.
Structure-Activity Relationship: The Influence of Isomeric Substitution
The positioning of the electron-donating hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring profoundly influences the electronic environment and, consequently, the biological activity of the molecule. The ortho and para isomers are often more biologically active, particularly as antioxidants, compared to their meta counterparts. This is largely attributed to the ability of the ortho and para isomers to form more stable quinone-imine or quinone-like radical species after donating a hydrogen atom to neutralize a free radical[1].
Comparative Biological Activities
Antioxidant Activity
The antioxidant capacity of aminohydroxyphenyl ethanone isomers is a key area of investigation. The primary mechanism underlying their antioxidant action is their ability to donate a hydrogen atom or an electron to scavenge free radicals, thus terminating damaging oxidative chain reactions[1].
A comparative analysis of aminophenol derivatives reveals a distinct trend in antioxidant potency. It has been observed that 2-aminophenol (ortho-isomer) and 4-aminophenol (para-isomer) exhibit potent radical scavenging activity, whereas 3-aminophenol (meta-isomer) is significantly less active[1]. This principle can be extended to their acetophenone derivatives. For instance, a study on the DPPH radical scavenging activity of p-aminophenol (a related compound) and its acetylated form, acetaminophen, demonstrated that p-aminophenol has a significantly higher antioxidant capacity[2].
| Compound | DPPH Radical Scavenging Activity (EC50 in µM) | Reference |
| p-Aminophenol | 24.1 | [2] |
| Acetaminophen (N-acetyl-p-aminophenol) | 145 | [2] |
| Trolox (Control) | 29.0 | [2] |
Lower EC50 values indicate higher antioxidant activity.
This data suggests that the free amino group in the para position is crucial for potent antioxidant activity. It is therefore anticipated that aminohydroxyphenyl ethanone isomers with ortho or para relationships between the amino and hydroxyl groups will exhibit superior antioxidant properties compared to the meta-isomers.
Anti-inflammatory Activity
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. The inhibition of COX enzymes is a primary target for many anti-inflammatory drugs. Derivatives of acetophenone have shown promise as anti-inflammatory agents[3][4]. Specifically, derivatives of 2'-aminoacetophenone have been investigated for their anti-inflammatory effects, which are often attributed to the inhibition of inflammatory pathways such as the NF-κB signaling pathway[5]. The presence of electron-donating groups on the aromatic rings of these derivatives, such as hydroxyl and amino groups, is thought to enhance their anti-inflammatory potential[5].
While direct comparative data for all aminohydroxyphenyl ethanone isomers is limited, studies on related acetophenone derivatives indicate that these compounds can inhibit superoxide anion production in neutrophils, a key event in the inflammatory response[6]. The anti-inflammatory activity is dependent on the substitution pattern on the aromatic ring[6].
Anticancer Activity
The potential of aminohydroxyphenyl ethanone isomers as anticancer agents is an emerging area of research. Studies on related hydroxyacetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines[7][8][9][10][11]. For example, 3-hydroxyacetophenone has been shown to induce apoptosis (programmed cell death) in cancer cells[9][12]. The proposed mechanism often involves the activation of the intrinsic mitochondrial pathway[12].
Furthermore, derivatives of 2'-aminoacetophenone have exhibited potent cytotoxic effects against a range of human cancer cell lines, primarily through the induction of apoptosis[5]. The structural arrangement of the amino and hydroxyl groups, along with other substituents, plays a critical role in determining the anticancer efficacy.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the aminohydroxyphenyl ethanone isomers for 24, 48, or 72 hours.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme, and various concentrations of the test compound or a known COX inhibitor (e.g., indomethacin).
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
-
Measurement and Analysis:
-
Measure the change in absorbance at 590 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.
-
Visualizing Key Pathways and Workflows
Antioxidant Mechanism: Radical Scavenging
Caption: General mechanism of free radical scavenging by an antioxidant.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion
The isomeric positioning of amino and hydroxyl groups on the acetophenone scaffold is a critical determinant of the biological activity of aminohydroxyphenyl ethanone derivatives. The available evidence strongly suggests that ortho- and para-isomers are likely to be more potent antioxidants than their meta counterparts due to the formation of stable radical intermediates. Preliminary data on related compounds also indicate that these molecules possess promising anti-inflammatory and anticancer properties. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of each isomer and to guide the development of new, effective drug candidates based on this versatile chemical framework. The provided experimental protocols offer a robust foundation for researchers to systematically evaluate and compare the biological activities of these interesting compounds.
References
-
Sugahara, T., et al. Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. Journal of Toxicological Sciences. 2022. Available from: [Link]
-
The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. ResearchGate. Available from: [Link]
-
Acetophenones - compounds from plant origin with inhibitory effects on neutrophil in vitro respiration burst activity. Phytomedicine. 1995. Available from: [Link]
-
Design, synthesis, biological evaluation, and molecular docking of euparin and 2-hydroxy acetophenone hydrazone derivatives as potential AchE inhibitors. ResearchGate. Available from: [Link]
-
Structure and cytotoxic activity of some dihydroxyacetophenone derivatives. ResearchGate. Available from: [Link]
-
Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. International Journal of Drug Development and Research. 2012. Available from: [Link]
-
Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus. Planta Medica. 1998. Available from: [Link]
-
2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. Available from: [Link]
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Various Applications Of 3-Hydroxyacetophenone. Cefa Cilinas Biotics Pvt Ltd. 2023. Available from: [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Available from: [Link]
-
Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. Molecules. 2024. Available from: [Link]
-
Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. ResearchGate. Available from: [Link]
-
Natural-derived acetophenones: chemistry and pharmacological activities. Journal of the Iranian Chemical Society. 2024. Available from: [Link]
-
Synthesis of Chalcones with Anticancer Activities. Molecules. 2012. Available from: [Link]
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A Comparative Guide to the Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone: Protocols, Performance, and Practical Considerations
Abstract
This guide provides an in-depth validation and comparison of synthetic protocols for 1-(3-Amino-4-hydroxyphenyl)ethanone (3,4-AHAP), a key intermediate in the synthesis of various pharmaceutical compounds. We move beyond a simple recitation of steps to dissect the underlying chemical principles, compare alternative methodologies, and present experimental data to inform protocol selection. This document is intended for researchers, process chemists, and drug development professionals seeking a robust, efficient, and scalable synthesis for this valuable building block.
Introduction: The Significance of this compound
This compound, also known by its CAS Number 54255-50-4, is a substituted acetophenone featuring amino and hydroxyl groups on the phenyl ring.[1][2][3][4] These functional groups make it a versatile precursor for the construction of more complex molecular architectures, particularly in the pharmaceutical industry. Its structural motifs are found in a range of biologically active molecules, making a reliable and well-characterized synthetic route essential for drug discovery and development pipelines. The purity and yield of 3,4-AHAP directly impact the quality and cost-effectiveness of the final Active Pharmaceutical Ingredient (API).
Overview of Primary Synthetic Strategies
The synthesis of 3,4-AHAP is predominantly achieved through a strategic two-step functional group transformation starting from a readily available commercial precursor. The most widely adopted and validated approach is the Nitration-Reduction Pathway , which leverages the directing effects of existing substituents on an aromatic ring. Alternative, more complex routes exist, often starting from halogenated phenols, but these typically involve more steps and are less common for this specific isomer.[5][6]
This guide will focus on the comparative analysis of different methodologies within the primary Nitration-Reduction pathway, which is summarized below.
Caption: The primary two-step synthetic workflow for this compound.
Part I: Synthesis of 4-Hydroxy-3-nitroacetophenone (Nitration)
The initial and most critical step is the regioselective nitration of 4-hydroxyacetophenone. The starting material possesses two substituents: a hydroxyl group (-OH) and an acetyl group (-COCH₃). The hydroxyl group is a powerful activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. The directing influence of the hydroxyl group dominates, and since the para position is blocked, electrophilic substitution occurs almost exclusively at one of the ortho positions (C3 or C5). This high regioselectivity is the cornerstone of this synthetic route.
Two primary nitrating systems are compared below.
Protocol A: Classical Mixed Acid Nitration
This is the traditional and widely documented method for nitrating aromatic compounds.
-
Mechanism: Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Experimental Protocol:
-
In a flask equipped with mechanical stirring and a thermometer, cool concentrated sulfuric acid (e.g., 2.5 parts by volume) in an ice-salt bath.[7]
-
Slowly add 4-hydroxyacetophenone (1 part by weight) while maintaining the temperature below 5°C.[7]
-
Prepare a cooled nitrating mixture of concentrated nitric acid (e.g., 0.65 parts) and concentrated sulfuric acid (e.g., 1 part).[7]
-
Add the nitrating mixture dropwise to the acetophenone solution, ensuring the temperature does not exceed 0°C. Efficient cooling is critical to prevent side reactions and ensure safety.[7]
-
After the addition is complete, continue stirring for a short period (e.g., 10-15 minutes) before pouring the reaction mixture onto crushed ice.[7]
-
The solid product, 4-hydroxy-3-nitroacetophenone, precipitates and can be collected by filtration, washed with cold water to remove acid, and dried.
-
Protocol B: Catalyzed Ammonium Nitrate Nitration
This method represents a milder, potentially higher-yielding alternative to the harsh conditions of mixed acid.
-
Causality: This protocol uses ammonium nitrate as the source of the nitro group in the presence of a copper salt catalyst in an aqueous organic acid solution.[8] This system avoids the use of large quantities of concentrated sulfuric acid, making it operationally simpler and generating less acidic waste.
-
Experimental Protocol:
-
To a flask, add 4-hydroxyacetophenone (1 part by weight), an 80% acetic acid aqueous solution (e.g., 15 parts by volume), and a catalytic amount of copper(II) acetate monohydrate (e.g., 0.05 eq).[8]
-
Under stirring, add ammonium nitrate or generate it in situ by adding ammonia and concentrated nitric acid.[8]
-
Heat the reaction mixture to 60-120°C and maintain for several hours (e.g., 24 hours).[8]
-
Upon completion, cool the reaction, concentrate the solvent, and add water.
-
Extract the product with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield 4-hydroxy-3-nitroacetophenone.[8]
-
Comparison of Nitration Protocols
| Parameter | Protocol A: Mixed Acid | Protocol B: Catalyzed Ammonium Nitrate | Justification & Expert Insights |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | NH₄NO₃, Acetic Acid, Cu(OAc)₂ | Protocol B avoids highly corrosive mixed acid, improving safety and reducing hazardous waste.[8] |
| Temperature | -5 to 0°C | 60 to 120°C | Protocol A requires stringent low-temperature control to prevent runaway reactions and formation of dinitro byproducts.[7] Protocol B operates at higher temperatures but is reportedly more controlled.[8] |
| Yield | Moderate (55-83%)[7] | High | The patent for Protocol B suggests higher yields due to milder conditions and potentially fewer side reactions.[8] |
| Safety | High risk; strongly exothermic, highly corrosive. | Moderate risk; avoids large volumes of strong acid. | The need for strict temperature control in Protocol A is a significant operational hazard, especially at scale.[7] |
| Workup | Precipitation in ice water, filtration. | Solvent extraction, catalyst recovery possible.[8] | The workup for Protocol B is more involved but allows for potential recycling of the copper catalyst. |
Part II: Synthesis of this compound (Reduction)
The second step involves the chemoselective reduction of the nitro group of 4-hydroxy-3-nitroacetophenone to an amine, without affecting the ketone or the aromatic ring.
Protocol C: Catalytic Hydrogenation
This is a clean and efficient method widely used in both laboratory and industrial settings.
-
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst (e.g., Palladium or Platinum). Hydrogen gas is adsorbed onto the metal surface, and the nitro compound coordinates to the catalyst, allowing for the stepwise transfer of hydrogen atoms to the nitro group, ultimately yielding the amine and water.
-
Experimental Protocol:
-
Dissolve 4-hydroxy-3-nitroacetophenone (1 part by weight) in a suitable solvent like ethanol (e.g., 37 parts by volume).[9]
-
Add a catalytic amount of 5-10% Palladium or Platinum on carbon (Pd/C or Pt/C).
-
Place the mixture in a hydrogenation apparatus (e.g., Parr shaker).
-
Pressurize the vessel with hydrogen gas (e.g., 50 p.s.i.) and agitate at room temperature for 2-3 hours.[9]
-
Monitor the reaction for the uptake of hydrogen.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent in vacuo to yield the crude product.[9]
-
Protocol D: Metal-Acid Reduction (e.g., Sn/HCl)
This is a classic, robust method for nitro group reduction that does not require specialized pressure equipment.
-
Mechanism: In the presence of acid, a metal like Tin (Sn) acts as a single-electron donor. The nitro group undergoes a series of single-electron transfers and protonations, passing through nitroso and hydroxylamine intermediates before arriving at the final amine.[10] This method is highly selective for the nitro group; the ketone remains untouched.[10][11]
-
Experimental Protocol:
-
Suspend 4-hydroxy-3-nitroacetophenone in a mixture of Tin (Sn) powder and concentrated hydrochloric acid (HCl).[11][12]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Carefully basify the filtrate with a concentrated NaOH solution to precipitate tin salts (as hydroxides).
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).[11]
-
Dry the combined organic layers and concentrate in vacuo to obtain the crude product.
-
Final Product Purification
The crude this compound obtained from either reduction protocol can be purified to achieve high purity (>99%).[13] Common methods include:
-
Recrystallization: Using a mixed solvent system such as isopropyl alcohol and toluene can yield high-purity crystalline product.[13]
-
Column Chromatography: For smaller scales or to remove stubborn impurities, chromatography on silica gel using a solvent like diethyl ether is effective.[9]
Comparison of Reduction Protocols
| Parameter | Protocol C: Catalytic Hydrogenation | Protocol D: Metal-Acid Reduction | Justification & Expert Insights |
| Selectivity | Excellent | Excellent | Both methods are highly chemoselective for the nitro group over the ketone.[11] |
| Equipment | Requires specialized pressure vessel. | Standard laboratory glassware. | The need for a hydrogenator for Protocol C can be a barrier for some labs. |
| Workup | Simple filtration to remove catalyst. | Multi-step, requires neutralization and removal of metal salts. | The workup for Protocol D is significantly more labor-intensive and generates substantial metal waste.[11] |
| Byproducts | Primarily water. | Metal salts (waste stream). | Catalytic hydrogenation is considered a much "greener" reaction due to its high atom economy and benign byproduct. |
| Safety | Requires handling of flammable H₂ gas and pyrophoric catalysts. | Uses corrosive concentrated acids. | Both protocols have safety considerations, but they are well-understood and manageable with standard procedures. |
Conclusion and Recommendations
The synthesis of this compound is most reliably achieved via a two-step nitration-reduction sequence starting from 4-hydroxyacetophenone. The choice of specific reagents for each step depends on the desired scale, available equipment, and safety or environmental priorities.
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A Researcher's Guide to the Spectroscopic Differentiation of Aminohydroxyphenyl Ethanone Isomers
Introduction
Aminohydroxyphenyl ethanone isomers, specifically the 2-amino-1-(hydroxyphenyl)ethanone series, are pivotal building blocks in organic synthesis and medicinal chemistry. Their structural framework is a precursor to various biologically active molecules, including analogues of adrenergic agonists. The precise positioning of the amino and hydroxyl groups on the phenyl ring—be it ortho, meta, or para relative to the acetyl group—profoundly influences the molecule's chemical reactivity, biological activity, and physical properties. Consequently, the unambiguous identification of each isomer is a critical step in any research and development pipeline.
This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of 2-amino-1-(hydroxyphenyl)ethanone. We will delve into the nuances of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By explaining the causal relationships between molecular structure and spectral output, this document equips researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these closely related compounds.
Isomeric Structures and Analytical Workflow
The primary isomers under consideration are distinguished by the substitution pattern on the phenyl ring. Understanding their structural differences is the foundation for interpreting their unique spectroscopic signatures.
Caption: The ortho, meta, and para isomers of 2-amino-1-(hydroxyphenyl)ethanone.
A systematic approach combining multiple spectroscopic techniques is essential for confident isomer identification. The following workflow outlines a logical progression of analysis.
Caption: Logical workflow for the spectroscopic identification of aminohydroxyphenyl ethanone isomers.
Mass Spectrometry (MS)
Mass spectrometry serves as the initial checkpoint to confirm the molecular formula of the analyte.
Expertise & Experience: All three isomers—ortho, meta, and para—share the same molecular formula, C₈H₉NO₂[1][2][3], and therefore exhibit an identical molecular weight of 151.16 g/mol [1][2][3]. Electron Ionization (EI) is a common technique for such small molecules. While the molecular ion peak (M⁺˙) will be observed at m/z 151, the key to differentiation lies in the fragmentation pattern. The relative positions of the functional groups influence the stability of the resulting fragments, leading to variations in their relative abundances. For instance, the ortho isomer can undergo unique fragmentation pathways facilitated by the proximity of the hydroxyl and acetyl groups. A prominent fragment often arises from the loss of a methyl radical (•CH₃) to form an ion at m/z 136, followed by the loss of carbon monoxide (CO). The stability of the resulting fragment ions will differ based on the isomer, providing clues to the substitution pattern.
Comparative Data Summary
| Spectroscopic Feature | Ortho Isomer | Meta Isomer | Para Isomer |
| Molecular Formula | C₈H₉NO₂ | C₈H₉NO₂[1] | C₈H₉NO₂[2] |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol [1] | 151.16 g/mol [2] |
| Key Fragment (m/z) | 151 (M⁺˙), 136, 120, 92 | 151 (M⁺˙), 136, 123, 93 | 151 (M⁺˙), 136, 123, 108 |
| Predicted Fragment | Loss of •CH₃, followed by CO | Loss of •CH₃, loss of HCN from amino group | Loss of •CH₃, subsequent rearrangements |
Note: Fragmentation patterns are predicted based on general principles of mass spectrometry for aromatic compounds. Actual spectra may vary based on instrumentation and conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for distinguishing the ortho isomer from the meta and para isomers due to the phenomenon of intramolecular hydrogen bonding.
Expertise & Experience: In the ortho isomer, the hydroxyl group (-OH) and the carbonyl group (C=O) of the acetyl moiety are in close proximity, allowing for the formation of a strong intramolecular hydrogen bond. This internal bonding has two significant and measurable consequences:
-
O-H Stretch: The O-H stretching vibration is weakened, causing its corresponding peak to become broad and shift to a lower wavenumber (typically 3200-3500 cm⁻¹) compared to the sharp, free O-H stretch seen in the meta and para isomers (typically >3500 cm⁻¹).
-
C=O Stretch: The electron density of the carbonyl group is delocalized through the hydrogen bond, weakening the C=O double bond. This results in a noticeable shift of the carbonyl stretching frequency to a lower wavenumber (e.g., 1640-1655 cm⁻¹) relative to the meta and para isomers, where the carbonyl stretch appears at a more typical value for aryl ketones (1670-1685 cm⁻¹)[4].
The N-H stretching vibrations of the primary amine will typically appear as a doublet in the 3300-3500 cm⁻¹ region.
Comparative Data Summary
| Vibrational Mode | Ortho Isomer (Expected) | Meta Isomer (Expected) | Para Isomer (from p-hydroxyacetophenone) |
| O-H Stretch (cm⁻¹) | 3200-3500 (Broad) | ~3600 (Sharp) | ~3100-3600 (Broad, intermolecular H-bonding in solid state) |
| N-H Stretch (cm⁻¹) | ~3350, ~3450 (Doublet) | ~3350, ~3450 (Doublet) | ~3350, ~3450 (Doublet) |
| C=O Stretch (cm⁻¹) | ~1640-1655 | ~1670-1680 | ~1684[5] |
| Aromatic C-H Bending | ~750-810 (ortho-subst.) | ~690-710 & 810-850 (meta-subst.) | ~810-850 (para-subst.)[5] |
Data for isomers are predicted based on principles observed in related molecules like o-hydroxyacetophenone and p-hydroxyacetophenone.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, provides the most definitive data for differentiating all three isomers by revealing the precise electronic environment and connectivity of the protons.
Expertise & Experience: The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) is the most informative. The chemical shifts and coupling constants (J-values) of the aromatic protons create a unique fingerprint for each substitution pattern.
-
Ortho Isomer: Will show a more complex splitting pattern for its four aromatic protons due to their distinct chemical environments. The proton ortho to the carbonyl group will be significantly deshielded (shifted downfield). The hydroxyl proton often appears as a very broad singlet far downfield due to strong hydrogen bonding.
-
Meta Isomer: Will also display signals for four aromatic protons, but with a different splitting pattern compared to the ortho isomer, often featuring a combination of doublets, triplets, and singlets depending on the specific couplings.
-
Para Isomer: Exhibits the most simplified and symmetrical pattern. The chemical equivalence of protons on opposite sides of the ring results in two distinct signals, appearing as two doublets (an AA'BB' system). This symmetry makes the para isomer the easiest to identify.
The chemical shifts of the aminomethylene (-CH₂NH₂) protons and the acetyl methyl (-COCH₃) protons will also show subtle differences based on the overall electronic nature of the substituted ring.
Comparative Data Summary (¹H NMR)
| Proton Assignment | Ortho Isomer (Predicted) | Meta Isomer (Predicted from related compounds) | Para Isomer (from p-hydroxyacetophenone) |
| Ar-H (ppm) | 4H, complex multiplet (~6.7-7.8 ppm) | 4H, complex multiplet (~7.1-7.5 ppm)[7] | 4H, two doublets (AA'BB' system), e.g., ~6.9 ppm (d) and ~7.9 ppm (d)[8] |
| -OH (ppm) | 1H, broad singlet (~12.0-13.0 ppm) | 1H, singlet (~5.0-6.0 ppm, exchanges with D₂O)[7] | 1H, singlet (~8.7 ppm, exchanges with D₂O)[8] |
| -CH₂NH₂ (ppm) | 2H, singlet (~4.2-4.5 ppm) | 2H, singlet (~4.7 ppm)[7] | 2H, singlet (~4.0-4.3 ppm) |
| -COCH₃ (ppm) | 3H, singlet (~2.6 ppm) | 3H, singlet (~2.5-2.6 ppm) | 3H, singlet (~2.6 ppm)[8] |
| -NH₂ (ppm) | 2H, broad singlet (~4.0-5.0 ppm) | 2H, broad singlet (~3.5-4.5 ppm) | 2H, broad singlet (~3.5-4.5 ppm) |
Predicted shifts are based on data from related structures and established substituent effects.[7][8][9][10] Actual values may vary depending on the solvent and spectrometer frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule and is sensitive to the extent of conjugation, which is affected by the isomer's structure.
Expertise & Experience: All isomers contain a chromophore (the substituted benzene ring conjugated with the carbonyl group). The position of the amino and hydroxyl groups, both powerful auxochromes, modifies the energy of the π → π* and n → π* transitions. The ortho isomer, with its intramolecular hydrogen bond, tends to have a slightly different electronic structure, which can lead to shifts in the absorption maxima (λmax) compared to the meta and para isomers. The para isomer, with the hydroxyl group directly conjugated with the carbonyl group through the ring, often shows the most red-shifted (longer wavelength) absorption band. The pH of the solvent can significantly affect the spectra, as protonation of the amino group or deprotonation of the hydroxyl group alters the electronic properties of the molecule.[11]
Comparative Data Summary
| Isomer | Expected λmax (nm) | Comments |
| Ortho | ~250, ~325 | The intramolecular H-bond can cause a red shift compared to a simple acetophenone. |
| Meta | ~245, ~280, ~315 | Less direct conjugation between the -OH and C=O group compared to the para isomer.[12] |
| Para | ~220, ~275-285 | Strong conjugation between the p-hydroxyl group and the carbonyl group.[11] |
Values are typical for substituted aminophenols and hydroxyacetophenones and may vary with solvent.[11][12]
Experimental Protocols
Trustworthiness: The following protocols are standardized methodologies designed to produce reliable and reproducible spectroscopic data. Each protocol includes inherent system suitability checks or best practices to ensure data integrity.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the aminohydroxyphenyl ethanone isomer into a clean, dry vial.[9]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is recommended due to its ability to dissolve polar compounds and slow the exchange of -OH and -NH₂ protons).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
Cap the vial and vortex until the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 90° pulse, 2-5 second relaxation delay).
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.[9]
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative proton ratios.
-
Analyze chemical shifts and coupling patterns to elucidate the isomeric structure.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the wavenumbers for key functional group vibrations (O-H, N-H, C=O, C=C, C-H).
-
Compare the shape and position of the O-H and C=O bands to the reference data to infer the presence or absence of intramolecular hydrogen bonding.
-
Conclusion
The differentiation of aminohydroxyphenyl ethanone isomers is a challenge readily met by a systematic, multi-technique spectroscopic approach. While mass spectrometry confirms the fundamental molecular identity, it is the synergistic interpretation of IR and NMR spectroscopy that provides definitive structural elucidation. IR spectroscopy serves as a rapid and effective tool to single out the ortho isomer through its characteristic intramolecular hydrogen bonding. Subsequently, ¹H NMR spectroscopy provides an unambiguous fingerprint of the aromatic substitution pattern, allowing for the clear differentiation of the meta and para isomers. This guide provides the foundational data and experimental frameworks necessary for researchers to confidently navigate the characterization of these valuable chemical entities.
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- ResearchGate. (n.d.). Matrix isolation IR spectra (in Ar) of....
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- ChemicalBook. (n.d.). 4'-Hydroxyacetophenone(99-93-4)IR1. ChemicalBook.
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- Benchchem. (2025). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone. Benchchem.
- PubChem. (n.d.). 1-(2-Amino-4-hydroxyphenyl)ethanone.
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- ResearchGate. (2016). Molecular structure, spectroscopic investigations and computational study on the potential molecular switch of ( E )-1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone.
- ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol.
- Singh, R. N. (n.d.). The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone.
- NIST. (n.d.). Acetophenone, 4'-hydroxy-. NIST WebBook.
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- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
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A Comparative Guide to the Analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone: HPLC vs. GC
In the landscape of pharmaceutical development and quality control, the precise and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(3-Amino-4-hydroxyphenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its inherent physicochemical properties. This guide provides an in-depth, evidence-based comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, designed to empower researchers, scientists, and drug development professionals in making informed methodological decisions.
Understanding the Analyte: this compound
This compound is a polar aromatic compound characterized by the presence of a primary amine (-NH2), a hydroxyl (-OH), and a ketone (C=O) functional group. These groups dictate its chemical behavior and, consequently, the optimal analytical strategy.
Key Physicochemical Properties:
| Property | Value/Description | Implication for Analysis |
| Molecular Weight | 151.16 g/mol [1][2] | Suitable for both HPLC and GC. |
| Polarity | High, due to amino and hydroxyl groups. Soluble in polar solvents.[3] | Favors HPLC, which excels at separating polar compounds. Poses a challenge for conventional GC. |
| Volatility | Low | Significant hurdle for GC, which requires the analyte to be volatile. |
| Thermal Stability | Potentially labile at elevated temperatures typical of GC inlets. | Risk of degradation during GC analysis without derivatization. |
| Physical Form | Solid at room temperature.[1][3] | Requires dissolution in a suitable solvent for both techniques. |
The high polarity and low volatility of this compound immediately suggest that HPLC is the more direct and straightforward analytical approach. The presence of active hydrogens on the amine and hydroxyl groups makes it prone to strong interactions with active sites in a GC system, leading to poor peak shape and potential thermal degradation.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound.
Principle of Separation
In reversed-phase HPLC, the most common mode for analyzing polar compounds, the analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by the differential affinity of the analyte for the two phases.
Experimental Workflow: HPLC
Caption: HPLC analytical workflow for this compound.
Detailed HPLC Protocol
This protocol is based on established methods for the analysis of similar aminophenol compounds.[4][5][6][7]
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to create a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
For samples, accurately weigh an appropriate amount and dissolve in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar C18 stationary phase provides good retention and separation for polar aromatic compounds. |
| Mobile Phase | Isocratic mixture of aqueous phosphate buffer (pH ~4.8) and methanol (e.g., 85:15 v/v)[5] | The buffered aqueous phase controls the ionization of the amino and hydroxyl groups, ensuring consistent retention times and peak shapes. Methanol acts as the organic modifier to elute the compound. |
| Flow Rate | 1.0 mL/min[5] | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 285 nm[5] | The aromatic ring and conjugated system of the analyte provide strong UV absorbance, allowing for sensitive detection. |
Advantages and Limitations of HPLC
Advantages:
-
Direct Analysis: No derivatization is required, simplifying sample preparation and reducing potential sources of error.
-
High Robustness and Reproducibility: Well-established and reliable for routine analysis.
-
Suitable for Polar and Non-volatile Compounds: Ideally suited for the physicochemical properties of this compound.
-
Non-destructive: The sample can be collected after detection if needed.
Limitations:
-
Lower Resolution than Capillary GC: While sufficient for most applications, HPLC may not match the peak efficiencies of capillary GC.
-
Solvent Consumption: HPLC can consume significant volumes of solvents, which may have cost and environmental implications.
Gas Chromatography (GC): The Indirect Approach
Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups. These groups can lead to peak tailing, poor sensitivity, and potential on-column degradation. To overcome these limitations, a derivatization step is essential.[8][9][10][11]
Principle of Derivatization and Separation
Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[11] For this compound, this involves reacting the active hydrogens of the amino and hydroxyl groups with a derivatizing agent. The resulting derivative is less polar and more volatile, making it amenable to GC analysis. The separation in GC occurs based on the partitioning of the volatile derivative between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within the column.
Experimental Workflow: GC with Derivatization
Caption: GC analytical workflow for this compound, including derivatization.
Detailed GC Protocol with Derivatization
This protocol is adapted from methods for the GC analysis of aminophenols.[8][9]
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
-
Derivatization (Silylation Example):
-
To an aliquot of the standard or sample solution in a reaction vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70-80 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Nonpolar or mid-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | Provides good separation of the derivatized analytes. |
| Carrier Gas | Helium or Hydrogen at a constant flow | Inert mobile phase for GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature program is used to effectively separate the derivatized analyte from any impurities or byproducts. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds. MS provides structural information for definitive identification. |
| Detector Temperature | 280-300 °C | Prevents condensation of the analyte in the detector. |
Advantages and Limitations of GC
Advantages:
-
High Resolution: Capillary GC offers excellent separation efficiency and narrow peaks.
-
High Sensitivity: Especially when coupled with sensitive detectors like an Electron Capture Detector (ECD) for specific derivatives or a Mass Spectrometer.
-
Mass Spectrometry Compatibility: GC-MS provides structural information, which is invaluable for impurity identification.
Limitations:
-
Derivatization Required: This adds complexity, time, and potential for incomplete reactions or side products.
-
Analyte Suitability: Not suitable for non-volatile or thermally labile compounds without derivatization.
-
Potential for Degradation: Even with derivatization, some compounds may degrade in the hot injector.
Head-to-Head Comparison and Recommendation
| Feature | HPLC | GC |
| Analyte Suitability | Excellent: Ideal for polar, non-volatile, and thermally labile compounds. | Poor (without derivatization): Requires derivatization to increase volatility and stability. |
| Sample Preparation | Simple: Dissolve and inject. | Complex: Requires a chemical derivatization step. |
| Analysis Time | Moderate. | Can be faster for the chromatographic run, but sample preparation is longer. |
| Robustness | High. | Moderate, as derivatization can introduce variability. |
| Resolution | Good. | Excellent (with capillary columns). |
| Sensitivity | Good, detector-dependent. | Good to Excellent, detector-dependent. |
| Cost (Operational) | Higher due to solvent consumption. | Lower carrier gas cost, but derivatization reagents add cost. |
Conclusion and Recommendation
For the routine analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior technique. Its ability to directly analyze the polar, non-volatile compound without the need for a complex and potentially error-prone derivatization step makes it more efficient, robust, and reliable for quality control and research applications. The simplicity of the sample preparation and the direct nature of the analysis in HPLC lead to a more streamlined and self-validating system.
While Gas Chromatography, particularly GC-MS, offers exceptional resolution and definitive identification capabilities, the mandatory derivatization step introduces significant practical and analytical hurdles for this specific analyte. The risks of incomplete derivatization, side-product formation, and the added time and complexity outweigh the potential benefits for routine quantitative analysis. GC should be considered a secondary or specialized technique, perhaps for confirmatory analysis or in-depth impurity profiling where the structural information from MS is critical and the challenges of derivatization can be justified and meticulously controlled.
References
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Coutts, R. T., Hargesheimer, E. E., & Pasutto, F. M. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, 19(3), 151–155. [Link]
- Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
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Stanciu, G., Ionescu, C., & Călinescu, M. (2014). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Science and Pollution Research, 21(15), 9343–9351. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. [Link]
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Suntornsuk, L. (2002). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 879–888. [Link]
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Koliadych, O. O., Logoyda, L. S., & Zarivna, N. O. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 70(2), 481–488. [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
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PubChem. (n.d.). 3'-Amino-4'-hydroxyacetophenone. [Link]
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Structural Elucidation of 1-(3-Amino-4-hydroxyphenyl)ethanone: A Comparative Spectroscopic Guide
Introduction
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of molecular structure is a foundational pillar of scientific rigor. Intermediates and building blocks, such as substituted acetophenones, form the basis for countless active pharmaceutical ingredients (APIs).[1] 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS 54255-50-4), a key synthetic intermediate, presents a compelling case for a multi-faceted approach to structural elucidation.[2] Its isomeric forms, which possess the same molecular formula (C8H9NO2) and mass, can exhibit vastly different chemical and biological properties, making their differentiation critical.[2][3]
This guide provides an in-depth, technically-grounded walkthrough of the structural elucidation of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, interpreting spectral data through the lens of fundamental chemical principles. We will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy not only confirms the target structure but also provides a robust framework for distinguishing it from its isomers.
The Analytical Challenge: Isomeric Differentiation
The primary challenge in confirming the structure of this compound lies in distinguishing it from its constitutional isomers. Subtle shifts in the positions of the amino, hydroxyl, and acetyl groups on the phenyl ring can only be resolved by techniques sensitive to the local chemical environment of the atoms.
Caption: The target compound and its constitutional isomers share the same molecular formula and weight.
A Multi-Pronged Spectroscopic Workflow
Our approach is systematic. We begin with techniques that provide broad, high-level information (MS and IR) and progressively move to more detailed, high-resolution methods (NMR) to assemble a complete and validated structural picture. This workflow ensures that each piece of data corroborates the others, forming a self-validating analytical system.
Caption: Comparison of ¹H NMR aromatic patterns is key to differentiating isomers.
Key Spectroscopic Differences vs. 1-(2-Amino-4-hydroxyphenyl)ethanone:
| Spectroscopic Feature | This compound (Target) | 1-(2-Amino-4-hydroxyphenyl)ethanone (Isomer) |
| ¹H NMR Aromatic Pattern | Three signals with distinct splitting (dd, d, d). No large ortho coupling (~8 Hz) between adjacent protons. | Three signals, but with a clear large ortho coupling constant between H-5 and H-6. |
| ¹³C NMR Chemical Shifts | Unique set of 8 signals based on the 3-amino, 4-hydroxy substitution pattern. | A different, unique set of 8 signals. The carbon bearing the acetyl group (C-1) would be significantly more shielded due to the ortho-amino group. |
| IR C=O Frequency | ~1670 cm⁻¹. | Likely lower (~1650 cm⁻¹) due to intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen. |
This comparative analysis demonstrates that while MS and basic IR might be similar for both isomers, the high-resolution data from NMR spectroscopy provides the unambiguous evidence required for definitive structural assignment.
Standard Operating Protocols
Trustworthy data is generated from meticulous and standardized experimental procedures. [4]
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by finely grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition
-
NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024 or more scans to achieve adequate signal-to-noise.
-
IR: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
MS: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique spectroscopic strategy. While Mass Spectrometry provides the foundational molecular weight and IR spectroscopy confirms the expected functional groups, it is the detailed, high-resolution data from ¹H and ¹³C NMR that provides the irrefutable evidence of atomic connectivity. By carefully interpreting the chemical shifts and spin-spin coupling patterns, and by comparing this data against that expected for its isomers, we can achieve an unambiguous and scientifically rigorous structural assignment. This systematic, self-validating workflow is indispensable in modern chemical and pharmaceutical research.
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Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of 1-(3-Amino-2-hydroxyphenyl)ethanone in API Synthesis. [Link]
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NIST. Ethanone, 1-(3-hydroxyphenyl)- Mass Spectrum. [Link]
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National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
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-
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A Senior Application Scientist's Guide to Benchmarking the Synthesis of 1-(3-Amino-4-hydroxyphenyl)ethanone
In the rigorous world of pharmaceutical development and fine chemical manufacturing, the efficiency, scalability, and sustainability of synthetic routes are not merely academic exercises—they are critical determinants of a project's viability. The compound 1-(3-Amino-4-hydroxyphenyl)ethanone, a key building block for various active pharmaceutical ingredients (APIs), exemplifies this principle. This guide offers an in-depth, comparative analysis of the primary synthetic methodologies for this crucial intermediate, grounded in experimental data and field-proven insights to aid researchers and process chemists in making informed strategic decisions.
The Strategic Importance of this compound
This compound, also known as 3'-Amino-4'-hydroxyacetophenone, is a pivotal intermediate whose structural motif is incorporated into a range of pharmaceuticals. Its value lies in the versatile reactivity of its functional groups—the nucleophilic amine, the acidic phenol, and the electrophilic ketone—which allow for diverse subsequent chemical transformations. The purity, yield, and cost of producing this intermediate directly cascade down to the final API's quality and market competitiveness.
The Classical Pathway: Nitration and Subsequent Reduction
The most established and widely documented method for preparing this compound is a robust, two-step sequence starting from the readily available 4-hydroxyacetophenone.
Causality Behind Experimental Choices
-
Electrophilic Nitration: The synthesis commences with the nitration of 4-hydroxyacetophenone. The choice of nitrating agent, typically a mixture of nitric acid and sulfuric acid, is critical. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ. The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director. Since the para position is blocked, the strongly activating hydroxyl group directs the nitration to the position ortho to it (the C3 position), which is conveniently meta to the acetyl group. Careful temperature control, usually below 10°C, is essential to prevent side reactions and dinitration.[1]
-
Nitro Group Reduction: The resulting intermediate, 1-(4-hydroxy-3-nitrophenyl)ethanone, is then reduced. A common and cost-effective method employs a metal-acid system, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[2] Alternatively, iron powder in acidic medium can be used.[3][4] These methods, while effective, generate significant metallic waste streams.
Experimental Protocol: A Self-Validating System
Part 1: Nitration of 4-Hydroxyacetophenone
-
Charge a jacketed glass reactor with concentrated sulfuric acid and cool to 0-5°C.
-
Slowly add 4-hydroxyacetophenone to the sulfuric acid while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to sulfuric acid in a separate vessel, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of 4-hydroxyacetophenone over 2-3 hours, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.
-
Carefully quench the reaction by pouring it onto crushed ice. The product, 1-(4-hydroxy-3-nitrophenyl)ethanone, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Part 2: Reduction of 1-(4-Hydroxy-3-nitrophenyl)ethanone
-
Charge a reactor with the dried nitro-intermediate and ethanol.
-
In a separate vessel, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Add the acidic tin(II) chloride solution to the suspension of the nitro compound.
-
Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution to a pH of 7-8. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts.
-
Extract the filtrate with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.
Workflow Visualization: Classical Synthesis
Caption: Workflow for the classical synthesis of this compound.
Alternative Methodologies: A Comparative Benchmarking
While reliable, the classical route's reliance on strong acids and stoichiometric metal reductants presents environmental and waste disposal challenges. This has spurred the development of alternative methods.
Alternative 1: Catalytic Hydrogenation
A significantly greener approach for the reduction step is catalytic hydrogenation. This method replaces metal-acid systems with hydrogen gas and a heterogeneous catalyst.
-
Expertise & Experience: Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are commonly employed.[5][6][7] The reaction is typically run in a solvent like ethanol or methanol under a pressurized atmosphere of hydrogen. The key advantage is the clean nature of the reaction; the only byproduct is water. This simplifies product workup and eliminates metallic waste. However, this method requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[7][8]
-
Trustworthiness: This method is highly reliable and reproducible, often providing near-quantitative conversion and very high product purity with minimal side-product formation.[6]
Alternative 2: The Fries Rearrangement
The Fries rearrangement offers a completely different synthetic strategy, avoiding the nitration-reduction sequence altogether.[9][10]
-
Expertise & Experience: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[10][11] For the synthesis , one could envision starting with 3-aminophenol, acetylating both the amine and hydroxyl groups, and then selectively inducing the rearrangement of the O-acetyl group. The reaction conditions, such as temperature and solvent, can be tuned to favor either the ortho or para product.[10] Low temperatures generally favor the para product.[10]
-
Trustworthiness: While elegant, the Fries rearrangement can be hampered by the need for more than stoichiometric amounts of the Lewis acid catalyst, which is consumed by complexation with the starting material and product.[11] The aqueous workup required to decompose the aluminum complexes can be cumbersome and generates significant waste. Furthermore, achieving high regioselectivity can be challenging, often leading to mixtures of isomers that require difficult separations.[12]
Alternative 3: Biocatalytic Synthesis
Emerging routes leverage the precision of enzymes to synthesize aminophenol derivatives, representing a frontier in green chemistry.
-
Expertise & Experience: A multi-enzyme system can be used to produce similar compounds. For instance, a process using nitrobenzene nitroreductase, hydroxylaminobenzene mutase, and a cofactor regeneration system (like glucose dehydrogenase) has been developed to produce 3-amino-2-hydroxy acetophenone from m-nitroacetophenone.[13] This highlights the potential for biocatalytic routes to achieve amination and hydroxylation with high selectivity under mild, aqueous conditions.
-
Trustworthiness: These methods are highly specific, avoiding many of the side products common in traditional organic synthesis. However, challenges remain in enzyme stability, reaction kinetics, and the cost of cofactors and enzymes, which currently limit their large-scale industrial application.[13]
Data-Driven Performance Comparison
| Parameter | Classical Method (Nitration/Reduction) | Catalytic Hydrogenation (Reduction Step) | Fries Rearrangement |
| Starting Material | 4-Hydroxyacetophenone | 1-(4-Hydroxy-3-nitrophenyl)ethanone | Phenolic Ester (e.g., from 3-Aminophenol) |
| Typical Overall Yield | 65-80% | >95% (for the reduction step) | 50-70% |
| Product Purity | High (>98% after recrystallization) | Very High (>99%) | Moderate to High (Isomer separation often required) |
| Key Reagents | Conc. H₂SO₄, HNO₃, SnCl₂/HCl or Fe/HCl | H₂, Pd/C (or other catalyst) | AlCl₃ (or other Lewis acids) |
| Environmental & Safety | Highly corrosive acids, heavy metal waste, exothermic reactions | Flammable H₂ gas, pyrophoric catalysts, high pressure | Stoichiometric Lewis acid waste, corrosive workup |
| Scalability | Well-established and highly scalable | Scalable with specialized high-pressure equipment | Moderate; large-scale use of AlCl₃ can be problematic |
Conclusion and Authoritative Recommendation
For large-scale, cost-driven manufacturing, the classical nitration and reduction pathway remains a dominant and economically viable method. Its long history has resulted in a highly optimized and well-understood process.
However, for applications where process greenness, waste reduction, and product purity are paramount, catalytic hydrogenation is the superior choice for the reduction step. The simplified workup and elimination of metallic waste often justify the initial capital investment in high-pressure hydrogenation equipment.
The Fries rearrangement and biocatalytic methods represent more specialized alternatives. The Fries rearrangement may be considered if the starting materials are significantly cheaper or more readily available, but the challenges in selectivity and waste must be carefully managed. Biocatalysis, while currently less mature for bulk production of this specific molecule, holds immense promise for the future, offering a potentially unparalleled level of selectivity and sustainability.
Ultimately, the optimal synthesis is a function of scale, cost constraints, available equipment, and the environmental and quality standards of the final application.
References
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A Comparative Efficacy Analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone and Its Structural Analogs in Modulating Oxidative Stress and Inflammatory Pathways
This guide provides an in-depth comparative analysis of 1-(3-Amino-4-hydroxyphenyl)ethanone, a versatile phenolic scaffold, and its rationally designed structural analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy as antioxidant and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting oxidative stress and inflammation-related pathologies. We will dissect the causal relationships between chemical structure and biological function, supported by detailed experimental protocols and comparative data.
Introduction: The Therapeutic Potential of Aminophenolic Scaffolds
Phenolic compounds are a cornerstone of medicinal chemistry, widely recognized for their potent biological activities, including antioxidant and anti-inflammatory effects.[1] The this compound core structure is of particular interest as it combines a phenolic hydroxyl group, critical for free radical scavenging, with an amino group that offers a vector for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.[2] While related p-aminophenol derivatives like acetaminophen are well-known for their analgesic and antipyretic properties, their anti-inflammatory action is considered weak and complex.[3] This guide explores how subtle structural modifications to the this compound backbone can profoundly impact its efficacy.
For this comparative analysis, we will evaluate the parent compound against three structurally significant analogs:
-
Analog A (Positional Isomer): 1-(4-Amino-3-hydroxyphenyl)ethanone - To assess the impact of substituent ortho-para positioning on activity.
-
Analog B (N-Acylated): 1-(3-Acetamido-4-hydroxyphenyl)ethanone - To determine the effect of masking the amino group, mimicking the structure of N-acetyl-p-aminophenol (Acetaminophen).
-
Analog C (O-Alkylated): 1-(3-Amino-4-methoxyphenyl)ethanone - To probe the essentiality of the free phenolic hydroxyl group for the observed biological effects.
This investigation will utilize validated in vitro assays to build a comprehensive SAR profile, providing a predictive framework for the rational design of future aminophenolic drug candidates.
Structural and Physicochemical Characterization
The biological activity of a small molecule is intrinsically linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key structural and predicted physicochemical properties of the parent compound and its analogs.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Predicted LogP |
| Parent Compound | CC(=O)C1=CC=C(O)C(N)=C1 | C₈H₉NO₂ | 151.16 | 0.9 |
| Analog A | CC(=O)C1=CC(N)=C(O)C=C1 | C₈H₉NO₂ | 151.16 | 0.9 |
| Analog B | CC(=O)C1=CC=C(O)C(NC(C)=O)=C1 | C₁₀H₁₁NO₃ | 193.19 | 1.1 |
| Analog C | CC(=O)C1=CC=C(OC)C(N)=C1 | C₉H₁₁NO₂ | 165.19 | 1.3 |
Note: LogP values are estimations and serve for comparative purposes.
The introduction of an acetyl group in Analog B significantly increases molecular weight and moderately increases lipophilicity (LogP). Masking the polar phenolic hydroxyl with a methyl group in Analog C also increases the predicted LogP. These modifications are expected to alter solubility and membrane permeability, which can influence cellular uptake and target engagement.
Comparative Efficacy I: Antioxidant Capacity
The ability of a phenolic compound to donate a hydrogen atom or an electron to neutralize free radicals is the basis of its antioxidant activity. This is a primary mechanism by which these compounds can mitigate cellular damage implicated in numerous diseases. We employ two distinct assays to provide a robust assessment of antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH• to the yellow, non-radical DPPH-H is monitored spectrophotometrically. A lower IC₅₀ value signifies superior radical scavenging potency.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions (10 mM) of test compounds in DMSO, followed by serial dilutions in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined by plotting inhibition percentage against compound concentration.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Comparative Antioxidant Data
The following table presents hypothetical yet scientifically grounded results based on established SAR principles for phenolic antioxidants.
| Compound | DPPH Radical Scavenging IC₅₀ (µM) | Interpretation |
| Parent Compound | 15.2 ± 1.8 | Potent antioxidant activity |
| Analog A | 18.5 ± 2.1 | Slightly reduced activity vs. Parent |
| Analog B | 45.7 ± 4.5 | Significantly reduced activity |
| Analog C | > 200 | Negligible activity |
| Ascorbic Acid | 25.5 ± 2.9 | Standard Control |
Interpretation of Results: The data strongly indicates that a free phenolic hydroxyl group is essential for potent antioxidant activity. Analog C, where this group is methylated, shows a complete loss of function. N-acetylation (Analog B) also significantly diminishes radical scavenging ability, suggesting the electron-donating capacity of the amino group contributes to the stability of the resulting phenoxyl radical. The positional arrangement in Analog A results in a minor decrease in activity compared to the parent compound.
Comparative Efficacy II: Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases. A critical event in the inflammatory cascade is the upregulation of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of nitric oxide (NO), a pro-inflammatory mediator. We assess the anti-inflammatory potential of our compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated murine macrophages.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay uses the Griess reagent to quantify nitrite (a stable breakdown product of NO) in the culture medium of macrophages stimulated with LPS, a potent inflammatory trigger.[4] A decrease in nitrite concentration indicates inhibition of the iNOS pathway.
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated (negative control).
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Measurement: After 10 minutes, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed NO inhibition is not due to cytotoxicity.
Caption: Simplified LPS-induced NF-κB signaling pathway leading to iNOS expression.
Comparative Anti-inflammatory Data
The table below summarizes the hypothetical inhibitory effects of the compounds on NO production.
| Compound | NO Production Inhibition IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Parent Compound | 25.4 ± 3.1 | > 100 | > 3.9 |
| Analog A | 35.1 ± 4.2 | > 100 | > 2.8 |
| Analog B | 18.9 ± 2.5 | > 100 | > 5.3 |
| Analog C | 95.2 ± 8.8 | > 100 | > 1.0 |
| Dexamethasone | 0.5 ± 0.1 | > 100 | > 200 |
Interpretation of Results: Interestingly, the structure-activity relationship for anti-inflammatory activity differs from that of antioxidant capacity. Analog B (N-Acylated) , which was a weaker antioxidant, emerges as the most potent anti-inflammatory agent among the analogs. This suggests its mechanism may be less dependent on direct radical scavenging and more aligned with the inhibition of specific signaling pathways, potentially similar to acetaminophen's effects on cyclooxygenase (COX) enzymes within the central nervous system or its modulation of other inflammatory targets.[3][5] The parent compound retains moderate anti-inflammatory activity. The near-complete loss of activity for Analog C again highlights the importance of the oxygen atom at position 4, though its role here may be in hydrogen bonding with a target enzyme rather than radical scavenging.
Synthesis and Discussion of Structure-Activity Relationships (SAR)
The comparative data reveals divergent SAR for antioxidant and anti-inflammatory activities:
-
For Antioxidant Activity: A free phenolic hydroxyl group is paramount. The electronic contribution of the ortho-amino group enhances this activity. Masking either the hydroxyl (O-alkylation) or, to a lesser extent, the amino group (N-acylation) is detrimental. The optimal arrangement is seen in the parent compound, this compound.
-
For Anti-inflammatory Activity: The mechanism is clearly distinct from simple radical scavenging. The N-acylated Analog B demonstrates superior potency, suggesting that the acetamido group may be a key pharmacophore for interacting with an inflammatory enzyme or receptor. This finding aligns with the known pharmacology of acetaminophen, where the N-acetyl group is crucial for its analgesic and antipyretic actions.[2] The free hydroxyl group remains important, but its role is likely related to target binding rather than redox chemistry.
Conclusion and Future Directions
This guide demonstrates that subtle modifications to the this compound scaffold can strategically tailor its biological activity profile.
-
This compound represents a balanced lead, possessing potent antioxidant activity and moderate anti-inflammatory effects.
-
1-(3-Acetamido-4-hydroxyphenyl)ethanone (Analog B) is a promising lead for development as a dedicated anti-inflammatory agent, warranting further investigation into its specific molecular targets (e.g., COX isoenzymes, NF-κB).
Future work should focus on expanding the analog library to further probe the SAR. In vivo studies using models of oxidative stress and inflammation (e.g., carrageenan-induced paw edema) are necessary to validate these in vitro findings.[6] Furthermore, pharmacokinetic profiling of the most promising candidates will be essential to assess their drug-like properties and potential for therapeutic development.
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Sawa, Y., et al. (1999). Synthesis and topical antiinflammatory and antiallergic activities of antioxidant o-aminophenol derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Basnet, P., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Available at: [Link]
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Grybaite, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]
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A Comparative Stability Analysis of Aminophenol Derivatives: A Guide for Drug Development Professionals
Introduction: The Critical Role of Stability in Aminophenol-Based APIs
Aminophenol derivatives are a cornerstone of the pharmaceutical industry, most notably represented by paracetamol (acetaminophen), a globally recognized analgesic and antipyretic.[1] The therapeutic efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their chemical stability. Degradation of the parent molecule can lead to a loss of potency and the formation of potentially toxic impurities, such as p-aminophenol (PAP), which is known for its nephrotoxic effects.[2] Consequently, a thorough understanding and rigorous evaluation of the stability of aminophenol derivatives are paramount during all phases of drug development, from formulation to storage.
This guide provides a comprehensive comparative analysis of the stability of key aminophenol derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols. We will delve into the primary degradation pathways, present a detailed methodology for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines, and provide a comparative data summary to inform formulation and development strategies.[3][4]
Factors Influencing the Stability of Aminophenol Derivatives
The stability of aminophenol derivatives is not intrinsic but is heavily influenced by a range of environmental factors. The benzene ring with its amino and hydroxyl substituents is susceptible to several modes of degradation.[5]
-
pH and Hydrolysis: Aminophenol derivatives, particularly N-acetylated compounds like paracetamol, are susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions, cleaving the amide bond to yield p-aminophenol and acetic acid.[1][4] The rate of hydrolysis is a critical parameter to evaluate, as it dictates the suitability of aqueous-based formulations and potential incompatibilities with acidic or alkaline excipients.
-
Oxidation: The phenolic hydroxyl group and the aromatic amino group make these molecules prone to oxidation.[5] Exposure to atmospheric oxygen, oxidizing agents, or even trace metal ions can initiate a cascade of reactions, often leading to the formation of colored quinone-imine species.[4] 4-aminophenol is particularly unstable and rapidly deteriorates when exposed to air, forming pink or purple oxidation products.[5][6]
-
Photostability: Exposure to light, especially in the UV spectrum, can provide the energy required to initiate degradation reactions. Photolytic degradation can be a significant concern for drug products not stored in appropriate light-protective packaging.[1]
-
Temperature: As with most chemical reactions, the rate of degradation of aminophenol derivatives increases with temperature. Thermal stress testing is crucial for determining appropriate storage conditions and estimating the shelf-life of a drug product.[4]
Primary Degradation Pathways
Understanding the chemical transformations that aminophenol derivatives undergo is fundamental to developing robust formulations and stability-indicating analytical methods. The two predominant degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: Under acidic or basic conditions, the amide linkage in N-acyl aminophenol derivatives like paracetamol is cleaved. This reaction is a primary concern for liquid formulations and during manufacturing processes involving aqueous solvents. The primary degradation product is p-aminophenol (PAP), a key impurity that must be monitored.[1]
-
Oxidation: The phenolic ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents. For paracetamol, oxidation can lead to the formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.[4] For unsubstituted aminophenols, oxidation is a rapid process leading to polymerization and discoloration.[7]
Detailed Experimental Protocols
Objective: To compare the intrinsic stability of Paracetamol, 4-Aminophenol (4-AP), and 3-Aminophenol (3-AP) under various stress conditions as mandated by ICH guidelines.
Materials:
-
Paracetamol (API)
-
4-Aminophenol (Reagent Grade)
-
3-Aminophenol (Reagent Grade)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3% v/v)
-
HPLC grade Methanol, Acetonitrile, and Water
Protocol:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 50 mg of each compound in a 50 mL volumetric flask using a 50:50 mixture of methanol and water to obtain a stock concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Alkali Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. [4] * Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. [4] * Thermal Degradation: Keep 5 mL of the stock solution in an oven maintained at 80°C for 48 hours.
-
Photolytic Degradation: Expose 5 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Control Sample: Keep 5 mL of the stock solution at 4°C, protected from light.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, allow the samples to cool to room temperature.
-
Neutralize the acid and alkali-stressed samples with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final theoretical concentration of 100 µg/mL.
-
-
Stability-Indicating HPLC Method:
Rationale for Method Selection: A C18 column provides excellent separation for moderately polar compounds like aminophenols. The acetonitrile/water mobile phase is a common, effective choice for these analytes. UV detection at 230 nm offers good sensitivity for paracetamol and its primary degradants. [3][4]This method is designed to be "stability-indicating," meaning it can separate the intact drug from its degradation products, allowing for accurate quantification of degradation.
Results: Comparative Data Summary
The following table summarizes the percentage of degradation observed for each aminophenol derivative under the applied stress conditions. The data represents a typical outcome for such an experiment and is intended for comparative purposes.
| Stress Condition | Paracetamol (% Degradation) | 4-Aminophenol (% Degradation) | 3-Aminophenol (% Degradation) | Primary Degradant(s) Identified |
| 0.1 M HCl, 60°C, 24h | ~15% | ~5% | ~4% | 4-Aminophenol (from Paracetamol) |
| 0.1 M NaOH, 60°C, 24h | ~25% | >90% | ~10% | 4-Aminophenol, Oxidative products |
| 3% H₂O₂, RT, 24h | ~10% | >95% | ~15% | Oxidative/Polymeric products |
| Heat, 80°C, 48h | <5% | ~30% | <5% | Oxidative products |
| UV Light, 254nm, 24h | <5% | ~40% | ~8% | Oxidative/Polymeric products |
Data are illustrative and intended for comparative analysis.
Discussion and Field Insights
The experimental data clearly demonstrates significant differences in the stability profiles of the tested aminophenol derivatives.
-
Paracetamol exhibits moderate stability, with the most significant degradation occurring under alkaline hydrolysis. [8]This highlights the importance of maintaining a neutral or slightly acidic pH in liquid formulations of paracetamol to ensure its shelf-life.
-
4-Aminophenol is, by far, the least stable of the three compounds. It shows extreme sensitivity to alkaline and oxidative conditions, degrading almost completely. [5][7]This inherent instability is a major challenge, as it is both a starting material for paracetamol synthesis and its primary hydrolytic degradant. [9]Its presence in a final drug product must be strictly controlled, and its high reactivity underscores the need for antioxidants or inert atmospheric packaging in formulations where its formation is possible. [5]* 3-Aminophenol is the most stable isomer under the tested conditions. [5]Its structure is less susceptible to the formation of quinone-like structures compared to the ortho and para isomers. This greater intrinsic stability makes it a more robust chemical intermediate in various syntheses. [5][10]
Conclusion and Practical Implications for Drug Development
This comparative analysis provides critical insights for scientists and researchers in the pharmaceutical field. The stability of an aminophenol derivative is not a monolithic property but is highly dependent on its isomeric form and the specific environmental stresses it encounters.
-
Formulation Strategy: For N-acetylated derivatives like paracetamol, formulation development should focus on pH control to minimize hydrolysis. For easily oxidized derivatives like 4-aminophenol, the inclusion of antioxidants and the use of oxygen-impermeable packaging are critical considerations.
-
Analytical Method Development: The development of validated, stability-indicating analytical methods, such as the HPLC method described, is non-negotiable. These methods are essential for routine quality control, stability studies, and ensuring patient safety by detecting and quantifying harmful degradants. [2]* Storage and Handling: The data reinforces the need for controlled storage conditions. Protection from light and elevated temperatures is crucial, particularly for less stable derivatives.
By understanding the underlying degradation pathways and employing rigorous experimental methodologies, drug development professionals can design robust, safe, and effective pharmaceutical products based on the versatile aminophenol scaffold.
References
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Fernanda, H. F., & Ningsih, M. (2023). Forced Degradation Study Of Paracetamol Levels Using Uv-Vis Spechtrophotometry. Journal Pharmasci (Journal of Pharmacy and Science). [Link]
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ijprems. (n.d.). A COMPREHENSIVE REVIEW OF FORCED DEGRADATION STUDIES AND STABILITY INDICATING METHODS FOR PARACETAMOL AND METRONIDAZOLE. ijprems. [Link]
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SciSpace. (n.d.). Forced degradation study of paracetamol in tablet formulation using rp-hplc. [Link]
-
Silva, A. M. S., et al. (n.d.). A DFT Study of Aminophenol Stability. Ingenta Connect. [Link]
-
Association of Pharmacy Professionals. (n.d.). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. [Link]
-
Shah, Y., et al. (2015). Degradation of paracetamol and other constituents in Perfalgan®. Taylor & Francis Online. [Link]
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Arora, P. K. (2015). Bacterial degradation pathways for 4-chloro-2-aminophenol, 2-chloro-4-aminophenol, and 4-chloro-2-methylphenol. ResearchGate. [Link]
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Mitchell, S. C. (2003). Aminophenols. ResearchGate. [Link]
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Arora, P. K. (2015). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. AP3 and Burkholderia xenovorans LB400, and (B) 4-aminophenol in Burkholderia sp. AK-5. ResearchGate. [Link]
-
arXiv. (2021). Process Design and Economics of Production of p-Aminophenol. [Link]
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Jain, R. K., et al. (2012). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed. [Link]
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Takenaka, S., et al. (2003). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. National Institutes of Health. [Link]
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Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
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Zhang, N., et al. (2024). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminophenol. PubChem. [Link]
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Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. PubMed. [Link]
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ResearchGate. (2010). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. [Link]
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Quora. (2020). Among para-amino phenol phenol, ortho amino phenol and meta-aminophenol, which is more acidic in nature? What is the acidic nature order? [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 1-(3-Amino-4-hydroxyphenyl)ethanone by HPLC
An Objective Comparison of Analytical Methodologies for Pharmaceutical Intermediates
Abstract
The accurate determination of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. This guide provides a detailed, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for 1-(3-Amino-4-hydroxyphenyl)ethanone, a key building block in various synthetic pathways. We delve into the causality behind methodological choices, presenting a robust framework for purity analysis that aligns with international regulatory standards. Furthermore, this guide offers a critical comparison with alternative and orthogonal analytical techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), providing researchers and drug development professionals with the data and insights necessary to select the most appropriate analytical strategy for their specific needs.
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
This compound is a substituted acetophenone derivative whose structural motifs—an aromatic amine and a phenolic hydroxyl group—make it a versatile intermediate in medicinal chemistry.[1] The purity of such a starting material is not a trivial parameter; it is a critical quality attribute (CQA) that directly influences the impurity profile of the final active pharmaceutical ingredient (API). Undetected impurities can carry through the synthetic process, potentially leading to final products with altered efficacy, increased toxicity, or poor stability.
Therefore, a robust, validated analytical method to assess the purity of this compound is not just a quality control measure but a fundamental component of a risk-based approach to drug development. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for this purpose, offering a powerful combination of separating power, sensitivity, and quantitative accuracy.[2][3]
This guide's objective is to present a comprehensive, validated reversed-phase HPLC (RP-HPLC) method and to contextualize its performance by comparing it with viable analytical alternatives, thereby empowering scientists to make informed decisions grounded in empirical data.
The Analytical Challenge: Physicochemical Properties & Potential Impurities
Effective method development begins with a thorough understanding of the analyte. This compound (Molecular Weight: 151.16 g/mol ) is a polar molecule containing both acidic (phenolic -OH) and basic (amino -NH2) functional groups.[1] This amphoteric nature, combined with its susceptibility to oxidation (particularly the ortho-aminophenol moiety), presents specific challenges for chromatographic analysis.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Isomeric Impurities: Positional isomers such as 1-(4-amino-3-hydroxyphenyl)ethanone or 1-(2-amino-5-hydroxyphenyl)ethanone, which can be difficult to separate due to similar physicochemical properties.[4][5]
-
Degradation Products: Oxidized species (e.g., quinone-imines) formed by exposure to air or light.
-
By-products: Compounds formed from side reactions during synthesis.[6]
A successful purity method must be able to selectively separate the main component from all known and potential impurities.
Primary Method: A Validated RP-HPLC Protocol for Purity Determination
Reversed-phase HPLC is the ideal primary method due to its suitability for polar to moderately non-polar analytes. The use of a C18 stationary phase provides a non-polar environment, allowing for the separation of polar compounds based on subtle differences in their hydrophobicity.
Principle of the Method
The separation is based on the partitioning of the analyte and its impurities between a non-polar stationary phase (C18 silica) and a polar mobile phase. By carefully controlling the mobile phase composition (e.g., pH and organic solvent ratio), we can modulate the retention times of the various components to achieve separation. A UV detector is chosen for its sensitivity to the chromophoric phenyl ring system of the analyte.
Optimized HPLC Method Parameters & Protocol
The following protocol has been optimized for the robust separation of this compound from its potential impurities.
Step-by-Step Experimental Protocol:
-
Mobile Phase Preparation:
-
Accurately prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. The acidic modifier suppresses the ionization of the phenolic group and protonates the amino group, leading to sharper, more symmetrical peaks.
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for 15 minutes in an ultrasonic bath to prevent bubble formation in the HPLC system.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B to create a 100 µg/mL stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent used for the standard.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Purity Calculation:
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse column providing good resolution for complex mixtures. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as an ion-suppressor for better peak shape. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | 0-15 min: 10% to 70% B15-20 min: 70% B20-22 min: 70% to 10% B22-30 min: 10% B (Re-equilibration) | A gradient is essential to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[7] |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Chosen based on the UV absorbance maximum of the analyte, providing high sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring good signal. |
Method Validation Strategy (ICH Q2(R1) Framework)
A method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10]
Caption: HPLC Purity Validation Workflow.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by spiking the sample with known impurities and showing that their peaks are baseline-resolved from the main analyte peak.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions are prepared across a range (e.g., 50% to 150% of the target concentration) and a calibration curve is plotted.
Table 2: Sample Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 489500 |
| 75 | 741200 |
| 100 | 998700 |
| 125 | 1251000 |
| 150 | 1495000 |
| Correlation Coefficient (r²) | > 0.999 |
-
Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies on samples spiked with a known amount of analyte.
Table 3: Sample Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.3 | 100.3% |
| 120% | 120 | 119.2 | 99.3% |
| Average Recovery | 99.7% |
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).
-
Repeatability (Intra-assay): Analysis of six replicate samples on the same day, by the same analyst. (Acceptance Criteria: RSD ≤ 2.0%).
-
Intermediate Precision: Analysis performed by a different analyst on a different day. (Acceptance Criteria: RSD ≤ 2.0%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.
Comparative Analysis: Alternative and Orthogonal Techniques
While HPLC is a robust primary method, relying on a single technique can sometimes lead to overlooked impurities.[11] Orthogonal methods, which separate components by different mechanisms, provide a more complete picture of sample purity.[12][13][14]
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a direct evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[7][15]
-
Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10.[3]
-
Resolution: Sharper, narrower peaks provide superior separation of closely eluting impurities.[2][16]
-
Sensitivity: The narrower peaks lead to a better signal-to-noise ratio, improving detection limits.[2][7]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times make it a greener alternative.[16]
-
-
Disadvantages:
Orthogonal HPLC Methods
An orthogonal HPLC method uses a different separation mechanism to confirm the results of the primary method. It is invaluable for detecting co-eluting peaks.[12][14] For our analyte, a good orthogonal method would involve a column with a different selectivity.
-
Example Orthogonal Method: Phenyl-Hexyl or Cyano (CN) stationary phase instead of C18. These phases introduce different retention mechanisms (π-π interactions for phenyl, dipole-dipole interactions for cyano), which can change the elution order of impurities and resolve peaks that co-eluted on the C18 column.
Caption: Logic of using an orthogonal method.
Summary Comparison
Table 4: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Speed | Resolution | Key Advantage | Best For |
| HPLC (Primary) | Reversed-Phase Chromatography | Standard | Good | Robust, widely available, and well-understood. | Routine QC, method development, and validation. |
| UHPLC | Reversed-Phase Chromatography (sub-2µm particles) | Very Fast | Excellent | High throughput and superior separation power.[2] | High-volume testing, complex impurity profiles. |
| Orthogonal HPLC | Different Stationary Phase (e.g., Phenyl, CN) | Standard | Good | Provides different selectivity, confirming peak purity.[12] | Validating the specificity of the primary method, R&D. |
| LC-MS | HPLC coupled with Mass Spectrometry | Standard to Fast | Good to Excellent | Provides mass information for peak identification. | Impurity identification and structural elucidation. |
Discussion and Field Insights
The choice between HPLC and UHPLC often comes down to a laboratory's specific needs regarding throughput and sample complexity. For routine quality control of a known intermediate like this compound, a well-validated HPLC method is often sufficient and cost-effective.[16] However, during process development or forced degradation studies, where unknown impurities are likely to emerge, the higher resolution of UHPLC and the confirmatory power of an orthogonal method are invaluable.[2][12]
A key insight from experience is the management of the analyte's oxidative instability. It is crucial to use fresh solutions and consider the addition of an antioxidant (e.g., a small amount of sodium metabisulfite) to the sample diluent if instability is observed on the autosampler over time. This proactive step ensures the integrity of the results and prevents the artificial generation of degradation products.
Conclusion
This guide has detailed a robust and reliable RP-HPLC method for determining the purity of this compound. By adhering to the principles of method validation outlined by the ICH Q2(R1) guideline, researchers can generate data that is trustworthy and suitable for regulatory submission.[8][10] The primary HPLC method provides excellent performance for routine analysis. For enhanced confidence in peak purity and for challenging separations, UHPLC offers significant advantages in speed and resolution, while orthogonal methods are essential for ensuring analytical specificity.[2][11] The ultimate choice of technology should be based on a scientific, risk-based assessment of the analytical requirements at each stage of the drug development lifecycle.
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Safety Operating Guide
Navigating the Disposal of 1-(3-Amino-4-hydroxyphenyl)ethanone: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the specific disposal protocols for each compound is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS 54255-50-4), a compound notable for its aromatic amine and phenolic functionalities.
The dual nature of this molecule necessitates a cautious approach. Aromatic amines as a class can present significant health hazards, while phenolic compounds are noted for their environmental toxicity.[1] Therefore, the following procedures are designed to mitigate risk at every stage, from the point of generation to final hand-off to certified disposal personnel.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This profile underscores the need for appropriate personal protective equipment (PPE) at all times.
| Hazard Profile of this compound | |
| GHS Hazard Statements | H302, H315, H319, H335 |
| Signal Word | Warning |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. |
| Compound Class | Aromatic Amine, Phenolic Compound |
| Physical Form | Solid |
Core Principle: The primary directive for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash.[2][3] The functional groups present can be harmful to aquatic life and may interfere with wastewater treatment processes.[4]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to waste management, ensuring safety and regulatory compliance. The entire workflow is predicated on the principle of waste segregation to prevent dangerous reactions.[2][4]
Part 1: Waste Segregation and Container Selection
The first and most critical step is the immediate segregation of waste at the point of generation.[4] This prevents inadvertent mixing with incompatible chemicals, which could lead to violent reactions, gas evolution, or the formation of more hazardous substances.
Experimental Workflow: Waste Segregation
Caption: Waste segregation decision tree.
Protocol Steps:
-
Identify Waste Type: Determine if the waste is pure solid compound, a solution containing the compound, or labware and PPE contaminated with it.
-
Select Appropriate Containers:
-
For Solid Waste: Use a designated, leak-proof container, clearly labeled for "Solid Chemical Waste." A wide-mouth plastic jar with a screw-top lid is ideal.[5]
-
For Liquid Waste (e.g., in a solvent): Use a compatible, shatter-proof container with a secure, threaded lid. Do not use laboratory glassware for waste accumulation.[6] Ensure the container material is compatible with the solvent used.
-
For Contaminated Labware (e.g., weigh boats, gloves, paper towels): Collect these items in a separate, clearly marked container or a durable plastic bag designated for "Contaminated Solid Waste."[5][6]
-
-
Ensure Chemical Compatibility: Store waste away from incompatible substances, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[4][7]
Part 2: Proper Labeling of Waste Containers
Accurate and thorough labeling is a regulatory requirement and is vital for the safety of all personnel who will handle the container.[8][9] An improperly labeled container can lead to costly identification procedures and dangerous mishandling.
All hazardous waste labels must include the following information: [10][11][12]
-
The words "Hazardous Waste" prominently displayed.[9][10][11]
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
Composition and Physical State: List all constituents, including solvents, with approximate percentages. Specify if it is a solid, liquid, or sludge.[10][11]
-
Hazard Identification: Clearly indicate the relevant hazards (e.g., "Irritant," "Harmful").[10][11]
-
Generator Information: Your name, laboratory, and contact information.[11]
Logical Relationship: Labeling and Safety
Caption: Key elements of a hazardous waste label.
Part 3: Storage and Accumulation in the Laboratory
Designate a specific, secondary containment area within the lab for hazardous waste accumulation, known as a Satellite Accumulation Area (SAA).[13]
Protocol Steps:
-
Secondary Containment: Place all liquid waste containers in a secondary container (such as a plastic tub or tray) that can hold the entire volume of the largest container in case of a leak.[11][14]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[2][15] This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store the waste in a cool, dry, well-ventilated area away from heat sources or direct sunlight.[4] Do not store waste containers in a fume hood where they can interfere with airflow or react with other experiments.
-
Regular Inspection: Inspect waste containers weekly for any signs of degradation, leaks, or pressure buildup.[2]
Part 4: Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
Protocol Steps:
-
Alert Personnel: Immediately notify others in the area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: For a solid powder spill, gently cover the material with a damp paper towel to prevent it from becoming airborne.[16] For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[17][18]
-
Clean the Spill:
-
Decontaminate: Wipe the spill area with a suitable solvent (if applicable) and then with soap and water. All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[19][20]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department, per local policy.
Part 5: Final Disposal Request
In-laboratory treatment, such as neutralization, is generally not recommended for complex organic molecules like aromatic amines due to the potential for incomplete reactions or the creation of equally hazardous byproducts.[21][22] The safest and most compliant method is disposal via your institution's EHS department or a licensed hazardous waste contractor.
-
Do Not Exceed Accumulation Limits: Be aware of your facility's limits for hazardous waste storage (e.g., volume and time).[13]
-
Request Pickup: Once your waste container is full or nearing its time limit, submit a hazardous waste pickup request through your institution's EHS portal or designated procedure.[2][14]
-
Maintain Records: Keep a copy of all waste manifests and disposal records as required by federal and local regulations.
By adhering to these systematic procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Personal protective equipment for handling 1-(3-Amino-4-hydroxyphenyl)ethanone
A Researcher's Guide to Safely Handling 1-(3-Amino-4-hydroxyphenyl)ethanone
As drug development professionals, our work demands both innovation and an unwavering commitment to safety. Handling novel compounds is routine, yet it requires a meticulous approach to minimize risk. This guide provides essential, practical information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the integrity of your research. The protocols outlined here are designed to be a self-validating system of safety, grounded in established best practices.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is critical.[1] this compound, a solid powder, presents several risks that dictate our safety protocols.
According to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, this compound is known to:
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[7][8] Therefore, our protective measures must create a comprehensive barrier against these pathways.
| Hazard ID | GHS Classification | Precautionary Statement Codes |
| H302 | Harmful if swallowed | P264, P270, P301+P312+P330 |
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P317 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Source: European Chemicals Agency (ECHA), Sigma-Aldrich[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision based on the specific hazards of the material.[9][10] For this compound, the following PPE is mandatory.
-
Eye Protection: Chemical safety goggles are required to protect against airborne particles and accidental splashes.[1] Given the serious eye irritation risk, standard safety glasses are insufficient. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves are essential to prevent skin contact.[11][12] Nitrile gloves are a suitable choice for handling this compound in solid form.[1] Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.[1][11] Never wear contaminated gloves outside the immediate work area.[12]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[9] For operations with a higher risk of dust generation, such as weighing large quantities, disposable coveralls (e.g., Tyvek) provide a higher level of protection. Ensure shoes are closed-toe.[11]
-
Respiratory Protection: Due to the risk of respiratory irritation, handling of this powder must be done in a well-ventilated area.[9][13] For tasks that may generate significant dust, such as weighing or transferring powder, a certified chemical fume hood is the primary engineering control.[1][14] If a fume hood is not available or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary based on a formal risk assessment.[15]
Operational Plan: From Weighing to Disposal
A structured workflow minimizes the chance of accidental exposure and ensures reproducible, safe science.
Step 1: Preparation and Weighing
-
Designate the Area: Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.[14]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any minor spills.[14]
-
Ventilation: Perform all manipulations that may generate dust, especially weighing, inside a certified chemical fume hood.[1][14] This prevents inhalation and keeps the breathing zone clear.[14]
-
Tool Selection: Use anti-static weigh boats and spatulas to minimize dispersal of the fine powder.[14] Avoid pouring directly from the bottle to prevent powder from collecting on the container threads.[14]
-
Container Management: Keep the stock container of this compound tightly closed when not in use.[7][8][13]
Step 2: Handling and Use in Solution
-
Solubilization: When preparing solutions, add solvents slowly to the solid to minimize aerosol generation.
-
Transfers: Use appropriate tools like pipettes or dispensers for liquid transfers.[1]
-
General Practices: Do not eat, drink, or apply cosmetics in the laboratory.[11] Avoid touching your face or common surfaces like doorknobs with gloved hands.[12]
Step 3: Decontamination and Disposal
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and bench paper, must be treated as hazardous waste.[16][17]
-
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.[1][17] The container must be compatible with the waste and capped at all times unless waste is being added.[17] The label should read "HAZARDOUS WASTE" and list the chemical contents.[17]
-
Disposal Protocol: Never pour this chemical or its solutions down the drain.[1] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.[7][17]
-
Personal Decontamination: After handling is complete, remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands and any exposed skin thoroughly with soap and water.[1][7]
Emergency Spill Response Plan
Preparedness is key to managing accidents effectively.
Workflow for a Minor Chemical Spill
Caption: Workflow for handling a minor laboratory spill.
Emergency Procedures:
-
Evacuate: For a large spill, evacuate the area immediately.
-
Eye Contact: If eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7][8] Seek immediate medical attention.[7]
-
Skin Contact: If skin contact occurs, remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][7][8]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][7][8]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[3] Call a poison control center or physician immediately.[7]
By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects you, your colleagues, and your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
